molecular formula C9H18O2 B1581550 Pentyl isobutyrate CAS No. 2445-72-9

Pentyl isobutyrate

Cat. No.: B1581550
CAS No.: 2445-72-9
M. Wt: 158.24 g/mol
InChI Key: UYGGIIOLYXRSQY-UHFFFAOYSA-N
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Description

Pentyl isobutyrate is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentyl 2-methylpropanoate
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InChI

InChI=1S/C9H18O2/c1-4-5-6-7-11-9(10)8(2)3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGGIIOLYXRSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074341
Record name Propanoic acid, 2-methyl-, pentyl ester
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445-72-9
Record name Amyl isobutyrate
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Record name Amyl isobutyrate
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Record name Propanoic acid, 2-methyl-, pentyl ester
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Record name Propanoic acid, 2-methyl-, pentyl ester
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Record name Pentyl isobutyrate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMYL ISOBUTYRATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Pentyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl isobutyrate, also known as amyl isobutyrate, is an organic compound classified as an ester. It is recognized by its characteristic fruity aroma, often described as reminiscent of apricot or pear. This property has led to its use as a flavoring and fragrance agent in the food, beverage, and cosmetic industries.[1] While its primary applications are in these fields, a thorough understanding of its chemical properties and structure is essential for researchers and scientists in various disciplines, including those in drug development who may encounter this or similar ester functionalities.

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound, adhering to stringent data presentation and visualization requirements.

Chemical Structure

This compound is the ester formed from the condensation of 1-pentanol (B3423595) and isobutyric acid.

G Chemical Structure of this compound cluster_pentyl Pentyl Group cluster_isobutyryl Isobutyryl Group C1 CH3 C2 CH2 C1->C2 C3 CH2 C2->C3 C4 CH2 C3->C4 C5 CH2 C4->C5 O1 O C5->O1 C6 C O1->C6 Ester Linkage O2 O C6->O2 C7 CH C6->C7 C8 CH3 C7->C8 C9 CH3 C7->C9

Caption: Chemical Structure of this compound

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C9H18O2[1][2][3]
Molecular Weight 158.24 g/mol [1][2][3]
CAS Number 2445-72-9[2][3]
IUPAC Name pentyl 2-methylpropanoate[1]
Synonyms Amyl isobutyrate, Isobutyric acid pentyl ester[2][4]
Appearance Colorless liquid
Boiling Point 176.5 °C at 760 mmHg[2]
Melting Point -73 °C (estimate)[2]
Density 0.874 g/cm³[2]
Refractive Index 1.3864 (estimate)[2]
Flash Point 59.4 °C[2]
Solubility in Water Insoluble[5]
SMILES CCCCCOC(=O)C(C)C[1]
InChI InChI=1S/C9H18O2/c1-4-5-6-7-11-9(10)8(2)3/h8H,4-7H2,1-3H3[1]

Experimental Protocols

Synthesis: Fischer-Speier Esterification

This compound is commonly synthesized via the Fischer-Speier esterification, which involves the acid-catalyzed reaction between an alcohol and a carboxylic acid.[6]

Materials:

  • 1-Pentanol

  • Isobutyric acid

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution (for washing)

  • Brine (saturated sodium chloride solution, for washing)

  • Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-pentanol and a molar excess of isobutyric acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux for 1-2 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude this compound by fractional distillation.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a primary technique for the identification and purity assessment of volatile compounds like this compound.

  • Column: A nonpolar or medium-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is suitable for this analysis.[8]

  • Injection: A split injection is typically used.

  • Temperature Program: A temperature program is employed to ensure good separation of the analyte from any impurities. A typical program would be:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/minute.[9]

    • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrum of this compound will show characteristic fragmentation patterns that can be compared to spectral libraries for confirmation.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is used to elucidate the chemical structure of the molecule.

  • Solvent: Deuterated chloroform (B151607) (CDCl3) is a common solvent for NMR analysis of esters.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the different hydrogen environments in the pentyl and isobutyryl moieties.

  • ¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule.

Signaling Pathways

There is currently no scientific literature to suggest that this compound has any specific interactions with biological signaling pathways. Its primary role in biological systems is as a flavoring or fragrance agent, and it is generally recognized as safe for this purpose. Therefore, a diagram of signaling pathways is not applicable.

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis, purification, and analysis of this compound.

G Experimental Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reactants 1-Pentanol + Isobutyric Acid + H₂SO₄ reflux Reflux (1-2 hours) reactants->reflux extraction Extraction with Diethyl Ether reflux->extraction washing Wash with H₂O, NaHCO₃, Brine extraction->washing drying Dry with Na₂SO₄ washing->drying distillation Fractional Distillation drying->distillation gcms GC-MS Analysis distillation->gcms nmr NMR Spectroscopy (¹H and ¹³C) distillation->nmr

Caption: Experimental Workflow for this compound

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of n-Pentyl Isobutyrate

Introduction

n-Pentyl isobutyrate, also known as amyl isobutyrate, is an organic ester with the chemical formula C9H18O2.[1][2][3] It is recognized for its characteristic fruity aroma, often described as resembling apple, banana, and apricot.[4] This compound is utilized as a flavoring and fragrance agent in various consumer products, including foods, beverages, and cosmetics.[4][5] This technical guide provides a comprehensive overview of the core physical properties of n-pentyl isobutyrate, along with methodologies for its analysis, to support its application in research and development.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of n-pentyl isobutyrate are summarized below. These properties are crucial for understanding its behavior in various applications, from formulation to quality control.

PropertyValue
Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol [1][2][5]
Appearance Clear colorless liquid[4][5]
Odor Fresh fruity, apple, slightly buttery[4][5]
Boiling Point 176.0 to 177.0 °C at 760 mmHg[1][4][5]
Melting Point -73 °C (estimate)[1]
Density 0.853 to 0.862 g/cm³ at 20-25 °C[4][5]
Refractive Index 1.391 to 1.421 at 20 °C[4][5]
Solubility Insoluble in water; Soluble in alcohol[4]
Water Solubility 117.8 mg/L at 25 °C (estimate)[4]
Vapor Pressure 1.09 mmHg at 25 °C[1][4][5]
Flash Point 59.4 °C (Tag Closed Cup)[1][4][5]
logP (octanol/water) 3.177 (estimate)[4][5]
CAS Number 2445-72-9[1][2][3]

Logical Relationship of Key Properties

The interplay between the structural and physical properties of n-pentyl isobutyrate dictates its behavior and applications. The following diagram illustrates these relationships.

G cluster_0 Molecular Structure cluster_1 Physical Properties C9H18O2 Molecular Formula C9H18O2 Ester Functional Group Ester (R-COO-R') C9H18O2->Ester Structure Structure CCCCCOC(=O)C(C)C Ester->Structure Solubility Solubility Insoluble in Water Ester->Solubility governs polarity BoilingPoint Boiling Point 176-177 °C Structure->BoilingPoint influences Density Density ~0.86 g/cm³ Structure->Density determines VaporPressure Vapor Pressure 1.09 mmHg @ 25°C BoilingPoint->VaporPressure related via Clausius-Clapeyron

Caption: Key properties of n-pentyl isobutyrate.

Experimental Protocols

Accurate determination of physical properties is essential for quality assurance and research. Below are generalized experimental protocols for the synthesis and analysis of n-pentyl isobutyrate.

Synthesis: Fischer Esterification

n-Pentyl isobutyrate can be synthesized via the Fischer esterification of isobutyric acid and n-pentanol, using an acid catalyst.

Materials:

  • Isobutyric acid

  • n-Pentanol (Amyl alcohol)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, combine isobutyric acid and a slight molar excess of n-pentanol.

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

  • Reflux: Heat the mixture under reflux for several hours to drive the equilibrium towards the product. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Workup: After cooling, transfer the mixture to a separatory funnel. Wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted isobutyric acid), and finally with brine.

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and purify the crude n-pentyl isobutyrate by fractional distillation to obtain the final product.

G start Start reactants Combine Isobutyric Acid & n-Pentanol start->reactants catalyst Add H₂SO₄ Catalyst reactants->catalyst reflux Heat under Reflux catalyst->reflux workup Quench & Wash with Water and NaHCO₃ reflux->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry purify Purify by Fractional Distillation dry->purify product Pure n-Pentyl Isobutyrate purify->product

Caption: Workflow for Fischer esterification synthesis.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a standard method for assessing the purity of volatile compounds like n-pentyl isobutyrate and for its quantitative analysis in complex mixtures.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column (e.g., HP-INNOWAX, DB-5).

  • Helium or Nitrogen as carrier gas.

General Protocol:

  • Sample Preparation: Prepare a dilute solution of the n-pentyl isobutyrate sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane). Create a series of calibration standards if quantitative analysis is required.

  • Instrument Setup:

    • Injector: Set to a temperature significantly above the sample's boiling point (e.g., 250 °C) to ensure rapid volatilization.

    • Oven Program: A typical temperature program starts at a low temperature (e.g., 50 °C), holds for a few minutes, and then ramps up at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 230 °C). This separates compounds based on their boiling points and column interactions.

    • Detector: Set the FID or MS detector temperature appropriately (e.g., 250-280 °C).

  • Injection: Inject a small, precise volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition: The instrument records the detector response as a function of time, producing a chromatogram. The retention time is characteristic of the compound under the specific analytical conditions.

  • Analysis:

    • Purity: The purity of the sample is determined by the relative area of the n-pentyl isobutyrate peak compared to the total area of all peaks in the chromatogram.

    • Identification: Confirmation of the compound's identity is achieved by comparing its retention time to that of a known standard or by analyzing the mass spectrum obtained from a GC-MS system.

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Dilute Dilute sample in volatile solvent Standards Prepare calibration standards Inject Inject 1µL into GC Standards->Inject Separate Separation on capillary column via temperature program Inject->Separate Detect Detection by FID or MS Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Analyze peak area and retention time Chromatogram->Analyze Result Determine Purity & Concentration Analyze->Result

Caption: General workflow for GC analysis.

References

An In-depth Technical Guide to the Spectroscopic Data of Pentyl 2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pentyl 2-methylpropanoate (B1197409) (also known as pentyl isobutyrate or amyl isobutyrate), a fragrance and flavoring agent. Due to the limited availability of public experimental spectroscopic data for pentyl 2-methylpropanoate, this guide presents the available experimental mass spectrometry data for the target molecule and utilizes experimental data from its close structural analog, butyl 2-methylpropanoate, for Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This approach provides valuable insights into the expected spectroscopic behavior of pentyl 2-methylpropanoate.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Data Presentation

Table 1: Mass Spectrometry Data for Pentyl 2-methylpropanoate

m/zIntensityAssignment
43100.0[C3H7]+
7150.6[C4H7O]+
8945.3[C4H9O2]+
7034.0[C5H10]+
4127.6[C3H5]+

Data obtained from the National Institute of Standards and Technology (NIST) WebBook.[1]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Esters

  • Sample Preparation: A dilute solution of pentyl 2-methylpropanoate in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is prepared.

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph.

  • Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

  • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically using Electron Ionization (EI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For esters like pentyl 2-methylpropanoate, characteristic absorptions for the C=O and C-O bonds are expected. The following data is for the structural analog, butyl 2-methylpropanoate .

Data Presentation

Table 2: Infrared Spectroscopy Data for Butyl 2-methylpropanoate

Wavenumber (cm⁻¹)IntensityAssignment
2960StrongC-H stretch (alkane)
1735StrongC=O stretch (ester)
1460MediumC-H bend (alkane)
1180StrongC-O stretch (ester)

Note: The IR spectrum of pentyl 2-methylpropanoate is expected to be very similar to that of butyl 2-methylpropanoate, with the primary difference being minor shifts in the fingerprint region (below 1500 cm⁻¹) due to the longer pentyl chain.

Experimental Protocols

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Instrument Preparation: The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

  • Sample Application: A small drop of the neat liquid sample (butyl 2-methylpropanoate) is placed directly onto the ATR crystal.

  • Spectrum Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample. The instrument's software is used to acquire and process the data.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and their corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are crucial for structural elucidation. The following data is for the structural analog, butyl 2-methylpropanoate .

Data Presentation

Table 3: ¹H NMR Spectroscopic Data for Butyl 2-methylpropanoate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.07Triplet2H-OCH₂-
2.46Septet1H-CH(CH₃)₂
1.62Multiplet2H-OCH₂CH₂-
1.37Multiplet2H-CH₂CH₃
1.12Doublet6H-CH(CH₃)₂
0.94Triplet3H-CH₂CH₃

Note: For pentyl 2-methylpropanoate, the chemical shifts for the isobutyrate portion (-CH(CH₃)₂ and the two methyl groups) would be very similar. The signals for the pentyl chain would differ, with an additional methylene (B1212753) group signal and slight shifts for the other methylene protons.

Table 4: ¹³C NMR Spectroscopic Data for Butyl 2-methylpropanoate

Chemical Shift (δ, ppm)Assignment
177.21C=O
64.14-OCH₂-
34.15-CH(CH₃)₂
30.7-OCH₂CH₂-
19.24-CH₂CH₃
19.06-CH(CH₃)₂
13.7-CH₂CH₃

Note: In the ¹³C NMR spectrum of pentyl 2-methylpropanoate, the carbonyl and isobutyrate carbon signals would be at very similar chemical shifts. The pentyl chain would show five distinct signals, with the terminal methyl group appearing at approximately 14 ppm.

Experimental Protocols

NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Instrument Tuning: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field. The field homogeneity is then optimized through a process called "shimming" to obtain sharp spectral lines.

  • Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. For ¹³C NMR, a larger number of scans are typically required to achieve a good signal-to-noise ratio.

  • Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).

Spectroscopic Data Interpretation and Structural Elucidation

The combination of MS, IR, and NMR data allows for the unambiguous determination of the structure of pentyl 2-methylpropanoate.

G cluster_0 Spectroscopic Techniques cluster_1 Structural Information MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Structure Pentyl 2-methylpropanoate Molecular Formula: C₉H₁₈O₂ Ester Functional Group Connectivity of Atoms MS->Structure:f0  MW = 158.24 IR Infrared (IR) Spectroscopy - Functional Groups IR->Structure:f1  C=O, C-O bonds NMR Nuclear Magnetic Resonance (NMR) - ¹H NMR: Proton Environment - ¹³C NMR: Carbon Skeleton NMR->Structure:f2  Proton & Carbon Connectivity

Caption: Relationship between spectroscopic methods and structural information.

References

Amyl Isobutyrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyl isobutyrate, also known as pentyl 2-methylpropanoate, is an organic ester recognized for its characteristic fruity aroma, reminiscent of apples, pears, and bananas.[1][2] This compound is a key ingredient in the flavor and fragrance industries and also finds applications in cosmetics and pharmaceuticals as a perfuming or flavoring agent.[2][3] This technical guide provides an in-depth overview of amyl isobutyrate, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and visual workflows to elucidate these processes.

Physicochemical Properties of Amyl Isobutyrate

A summary of the key physicochemical properties of amyl isobutyrate is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 2445-72-9[1][2][4][5][6]
Molecular Formula C₉H₁₈O₂[1][2][4][5][6]
Molecular Weight 158.24 g/mol [1][2][3][4][6]
Appearance Colorless liquid[4][5]
Odor Profile Fruity, apple, sweet, pineapple, tropical[1][6]
Boiling Point 175 - 177 °C[5]
Flash Point 59.44 °C[3][4]
Density 0.853 - 0.862 g/cm³ @ 20-25°C[3][4]
Refractive Index 1.391 - 1.421 @ 20°C[3][4][5]
Solubility Soluble in ethanol[3]
Vapor Pressure ~1.09 mmHg @ 25°C[3]

Experimental Protocols

This section details the methodologies for the synthesis and analysis of amyl isobutyrate, providing a framework for laboratory application.

Enzymatic Synthesis of Amyl Isobutyrate

Enzymatic synthesis is favored for its high specificity and milder reaction conditions, aligning with green chemistry principles.[4] The following protocol is a general guideline using an immobilized lipase (B570770).

Materials and Equipment:

  • Enzyme: Immobilized lipase (e.g., Lipozyme TL IM, Novozym 435)[4]

  • Substrates: Isoamyl alcohol (Isopentyl alcohol) and Butyric acid[4]

  • Solvent (optional): n-Heptane or n-Hexane[4]

  • Apparatus: Shaking incubator or magnetic stirrer with temperature control, reaction vessels, Gas Chromatograph (GC) for analysis, rotary evaporator.[4]

Procedure:

  • Reaction Setup: In a screw-capped flask, combine isoamyl alcohol and butyric acid. If a solvent is used, dissolve the substrates in n-heptane.[5]

  • Enzyme Addition: Add the immobilized lipase to the substrate mixture. The enzyme-to-substrate ratio can be optimized for specific conditions.[3]

  • Incubation: Place the reaction vessel in a shaking incubator or on a magnetic stirrer at a controlled temperature (e.g., 45°C) and agitation speed (e.g., 240 rpm).[6]

  • Reaction Monitoring: Periodically withdraw small aliquots from the reaction mixture to monitor the progress. Analyze the samples using Gas Chromatography (GC) to determine the concentration of amyl isobutyrate.[4]

  • Product Recovery: Once the reaction reaches the desired conversion, separate the immobilized enzyme from the mixture by filtration for potential reuse.[4]

  • Purification: Remove the solvent (if used) under reduced pressure with a rotary evaporator. The crude product can be further purified by vacuum distillation if necessary.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amyl Isobutyrate

GC-MS is a powerful technique for the identification and quantification of amyl isobutyrate.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A capillary column suitable for ester analysis (e.g., HP-5, SLB-IL76i, or HP-INNOWAX).[7][8]

  • Carrier Gas: Helium or Hydrogen.[7]

  • Oven Temperature Program: An example program could be: start at 80°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.[4] This can be optimized based on the specific column and analytes.

  • Injector and Detector Temperature: Typically set around 250°C.[7]

Sample Preparation:

  • Standard Solutions: Prepare a series of calibration standards of amyl isobutyrate in a suitable solvent like hexane (B92381) or methylene (B1212753) dichloride.[1]

  • Internal Standard: Add a constant concentration of an internal standard to each calibration standard and sample to ensure accurate quantification.[1]

  • Sample Dilution: For clean samples, a direct dilution with the chosen solvent may be sufficient. For more complex matrices, a liquid-liquid extraction may be necessary.[1]

Analysis Procedure:

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample or standard into the GC.[4]

  • Data Acquisition: Run the GC-MS method and acquire the data.

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of amyl isobutyrate to the peak area of the internal standard against the concentration of the standards. Use this curve to determine the concentration of amyl isobutyrate in the samples.[1]

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the synthesis and analysis of amyl isobutyrate.

G Fig. 1: Enzymatic Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_purification Product Recovery & Purification Isoamyl_Alcohol Isoamyl Alcohol Mix_Substrates Mix Substrates in Reaction Vessel Isoamyl_Alcohol->Mix_Substrates Butyric_Acid Butyric Acid Butyric_Acid->Mix_Substrates Solvent Solvent (optional, e.g., Heptane) Solvent->Mix_Substrates Add_Enzyme Add Immobilized Lipase Mix_Substrates->Add_Enzyme Incubate Incubate with Agitation & Temperature Control Add_Enzyme->Incubate Monitor Monitor Reaction via GC Incubate->Monitor Filter_Enzyme Filter to Recover Enzyme Incubate->Filter_Enzyme Evaporate_Solvent Evaporate Solvent Filter_Enzyme->Evaporate_Solvent Distill Vacuum Distillation (optional) Evaporate_Solvent->Distill Final_Product Pure Amyl Isobutyrate Distill->Final_Product

Caption: Workflow for the enzymatic synthesis of amyl isobutyrate.

G Fig. 2: GC-MS Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Prepare_Standards Prepare Calibration Standards Add_IS Add Internal Standard Prepare_Standards->Add_IS Prepare_Sample Prepare Sample (Dilute/Extract) Prepare_Sample->Add_IS Inject Inject into GC-MS Add_IS->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate_Peaks Integrate Peak Areas Detect->Integrate_Peaks Cal_Curve Construct Calibration Curve Integrate_Peaks->Cal_Curve Quantify Quantify Amyl Isobutyrate in Sample Cal_Curve->Quantify

Caption: Workflow for the GC-MS analysis of amyl isobutyrate.

References

The Natural Occurrence of Pentyl Isobutyrate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of pentyl isobutyrate and its isomers in the plant kingdom. It consolidates available quantitative data, details common experimental protocols for its identification and quantification, and illustrates the biosynthetic pathways involved. This document is intended to serve as a valuable resource for researchers in the fields of phytochemistry, natural product chemistry, and drug discovery.

Introduction

This compound (also known as amyl isobutyrate) is an ester characterized by its fruity aroma, reminiscent of apricot, banana, and pineapple. As a volatile organic compound (VOC), it plays a role in plant-insect interactions, acting as an attractant for pollinators or a defense compound against herbivores. Its presence and concentration can vary significantly between plant species, cultivars, and even different parts of the same plant. Understanding the natural distribution and biosynthesis of this ester is crucial for applications in the flavor and fragrance industry, as well as for exploring its potential pharmacological activities.

Natural Occurrence and Quantitative Data

This compound and its structural isomers have been identified as natural constituents in a variety of plants. While extensive quantitative data for this compound across numerous species is limited in publicly available literature, existing studies confirm its presence. The following tables summarize the known occurrences and available quantitative data for this compound and its related isomers.

Table 1: Documented Occurrence of this compound and its Isomers in Plants

Compound NameIsomerPlant SpeciesCommon NamePlant PartReference
This compoundn-pentylHumulus lupulusHopsCones
This compoundn-pentylMangifera indicaMangoFruit
2-Pentyl isobutyratesec-pentylMusa sapientumBananaFruit[1]
3-Methylthis compoundiso-pentylAnthemis nobilisRoman ChamomileFlower Oil[2]
2-Methylbutyl isobutyrateiso-pentylHumulus lupulusHopsCones

Table 2: Quantitative Data for this compound Isomers in Plants

Compound NamePlant SpeciesCultivarConcentrationAnalytical MethodReference
2-Methylbutyl isobutyrateHumulus lupulusChinookLinearly increases during cone maturationGC-MS

Note: Specific quantitative data for n-pentyl isobutyrate in Mangifera indica and Humulus lupulus was not available in the reviewed literature. The data for Humulus lupulus pertains to the isomer 2-methylbutyl isobutyrate.

Biosynthesis of this compound

The biosynthesis of branched-chain esters like this compound in plants is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine. The general pathway involves a series of enzymatic reactions that convert these amino acids into their corresponding acyl-CoAs and alcohols, which are then esterified.

The key steps in the biosynthesis of this compound are:

  • Transamination: The branched-chain amino acid (in this case, derived from leucine or isoleucine pathways) undergoes transamination to form an α-keto acid. This reaction is catalyzed by a branched-chain aminotransferase (BCAT) .

  • Decarboxylation: The α-keto acid is then decarboxylated to form an aldehyde by a decarboxylase .

  • Reduction: The resulting aldehyde is reduced to its corresponding alcohol (pentanol) by an alcohol dehydrogenase (ADH) .

  • Acyl-CoA Formation: Isobutyryl-CoA is derived from the catabolism of valine.

  • Esterification: Finally, the alcohol (pentanol) and the acyl-CoA (isobutyryl-CoA) are condensed to form this compound. This final step is catalyzed by an alcohol acyltransferase (AAT) .

Biosynthesis_of_Pentyl_Isobutyrate BCAA Branched-Chain Amino Acids (e.g., Leucine, Isoleucine) alpha_Keto_Acid α-Keto Acid BCAA->alpha_Keto_Acid Branched-Chain Aminotransferase (BCAT) Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Catabolism Aldehyde Aldehyde (e.g., 3-Methylbutanal) alpha_Keto_Acid->Aldehyde Decarboxylase Pentanol Pentanol Aldehyde->Pentanol Alcohol Dehydrogenase (ADH) Pentyl_Isobutyrate This compound Pentanol->Pentyl_Isobutyrate Isobutyryl_CoA->Pentyl_Isobutyrate AAT_label Alcohol Acyltransferase (AAT) AAT_label->Pentyl_Isobutyrate

Caption: Biosynthetic pathway of this compound from branched-chain amino acids.

Experimental Protocols

The identification and quantification of this compound in plant tissues are primarily achieved through chromatographic techniques, most notably Gas Chromatography-Mass Spectrometry (GC-MS). The volatile nature of this ester makes headspace sampling techniques particularly suitable.

Sample Preparation and Extraction

A common and effective method for extracting volatile compounds from plant material is Headspace Solid-Phase Microextraction (HS-SPME). This technique is solvent-free, sensitive, and relatively simple to perform.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Homogenization: A known weight of fresh plant material (e.g., 1-5 g of fruit pulp, leaves, or flowers) is homogenized. This can be done by grinding in liquid nitrogen or using a high-speed blender.

  • Vial Preparation: The homogenized sample is placed in a headspace vial (e.g., 10 or 20 mL). To enhance the release of volatiles, a saturated solution of sodium chloride (NaCl) can be added to the sample matrix. This increases the ionic strength of the aqueous phase, thereby increasing the volatility of the analytes.

  • Incubation: The vial is sealed with a septum cap and incubated at a controlled temperature (e.g., 40-60 °C) for a specific period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace. Agitation during incubation can improve the release of analytes.

  • Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined time (e.g., 20-40 minutes) at the same temperature. The volatile compounds adsorb onto the fiber.

  • Desorption: The SPME fiber is then retracted and immediately inserted into the hot injection port of a GC-MS system, where the adsorbed volatiles are thermally desorbed onto the analytical column.

Experimental_Workflow_SPME_GCMS Start Plant Material Homogenization Homogenization Start->Homogenization Vial Transfer to Headspace Vial Homogenization->Vial Incubation Incubation & Agitation (e.g., 50°C for 15 min) Vial->Incubation Extraction HS-SPME Extraction (e.g., 30 min) Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption GCMS GC-MS Analysis Desorption->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

Caption: General experimental workflow for the analysis of plant volatiles using HS-SPME-GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.

  • Column: A non-polar or medium-polarity column is typically used for volatile analysis. A common choice is a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane) column (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer is commonly used as the detector.

Typical GC-MS Parameters:

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless for high sensitivity.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might be:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at a rate of 5 °C/min.

    • Ramp 2: Increase to 250 °C at a rate of 10 °C/min, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

Data Analysis
  • Identification: Compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley). The retention index (RI) of the compound, calculated using a series of n-alkanes, is also used to confirm the identification by comparing it with literature values.

  • Quantification: For quantitative analysis, an internal standard (a compound not naturally present in the sample) is added to the sample before extraction. A calibration curve is generated using standards of this compound at known concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to that of the internal standard and referencing the calibration curve.

Conclusion

This compound and its isomers are naturally occurring esters found in a range of plant species, contributing to their characteristic aromas. While the biosynthesis from branched-chain amino acids is relatively well understood, comprehensive quantitative data across different plants remains an area for further research. The analytical methods outlined in this guide, particularly HS-SPME-GC-MS, provide a robust framework for the continued exploration and quantification of this and other volatile compounds in the plant kingdom. This knowledge is fundamental for advancements in food science, perfumery, and the discovery of novel bioactive compounds.

References

Pentyl isobutyrate synthesis from pentanol and isobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of pentyl isobutyrate, an ester recognized for its fruity aroma and applications in various industries. The document details two primary synthetic methodologies: the classic Fischer esterification and a greener enzymatic approach. It includes comprehensive experimental protocols, quantitative data for reaction optimization, and visual diagrams of workflows and reaction mechanisms to support research and development efforts.

Fischer Esterification of Pentanol and Isobutyric Acid

Fischer-Speier esterification is a well-established method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1][2][3] The reaction is reversible, and to achieve high yields, the equilibrium is shifted towards the product side by using an excess of one of the reactants or by removing water as it is formed.[2][3]

General Reaction Scheme
Experimental Protocol: Fischer Esterification

This protocol is a representative procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • Isobutyric acid

  • Pentanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (optional, for azeotropic removal of water)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional)

  • Separatory funnel

  • Heating mantle

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine isobutyric acid and pentanol. An excess of one of the reactants can be used to drive the reaction; typically the less expensive reactant is used in excess.[4] For example, use a 1:1.2 molar ratio of isobutyric acid to pentanol. If using a Dean-Stark apparatus for water removal, add a suitable solvent like toluene.

  • Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total mass of the reactants) to the stirred reaction mixture.

  • Reflux: Attach the reflux condenser (and Dean-Stark trap if used) and heat the mixture to reflux using a heating mantle. The reaction time can vary from 1 to 10 hours, depending on the scale and temperature.[1] If using a Dean-Stark trap, continue reflux until no more water is collected.[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst and unreacted isobutyric acid (caution: CO₂ evolution), and finally with brine.[5][6]

  • Drying and Solvent Removal:

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[6]

    • Filter to remove the drying agent.

    • If a solvent was used, remove it using a rotary evaporator.[6]

  • Purification:

    • Purify the crude this compound by distillation.[4] Collect the fraction boiling at the expected boiling point of this compound (approximately 176-177 °C at atmospheric pressure).

Quantitative Data for Fischer Esterification (Representative)
ParameterValue/ConditionReference
Molar Ratio (Acid:Alcohol) 1:1 to 1:4 (excess alcohol is common)[4]
Catalyst Concentrated H₂SO₄ or p-TsOH[1]
Catalyst Loading 1-5 mol% relative to the limiting reagent[5]
Temperature Reflux temperature of the mixture (typically 60-110 °C)[1]
Reaction Time 1 - 10 hours[1]
Yield 50-90% (highly dependent on conditions and water removal)[7]

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a green alternative to traditional chemical methods, utilizing lipases as biocatalysts.[8] This method provides high specificity, milder reaction conditions, and can be performed in solvent-free systems.[8] Immobilized lipases are often used to facilitate catalyst recovery and reuse.[8]

General Reaction Scheme
Experimental Protocol: Enzymatic Synthesis

This protocol is based on procedures for the synthesis of similar pentyl esters using immobilized lipase (B570770).

Materials:

  • Isobutyric acid

  • Pentanol

  • Immobilized lipase (e.g., Lipozyme® 435 - Candida antarctica lipase B immobilized)[9]

  • Organic solvent (e.g., n-hexane, optional)

  • Molecular sieves (optional, for water removal)

  • Orbital shaker or stirred reactor

  • Filtration setup

Procedure:

  • Reaction Setup: In a sealed flask, combine isobutyric acid and pentanol. The reaction can be run in a solvent-free system or with an organic solvent like n-hexane.[8][10]

  • Catalyst Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is a critical parameter to optimize.

  • Incubation: Place the reaction vessel in an orbital shaker or a stirred reactor at a controlled temperature (typically 30-70 °C).[8]

  • Monitoring: The reaction progress can be monitored by taking aliquots at different time intervals and analyzing the consumption of the acid or the formation of the ester by gas chromatography (GC) or titration.[8]

  • Catalyst Recovery: After the reaction reaches the desired conversion, the immobilized enzyme can be recovered by simple filtration.[8]

  • Purification: The product can be purified from the remaining starting materials by vacuum distillation.

Quantitative Data for Enzymatic Synthesis of Pentyl Esters

The following data is compiled from studies on the synthesis of pentyl acetate (B1210297) and pentyl propanoate, which are structurally similar to this compound.

ParameterValue/ConditionReference
Enzyme Immobilized Lipase (e.g., Lipozyme 435)[11]
Molar Ratio (Alcohol:Acid) 1:1 to 2:1[11]
Temperature 40 - 70 °C[8][11]
Enzyme Loading 5-15% (w/w of limiting reactant)[10]
Solvent Solvent-free or n-hexane[8][10]
Reaction Time 8 - 48 hours[9]
Conversion >80%[9][11]
Enzyme Reusability Up to 10 cycles with minimal loss of activity[8]

Visualizations

Fischer Esterification Workflow

Fischer_Esterification_Workflow Reactants Isobutyric Acid + Pentanol Reaction Reflux (60-110 °C, 1-10h) Reactants->Reaction Catalyst H₂SO₄ (cat.) Catalyst->Reaction Workup Work-up: - Water Wash - NaHCO₃ Wash - Brine Wash Reaction->Workup Drying Drying (Na₂SO₄ or MgSO₄) Workup->Drying Purification Distillation Drying->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound via Fischer esterification.

Fischer Esterification Mechanism

Fischer_Esterification_Mechanism cluster_0 Fischer Esterification Mechanism Protonation 1. Protonation of Carbonyl Oxygen Attack 2. Nucleophilic Attack by Alcohol Protonation->Attack [H⁺] ProtonTransfer 3. Proton Transfer Attack->ProtonTransfer Elimination 4. Elimination of Water ProtonTransfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation -H₂O Ester Ester Product Deprotonation->Ester -H⁺

Caption: Key steps in the mechanism of Fischer esterification.

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow Reactants Isobutyric Acid + Pentanol Reaction Incubation (30-70 °C, 8-48h) Reactants->Reaction Enzyme Immobilized Lipase Enzyme->Reaction Filtration Filtration Reaction->Filtration Purification Vacuum Distillation Filtration->Purification Liquid Phase RecycledEnzyme Recycled Enzyme Filtration->RecycledEnzyme Solid Phase Product This compound Purification->Product

Caption: A typical workflow for the enzymatic synthesis of this compound.

Ping-Pong Bi-Bi Mechanism for Enzymatic Esterification

Ping_Pong_Bi_Bi_Mechanism cluster_1 Ping-Pong Bi-Bi Kinetic Mechanism E Lipase (E) E_Acid E-Isobutyric Acid E->E_Acid + Isobutyric Acid E_Acyl_H2O E'-Acyl + H₂O E_Acid->E_Acyl_H2O E_Acyl E'-Acyl E_Acyl_H2O->E_Acyl - H₂O E_Acyl_Alcohol E'-Acyl-Pentanol E_Acyl->E_Acyl_Alcohol + Pentanol E_Ester E + this compound E_Acyl_Alcohol->E_Ester E_Ester->E - this compound

Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

An In-depth Technical Guide to the Safety and Handling of Pentyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for pentyl isobutyrate (also known as isobutyric acid, pentyl ester or amyl isobutyrate). The information is intended for professionals in research and development who may handle this chemical. This guide collates critical data on its physical and chemical properties, potential hazards, handling protocols, and emergency procedures.

Chemical Identification

This compound is a carboxylic ester characterized by a fruity aroma.

IdentifierValue
Chemical Name Pentyl 2-methylpropanoate[1][2][3]
Synonyms Isobutyric acid, pentyl ester; Amyl isobutyrate; n-Pentyl isobutyrate[1][2]
CAS Number 2445-72-9[1][2][3]
Molecular Formula C9H18O2[1][2][3]
Molecular Weight 158.24 g/mol [1][3]
Chemical Structure InChI=1S/C9H18O2/c1-4-5-6-7-11-9(10)8(2)3/h8H,4-7H2,1-3H3[2]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueSource
Appearance Colorless liquid[4][4]
Boiling Point 162 - 176.5 °C[1][4]
Flash Point 56 - 59.4 °C[1][4]
Density 0.857 - 0.874 g/cm³[1][4]
Melting Point -73 °C (estimate)[1]
Vapor Pressure 1.09 mmHg at 25°C[1]
Solubility Insoluble in water; Soluble in alcohol and ethers.[5]
LogP (o/w) 2.38[1]

Hazard Identification and Toxicity

While this compound is not classified as hazardous under GHS criteria in many reports, it is considered a flammable liquid.[3][4][6] Detailed toxicological data is limited.

GHS Classification: Flammable Liquid, Category 3.[4] Signal Word: Warning.[4] Hazard Statement: Flammable liquid and vapor.[4]

Toxicity DataValue
Oral/Parenteral Toxicity Not determined[6]
Dermal Toxicity Not determined[6]
Inhalation Toxicity Not determined[6]

Note: The toxicological properties have not been fully investigated.[4] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[4]

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure safety in the laboratory.

Handling:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid ingestion and inhalation.[4]

  • Keep away from open flames, hot surfaces, and sources of ignition.[4][7]

  • Use only non-sparking tools.[4][7]

  • Take precautionary measures against static discharges.[4][7]

  • Ensure adequate ventilation, especially in confined areas. Use explosion-proof electrical and ventilating equipment.[4]

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[4][7]

  • Keep away from heat, sparks, and flame.[4][7]

  • Store in a corrosives area if necessary, away from incompatible materials.[7]

  • Incompatible Materials: Strong oxidizing agents, bases, and reducing agents.[4][7]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (8-inch minimum). Use equipment tested and approved under standards like NIOSH (US) or EN 166 (EU).[8]

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.[8]

  • Body Protection: Wear flame-retardant antistatic protective clothing.[9]

  • Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate filter for organic vapors.

Emergency and First-Aid Procedures

Immediate action is required in case of accidental exposure.

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If symptoms persist, call a physician.[7]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower.[4][7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[7][9]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical assistance.[7]

Fire-Fighting and Spill Management

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use CO2, dry chemical, or alcohol-resistant foam.[4][7][8]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors may form explosive mixtures with air, especially at elevated temperatures.[9]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[8]

Spill Management:

  • Ensure adequate ventilation and remove all sources of ignition.[7]

  • Evacuate personnel to safe areas.[7]

  • Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

  • Contain and collect spillage with non-combustible absorbent material (e.g., sand, earth, vermiculite) and place in a container for disposal according to local regulations.[7]

Experimental Protocols

Detailed experimental data for this compound is not widely published. The following are generalized protocols for key safety-related experiments.

A. Flash Point Determination (Closed-Cup Method)

This protocol describes a generalized method, such as the Pensky-Martens closed-cup test (ASTM D93), to determine the flash point of a flammable liquid.

  • Apparatus: A closed-cup flash point tester, consisting of a test cup, lid, shutter, ignition source, and heating mechanism.

  • Procedure:

    • Pour the sample of this compound into the test cup to the marked level.

    • Place the lid on the cup and begin stirring at a specified rate.

    • Apply heat to the sample at a slow, constant rate.

    • At prescribed temperature intervals, apply the ignition source by opening the shutter.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.

    • Record the temperature.

B. Acute Oral Toxicity (LD50) - General Guideline (e.g., OECD 420)

This protocol outlines the general "Fixed Dose Procedure" for assessing acute oral toxicity.

  • Principle: It is a stepwise procedure using a small number of animals (typically rats). The method aims to identify a dose causing evident toxicity but not mortality to estimate the LD50 range.

  • Procedure:

    • Healthy, young adult rodents are fasted prior to dosing.

    • A starting dose (e.g., 300 mg/kg) of this compound is administered by gavage to a single animal.

    • The animal is observed for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, four additional animals are dosed sequentially at the same level.

    • If the first animal dies, the next animal is dosed at a lower level (e.g., 50 mg/kg).

    • The outcome (survival or death) determines the subsequent dosing level for the next animal.

    • The LD50 is determined based on the statistical analysis of the dose-response relationship observed.

Visualizations

The following diagrams illustrate key workflows and logical relationships in chemical safety assessment.

G cluster_0 Phase 1: Data Collection & Initial Assessment cluster_1 Phase 2: Hazard & Toxicity Testing cluster_2 Phase 3: Risk Management & Documentation A Literature Search & SDS Review B Identify Chemical Synonyms & CAS Number A->B C Determine Physical & Chemical Properties B->C D Acute Toxicity Testing (Oral, Dermal, Inhalation) C->D E Irritation & Corrosivity (Skin, Eye) C->E F Flammability & Reactivity Experiments C->F G Risk Characterization D->G E->G F->G H Define Safe Handling Procedures & PPE G->H I Develop Emergency Response Plan H->I J Finalize Safety Data Sheet I->J

Caption: Experimental workflow for chemical safety assessment.

G cluster_controls Hierarchy of Controls A Hazard Identification (e.g., Flammability, Toxicity) C Risk Characterization (Probability & Severity of Harm) A->C B Exposure Assessment (Routes, Duration, Frequency) B->C D Elimination/ Substitution C->D C->D E Engineering Controls F Administrative Controls G PPE

Caption: Logical relationship for hazard management.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.

  • Waste Disposal Methods: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[4] Contact a licensed professional waste disposal service to dispose of this material.[8]

  • Contaminated Packaging: Dispose of as unused product.[8] Do not reuse empty containers.

References

Pentyl isobutyrate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Pentyl Isobutyrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as amyl isobutyrate) is an ester recognized for its characteristic fruity aroma, reminiscent of apple, banana, and apricot.[1] Its applications are primarily in the flavor and fragrance industries, but its properties as a non-polar organic compound make it relevant in various chemical and pharmaceutical contexts, including its potential use as a solvent or in formulation studies.[2] Understanding the solubility of this compound in common organic solvents is crucial for its effective use in research, development, and industrial applications.

This technical guide provides a summary of the available solubility data for this compound, outlines a detailed experimental protocol for determining its solubility, and presents a logical workflow for this determination process.

Physicochemical Properties

A brief overview of the key physicochemical properties of this compound is presented below, as these properties influence its solubility characteristics.

PropertyValue
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol
CAS Number 2445-72-9
Boiling Point 176-177 °C @ 760 mmHg[1]
Density 0.853 - 0.862 g/cm³ @ 25 °C[1]
logP (o/w) 3.177 (estimated)[1]

The relatively high octanol-water partition coefficient (logP) indicates a non-polar (lipophilic) nature, suggesting good solubility in organic solvents and poor solubility in water.

Solubility Data

SolventTemperatureSolubilityNotes
Water25 °C117.8 mg/L (0.0118 g/100mL)[1]Estimated value; considered insoluble to practically insoluble.
Alcohol (general)AmbientSoluble[1]The term "alcohol" typically implies good miscibility with short-chain alcohols like ethanol (B145695) and methanol.
Organic Solvents (general)AmbientHigh SolubilityAs a non-polar ester, it is expected to be miscible with a wide range of organic solvents such as acetone, ethers, and hydrocarbons, a principle often summarized as "like dissolves like".

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following protocol outlines a standard laboratory procedure based on the widely accepted "shake-flask" method. This method is a foundational technique for determining the saturation point of a solute in a solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Glass vials or flasks with airtight screw caps (B75204) (e.g., 20 mL scintillation vials)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector, GC-FID)

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess is crucial to ensure that saturation is reached. A general starting point is to add approximately 1-2 g of this compound to 10 mL of the organic solvent.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended. For viscous solvents or compounds that dissolve slowly, 48-72 hours may be necessary.

    • A preliminary test can be run by taking measurements at 24, 48, and 72 hours. Equilibrium is confirmed when consecutive measurements are within an acceptable margin of error (e.g., <5%).

  • Phase Separation:

    • After equilibration, let the vials stand undisturbed in the thermostatic bath for at least 24 hours to allow the excess, undissolved this compound to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).

  • Sample Collection and Dilution:

    • Carefully extract an aliquot of the clear supernatant using a syringe. Avoid disturbing the undissolved solute at the bottom of the vial.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step removes any suspended microparticles.

    • Accurately weigh the collected filtrate, then dilute it to the mark with the same organic solvent. A precise dilution is critical for accurate quantification.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the chosen solvent.

    • Analyze the diluted sample and the calibration standards using a suitable analytical method, such as GC-FID.

    • Construct a calibration curve and determine the concentration of this compound in the diluted sample.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for all dilutions. The solubility is typically expressed in g/100 mL, g/L, or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Sampling cluster_analysis Analysis & Calculation A 1. Add excess pentyl isobutyrate to solvent in a sealed vial B 2. Agitate in thermostatic shaker (e.g., 24-72h) A->B C 3. Let stand for phase separation (24h) B->C D 4. Centrifuge to settle undissolved solute C->D E 5. Extract and filter supernatant D->E F 6. Prepare accurate dilution of the filtrate E->F G 7. Quantify concentration (e.g., by GC-FID) F->G H 8. Calculate solubility from concentration and dilution factor G->H

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Vapor Pressure and Boiling Point of Pentyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the vapor pressure and boiling point of pentyl isobutyrate, a key flavoring and fragrance agent. This document consolidates available data, details the experimental methodologies for determining these physicochemical properties, and presents a visual representation of a standard experimental workflow.

Physicochemical Properties of this compound

This compound, also known as amyl isobutyrate or pentyl 2-methylpropanoate, is an ester with the molecular formula C9H18O2.[1][2] Its physical properties, particularly vapor pressure and boiling point, are critical for its application in various industrial and research settings.

The following table summarizes the reported vapor pressure and boiling point for different isomers of this compound. It is crucial to distinguish between the straight-chain isomer (n-pentyl isobutyrate) and other branched-chain isomers, as these structural differences influence their physical properties.

Propertyn-Pentyl Isobutyrate2-Pentyl Isobutyrate
CAS Number 2445-72-9[1]54340-93-1[3]
Molecular Weight 158.24 g/mol [1]158.24 g/mol [3]
Boiling Point 176.5 °C at 760 mmHg[1]165.20 °C at 760.00 mm Hg (estimated)[3]
Vapor Pressure 1.09 mmHg at 25°C[1]1.895000 mmHg at 25.00 °C (estimated)[3]

Experimental Protocols for Determination of Vapor Pressure and Boiling Point

The determination of accurate vapor pressure and boiling point data relies on precise experimental techniques. The following sections describe common methodologies employed for esters like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Several methods can be used to determine the boiling point of an ester.

  • Distillation Method: A simple or fractional distillation apparatus can be used to measure the boiling point. The liquid is heated in a flask, and the temperature of the vapor that distills is measured with a thermometer. The temperature at which the bulk of the liquid distills at a constant temperature is recorded as the boiling point.[4]

  • Thiele Tube Method: This is a micro-method that requires a small amount of the sample. The sample is sealed in a capillary tube and heated in a Thiele tube containing a high-boiling point liquid. The temperature at which a continuous stream of bubbles emerges from the capillary tube corresponds to the boiling point.[4]

  • Reflux Method: A reflux setup, where the vapor is condensed and returned to the boiling liquid, can also be used. A thermometer placed in the vapor phase above the boiling liquid will register the boiling point.[4]

Vapor pressure is a measure of the tendency of a material to change into the gaseous or vapor state, and it increases with temperature.

  • Ebullioscopic Method: This direct method involves measuring the boiling temperature of the substance at different applied pressures. By systematically varying the pressure in the apparatus, a vapor pressure curve can be generated.[5][6]

  • Thermogravimetric Analysis (TGA): TGA is an indirect method where the mass of a sample is measured over time as the temperature changes. The rate of mass loss due to evaporation can be related to the vapor pressure of the substance. This method is particularly useful for substances with low volatility.[5]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the vapor pressure of liquids. The sample is heated in a sealed pan with a small pinhole. The onset temperature of the endothermic peak, which corresponds to the boiling of the liquid, is measured at different pressures.[7]

  • Transpiration Method: In this technique, an inert gas is passed over the substance at a known flow rate, becoming saturated with the vapor. The amount of substance transported by the gas is determined, from which the vapor pressure can be calculated.[8]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the boiling point of an ester using the distillation method.

G cluster_setup Apparatus Setup cluster_measurement Measurement cluster_data Data Analysis A Assemble Distillation Apparatus B Add this compound & Boiling Chips A->B C Position Thermometer Correctly B->C D Heat the Sample Gently C->D Begin Heating E Record Temperature at First Distillate D->E F Record Temperature Range of Distillation E->F G Note Barometric Pressure F->G Collect Data H Apply Pressure Correction if Necessary G->H I Report Boiling Point H->I

Caption: Workflow for Boiling Point Determination by Distillation.

References

Pentyl Isobutyrate: A Comprehensive Technical Guide to its Thermodynamic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a centralized database of the thermodynamic and physical properties of pentyl isobutyrate. The information is compiled from various chemical databases and scholarly articles to support research and development activities. This document includes quantitative data presented in structured tables, detailed experimental protocols for the synthesis and thermal analysis of this compound, and visualizations of key experimental workflows.

Core Thermodynamic and Physical Properties

This compound, also known as amyl isobutyrate or pentyl 2-methylpropanoate, is an organic ester with the molecular formula C₉H₁₈O₂.[1] It is recognized for its characteristic fruity aroma. The following tables summarize its key thermodynamic and physical properties.

General and Physical Properties
PropertyValueSource(s)
Molecular Weight 158.24 g/mol [1]
Boiling Point 176.5 °C at 760 mmHg[2]
Melting Point -73 °C (estimate)[2]
Density 0.874 g/cm³[2]
Vapor Pressure 1.09 mmHg at 25 °C[2]
Flash Point 59.4 °C[2]
Refractive Index 1.3864 (estimate)[2]
LogP (Octanol/Water) 2.37580[2]
Thermodynamic Properties

Critically evaluated thermodynamic data for this compound is available through the NIST/TRC Web Thermo Tables (WTT).[3][4] While direct access to the full datasets may require a subscription, the available information indicates the types of data that can be found.

PropertyTemperature RangePhaseSource
Ideal Gas Heat Capacity (Cp,gas) 200 K to 1000 KIdeal Gas[3]
Enthalpy 200 K to 1000 KIdeal Gas[3]
Enthalpy 250 K to 616.42 KLiquid in equilibrium with Gas[3]
Enthalpy of Vaporization 255 K to 629 KLiquid to Gas[3]
Enthalpy of Formation Standard ConditionsGas, Liquid[3]

Experimental Protocols

The following sections detail the methodologies for the synthesis and thermal analysis of this compound.

Synthesis via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of isobutyric acid and pentan-1-ol, using a strong acid catalyst such as sulfuric acid.[5]

Materials and Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Isobutyric acid

  • Pentan-1-ol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5%)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (drying agent)

  • Boiling chips

Procedure:

  • Reaction Setup: In a round-bottom flask, combine isobutyric acid and a molar excess of pentan-1-ol. Add a few boiling chips.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-2 hours to reach equilibrium.[6]

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the excess acid (caution: CO₂ evolution), and finally with brine.[6]

    • Separate and discard the aqueous layer after each wash.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Decant or filter the dried liquid to remove the drying agent.

    • Purify the crude this compound by simple distillation.[6] Collect the fraction that distills at the boiling point of this compound (approximately 176-177 °C at atmospheric pressure).

Thermal Analysis using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a key technique for determining the thermal properties of substances like this compound, including melting point, glass transition temperature, and heat of fusion.[7]

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Crimper for sealing pans

  • Analytical balance

  • This compound sample

  • Inert purge gas (e.g., nitrogen)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound sample into a clean aluminum DSC pan using an analytical balance.

    • Hermetically seal the pan with a lid using a crimper. This is crucial to prevent the volatilization of the sample during heating.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup and Calibration:

    • Calibrate the DSC instrument for temperature and heat flow using a standard reference material with a known melting point and enthalpy of fusion (e.g., indium).

    • Place the sealed sample pan and the reference pan into the DSC cell.

    • Set the instrument to purge with an inert gas, such as nitrogen, at a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point.

    • Ramp the temperature at a controlled heating rate, typically between 5 °C/min and 20 °C/min.

    • The temperature range should encompass the expected thermal transitions of this compound.

    • A cooling cycle can also be programmed to study crystallization behavior.

  • Data Analysis:

    • The DSC thermogram will plot heat flow versus temperature.

    • Analyze the resulting curve to determine the onset temperature and peak temperature of endothermic events (like melting) or exothermic events (like crystallization).[8]

    • The area under the melting peak can be integrated to calculate the enthalpy of fusion.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification & Analysis Reactants Isobutyric Acid + Pentan-1-ol Reaction Fischer Esterification (Reflux) Reactants->Reaction Catalyst H₂SO₄ Catalyst->Reaction Cooling Cool to RT Reaction->Cooling Washing Wash with: 1. H₂O 2. NaHCO₃ (aq) 3. Brine Cooling->Washing Drying Dry with Na₂SO₄ Washing->Drying Distillation Simple Distillation Drying->Distillation Product Pure Pentyl Isobutyrate Distillation->Product DSC_Analysis_Workflow SamplePrep Sample Preparation (5-10 mg in Al pan) Measurement DSC Measurement (Heating/Cooling Cycle) SamplePrep->Measurement Calibration Instrument Calibration (e.g., with Indium) Calibration->Measurement DataAnalysis Data Analysis Measurement->DataAnalysis Results Thermodynamic Properties (Tm, ΔHf, etc.) DataAnalysis->Results

References

Pentyl Isobutyrate: A Technical Guide for Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl isobutyrate, also known as amyl isobutyrate, is a key fragrance ingredient valued for its characteristic sweet, fruity aroma, often described as reminiscent of apple and pear.[1] This technical guide provides a comprehensive overview of this compound for researchers and professionals in the fields of fragrance chemistry, sensory science, and toxicology. The document details the physicochemical properties, synthesis, analytical characterization, and sensory evaluation of this aliphatic ester. Furthermore, it explores the toxicological profile and the underlying biochemical mechanisms of its odor perception. This guide is intended to serve as a core resource for the scientific community engaged in the research and development of fragrance ingredients.

Introduction

Esters form a significant class of volatile organic compounds that are principal contributors to the natural aromas of fruits and flowers.[2][3] this compound (CAS No. 2445-72-9) is an ester of isobutyric acid and n-pentanol, widely utilized in the fragrance and flavor industries to impart fruity notes to a variety of consumer products, including perfumes, cosmetics, and personal care items.[1] Its chemical stability and pleasant olfactory profile make it a versatile ingredient in fragrance formulations.[1] Understanding the technical aspects of this compound, from its synthesis to its biological interactions, is crucial for its effective and safe application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in fragrance formulations, including its stability, volatility, and solubility. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₈O₂[4][5][6]
Molecular Weight 158.24 g/mol [4][5][6]
CAS Number 2445-72-9[4][5][6]
Appearance Colorless liquid[1]
Odor Profile Sweet, fruity, apple, pear[1]
Boiling Point 176.5 °C at 760 mmHg[4]
Melting Point -73 °C (estimate)[4]
Flash Point 59.4 °C[4]
Density 0.874 g/cm³[4]
Vapor Pressure 1.09 mmHg at 25°C[4]
Refractive Index 1.3864 (estimate)[4]
LogP (o/w) 2.37580[4]
Solubility Soluble in alcohol; sparingly soluble in water.

Synthesis and Purification

This compound is typically synthesized via Fischer esterification, an acid-catalyzed reaction between isobutyric acid and n-pentanol.

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure for the synthesis of this compound based on established methods for Fischer esterification.

Materials:

  • Isobutyric acid

  • n-Pentanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isobutyric acid and a molar excess of n-pentanol (e.g., 1.5 to 2 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while stirring.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water to remove the excess alcohol and sulfuric acid.

  • Neutralize any remaining acid by washing with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent (diethyl ether, if used for extraction) under reduced pressure using a rotary evaporator.

  • The crude this compound can be further purified by fractional distillation to obtain the final product with high purity.

Purification Workflow

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Reaction Isobutyric Acid + n-Pentanol (H₂SO₄ catalyst, reflux) Quench Cool and dilute with water Reaction->Quench Cooling Neutralize Wash with NaHCO₃ solution Quench->Neutralize Neutralization Wash Wash with brine Neutralize->Wash Washing Dry Dry over Na₂SO₄ Wash->Dry Drying Filter Filter drying agent Dry->Filter Evaporate Solvent removal (Rotary Evaporation) Filter->Evaporate Distill Fractional Distillation Evaporate->Distill Purification Product Pure this compound Distill->Product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the sample and to confirm its molecular weight. The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 158, corresponding to its molecular weight.[6] Common fragmentation patterns for esters will also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. While a publicly available, experimentally verified spectrum for this compound is not readily accessible, a predicted spectrum can be inferred from its structure and comparison with similar esters.

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ ~4.05 ppm (t, 2H): -O-CH₂ -CH₂-CH₂-CH₂-CH₃

  • δ ~2.50 ppm (sept, 1H): -CH(CH₃)₂

  • δ ~1.60 ppm (quint, 2H): -O-CH₂-CH₂ -CH₂-CH₂-CH₃

  • δ ~1.35 ppm (sext, 2H): -O-CH₂-CH₂-CH₂ -CH₂-CH₃

  • δ ~1.15 ppm (d, 6H): -CH(CH₃ )₂

  • δ ~0.90 ppm (t, 3H): -O-CH₂-CH₂-CH₂-CH₂-CH₃

Predicted ¹³C NMR (CDCl₃, 100 MHz):

  • δ ~177.0 ppm: C =O

  • δ ~64.5 ppm: -O-C H₂-

  • δ ~34.0 ppm: -C H(CH₃)₂

  • δ ~28.5 ppm: -O-CH₂-C H₂-

  • δ ~28.0 ppm: -O-CH₂-CH₂-C H₂-

  • δ ~22.5 ppm: -O-CH₂-CH₂-CH₂-C H₂-

  • δ ~19.0 ppm: -CH(C H₃)₂

  • δ ~14.0 ppm: -C H₃

Fragrance Profile and Sensory Evaluation

The olfactory properties of this compound are its most important feature for fragrance applications.

Organoleptic Properties

This compound is characterized by a sweet, fruity odor, with nuances of apple, pear, and apricot. Its aroma is considered to be of medium strength and substantivity.

Experimental Protocol: Sensory Evaluation

A trained sensory panel is typically used to evaluate the fragrance profile of this compound.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., ethanol, diethyl phthalate)

  • Smelling strips (blotters)

  • Controlled environment sensory booths

Procedure:

  • Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 5%, 1% solution).

  • Dip smelling strips into each dilution to a depth of approximately 1 cm.

  • Present the smelling strips to the panelists in a randomized and blind manner.

  • Panelists evaluate the odor characteristics at different time points (top note, middle note, and dry-down) and rate the intensity of various descriptors (e.g., fruity, sweet, green, waxy) on a standardized scale.

  • Data is collected and statistically analyzed to generate a comprehensive fragrance profile.

Safety and Toxicology

A thorough evaluation of the safety of fragrance ingredients is paramount.

Toxicological Data

Specific toxicological data for this compound is not extensively available in the public domain. However, data from related simple alkyl esters can provide an initial assessment. Generally, these esters are considered to have low acute toxicity. For a comprehensive safety assessment, read-across from structurally similar compounds and data from the Research Institute for Fragrance Materials (RIFM) should be consulted. A short-term toxicity study on the related compound, isobutyl isobutyrate, in rats has been published.[7]

Skin Sensitization

The potential for a fragrance ingredient to cause skin sensitization is a critical safety endpoint. While specific data for this compound is limited, in vitro methods like the Direct Peptide Reactivity Assay (DPRA) can be used to assess the skin sensitization potential of fragrance ingredients by evaluating their reactivity with model peptides.[8]

Mechanism of Odor Perception

The perception of this compound's aroma is initiated by its interaction with olfactory receptors in the nasal cavity.

Olfactory Signaling Pathway

The sense of smell is mediated by a large family of G-protein coupled receptors (GPCRs). The binding of an odorant molecule, such as this compound, to an olfactory receptor triggers a conformational change in the receptor, leading to the activation of a G-protein (Gαolf). This, in turn, activates adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the olfactory sensory neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for processing.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP CNG Cyclic Nucleotide-Gated Ion Channel Depolarization Neuron Depolarization (Signal to Brain) CNG->Depolarization Cation Influx G_protein->AC Activates cAMP->CNG Opens

Caption: Simplified diagram of the olfactory signaling pathway.

While the general pathway is understood, the specific olfactory receptors that bind to this compound and other fruity esters are an active area of research.

Conclusion

This compound is a valuable fragrance ingredient with a well-defined chemical profile and a desirable fruity aroma. This technical guide has provided a detailed overview of its synthesis, characterization, sensory properties, and the biological basis for its perception. For researchers and professionals in the fragrance industry, a comprehensive understanding of these technical aspects is essential for the continued innovation and safe use of this and other fragrance materials. Further research into the specific olfactory receptors for this compound and more detailed toxicological studies will continue to enhance our knowledge and application of this important fragrance ingredient.

References

A Technical Guide to the Olfactory Properties of Amyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the olfactory properties of amyl isobutyrate, an ester valued for its significant contribution to fruity aromas in the flavor and fragrance industries. This document outlines its distinct odor profile, presents key physicochemical and sensory data, details standardized experimental protocols for its evaluation, and illustrates the underlying biochemical mechanism of its perception.

Olfactory Profile and Descriptors

Amyl isobutyrate, also known as pentyl isobutyrate, is characterized by a complex and potent fruity odor. Its aromatic profile is predominantly described as a fusion of apple and banana, with additional notes of apricot and a subtle buttery background. This combination of scents makes it a versatile ingredient in the formulation of flavors and fragrances, where it can impart a soft, sweet, and juicy top note.

The consensus descriptors identified by sensory panels for amyl isobutyrate include:

  • Primary: Fruity, Apple

  • Secondary: Banana, Apricot, Buttery

  • Tertiary: Sweet, Pear, Tropical

Quantitative Olfactory and Physicochemical Data

The following tables summarize the key quantitative data for amyl isobutyrate.

Table 1: Physicochemical Properties of Amyl Isobutyrate

PropertyValueReference
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol
CAS Number 2445-72-9
Boiling Point 176.00 to 177.00 °C @ 760.00 mm Hg
Vapor Pressure 1.09 mmHg @ 25.00 °C (estimated)
logP (o/w) 3.177 (estimated)
Water Solubility 117.8 mg/L @ 25 °C (estimated)
Appearance Colorless clear liquid

Mechanism of Olfactory Perception

The perception of amyl isobutyrate begins with the interaction of the volatile ester molecule with Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific receptor(s) for amyl isobutyrate have not been definitively identified, the subsequent signaling cascade follows a well-established pathway. This process translates the chemical binding event into an electrical signal that is processed by the brain as a distinct aroma.

The diagram below illustrates the canonical olfactory signal transduction pathway initiated by an odorant such as amyl isobutyrate.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR Olfactory Receptor (OR) G_Protein G-Protein (Gαolf) OR->G_Protein 2. Activation AC Adenylyl Cyclase III G_Protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion CNG CNG Channel (Open) Ca_Na_Influx Ca²⁺, Na⁺ Influx CNG->Ca_Na_Influx Ca_Cl Ca²⁺-activated Cl⁻ Channel Cl_Efflux Cl⁻ Efflux Ca_Cl->Cl_Efflux Odorant Amyl Isobutyrate Odorant->OR 1. Binding ATP ATP ATP->AC cAMP->CNG 5. Gating Depolarization Depolarization Ca_Na_Influx->Depolarization 6. Influx Cl_Efflux->Depolarization 7. Amplification Depolarization->Ca_Cl Signal Signal to Brain Depolarization->Signal 8. Action Potential

Canonical olfactory signal transduction pathway.

Experimental Protocols

The characterization of amyl isobutyrate's olfactory properties relies on standardized sensory and analytical methodologies. The following sections detail the protocols for Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O), two cornerstone techniques in flavor and fragrance research.

Quantitative Descriptive Analysis (QDA)

QDA is employed to identify and quantify the specific sensory attributes of a substance using a trained human panel.

Objective: To generate a quantitative aroma profile for amyl isobutyrate.

Methodology:

  • Panelist Selection and Training:

    • A panel of 10-12 individuals is selected based on their sensory acuity, ability to verbalize perceptions, and availability.

    • Panelists undergo extensive training (20-40 hours) to develop a consensus vocabulary (lexicon) to describe the aroma of fruity esters.

    • Reference standards (e.g., pure solutions of isoamyl acetate (B1210297) for "banana," hexanal (B45976) for "green apple") are used to anchor the sensory terms.

  • Lexicon Development:

    • The panel, guided by a facilitator, is presented with amyl isobutyrate and other relevant fruity esters.

    • A comprehensive list of descriptive terms is generated and then refined to a final set of non-overlapping attributes.

  • Sample Preparation and Evaluation:

    • Amyl isobutyrate is prepared at a concentration of 10 ppm in deionized, odorless water.

    • 15 mL of the solution is presented in identical, coded, odorless glass containers at room temperature (22 ± 1°C).

    • Evaluations are conducted in individual sensory booths under controlled lighting and ventilation.

  • Data Collection and Analysis:

    • Panelists rate the intensity of each descriptor on a 15-cm unstructured line scale, anchored from "not perceived" to "very strong."

    • Data is collected from each panelist in triplicate.

    • The results are statistically analyzed using Analysis of Variance (ANOVA) to determine significant differences and generate a mean intensity profile, often visualized as a spider-web plot.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.

Objective: To separate the volatile components of a sample containing amyl isobutyrate and identify which compounds are responsible for the perceived aroma.

The diagram below outlines a typical workflow for a GC-O experiment.

GCO_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_data Data Analysis spme 1. Headspace SPME (Solid-Phase Microextraction) injection 2. Injection Port (250°C) spme->injection column 3. Capillary Column (e.g., DB-WAX) injection->column oven 4. GC Oven (Temperature Program) splitter 5. Effluent Splitter oven->splitter ms 6a. Mass Spectrometer (Identification) splitter->ms 50% odp 6b. Olfactometry Port (Human Assessor) splitter->odp 50% chromatogram 7a. Chromatogram ms->chromatogram aromagram 7b. Aromagram odp->aromagram correlation 8. Correlation and Identification chromatogram->correlation aromagram->correlation

Workflow for Gas Chromatography-Olfactometry.

Methodology:

  • Sample Preparation: The volatile compounds from a sample matrix containing amyl isobutyrate are isolated. Solid-Phase Microextraction (SPME) is a common solvent-free technique used for this purpose. A fiber coated with a stationary phase is exposed to the headspace above the sample, adsorbing the volatile analytes.

  • Gas Chromatography:

    • Injection: The SPME fiber is desorbed in the heated injection port of the gas chromatograph.

    • Separation: The volatile compounds are separated based on their boiling points and polarity as they travel through a capillary column (e.g., a polar DB-WAX or equivalent).

    • Oven Program: A typical temperature program starts at 40°C, holds for 2 minutes, then ramps at 5°C/min to 220°C, and holds for 5 minutes.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Detection:

    • The effluent from the column is split between a chemical detector and an olfactometry port.

    • Chemical Detector: A Mass Spectrometer (MS) is used to identify and quantify the separated compounds, generating a chromatogram.

    • Olfactometry Port (ODP): A trained assessor sniffs the effluent from the heated transfer line and records the retention time and a descriptor for each detected odor, creating an aromagram.

  • Data Analysis: The retention times and odor descriptors from the aromagram are correlated with the peaks on the chromatogram to identify the specific compounds responsible for each aroma note. Techniques like Aroma Extract Dilution Analysis (AEDA) may be employed, where the sample is serially diluted and re-analyzed to determine the most potent odorants.

Conclusion

Amyl isobutyrate is a key aroma chemical with a well-defined fruity olfactory profile. Its perception is governed by the canonical G-protein coupled receptor signaling pathway. The quantitative and qualitative characterization of its aroma is achieved through rigorous, standardized methodologies such as Quantitative Descriptive Analysis and Gas Chromatography-Olfactometry. This guide provides the foundational technical information necessary for researchers and developers to effectively utilize and evaluate amyl isobutyrate in sensory-driven applications.

Pentyl Isobutyrate: A Comprehensive Material Safety Analysis for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Material Safety Data Sheet (MSDS) for pentyl isobutyrate. The information is curated and presented to meet the specific needs of researchers, scientists, and professionals in drug development, focusing on quantitative data, experimental methodologies, and clear visual representations of safety protocols.

Chemical Identification and Physical Properties

This compound, also known as amyl isobutyrate, is the ester formed from pentanol (B124592) and isobutyric acid.[1] It is recognized by the CAS Number 2445-72-9.[2][3][4] The following tables summarize its key identifiers and physico-chemical properties.

Table 1: Chemical Identifiers for this compound

IdentifierValue
Chemical Name Pentyl 2-methylpropanoate[3]
Synonyms Amyl isobutyrate, Isobutyric acid, pentyl ester[2][3][4]
CAS Number 2445-72-9[2][3][4]
Molecular Formula C₉H₁₈O₂[2][3]
Molecular Weight 158.24 g/mol [2][3]
EINECS Number 219-494-6[2][3]

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Physical State Liquid[5]Fisher Scientific
Appearance Colorless[5]Fisher Scientific
Odor Fruity, Apple, Slightly ButteryBreeze Intermediates
Boiling Point 162 °C / 323.6 °F[5]Fisher Scientific
176.5 °C at 760 mmHg[2]LookChem
Melting Point -73 °C (estimate)[2]LookChem
Flash Point 56 °C / 132.8 °F[5]Fisher Scientific
59.4 °C[2]LookChem
Specific Gravity 0.857 g/cm³[5]Fisher Scientific
Vapor Pressure 1.09 mmHg at 25°C[2]LookChem
Solubility Information not readily available
logP (o/w) 2.37580[2]LookChem

Hazard Identification and Classification

This compound is classified as a flammable liquid and vapor.[5][6] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

Table 3: GHS Classification for this compound

Hazard ClassHazard CategorySignal WordHazard Statement
Flammable LiquidsCategory 3WarningH226: Flammable liquid and vapor[6]

The following diagram illustrates the GHS pictograms and the logical flow of hazard communication for this compound.

GHS_Hazard_Communication cluster_classification Hazard Classification cluster_elements Label Elements Chemical This compound Classification Flammable Liquid, Category 3 Chemical->Classification Pictogram Flame SignalWord Signal Word: Warning HazardStatement Hazard Statement: H226 Flammable liquid and vapor PrecautionaryStatements Precautionary Statements: P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501

GHS Hazard Communication for this compound

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[6] Safety assessments often rely on data from structurally similar chemicals (read-across) and the Threshold of Toxicological Concern (TTC) approach.

A safety assessment by the Research Institute for Fragrance Materials (RIFM) for amyl isobutyrate (a synonym for this compound) indicated a lack of repeated dose and reproductive toxicity data for the substance itself.[7] The assessment, therefore, utilized read-across data from ethyl 2-methylbutyrate.[7] For endpoints like local respiratory toxicity, the TTC for a Cramer Class I material was used to determine safety.[7]

It is crucial for researchers and drug development professionals to acknowledge this data gap and handle the substance with appropriate caution, assuming potential for irritation and other health effects until more definitive data is available.

Experimental Protocols

The quantitative data presented in the MSDS are determined by standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data consistency and reliability across different laboratories and regulatory bodies.

Boiling Point Determination (OECD Guideline 103): This guideline describes several methods for determining the boiling point of a substance, which is the temperature at which its vapor pressure equals the standard atmospheric pressure.[3][8] Common methods include:

  • Ebulliometer Method: A device that measures the boiling point of a liquid by measuring the temperature of the vapor in equilibrium with the boiling liquid.

  • Dynamic Method: The substance is heated, and the temperature at which boiling begins is recorded. This method can also be used to determine vapor pressure.[3][8]

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. A phase transition, such as boiling, results in a detectable change in heat flow.

Flash Point Determination (e.g., ASTM D93, ISO 2719): The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near the surface of the liquid. The most common methods involve a closed-cup apparatus:

  • Pensky-Martens Closed-Cup Method: The sample is heated in a closed cup, and a small flame is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite.

  • Setaflash Closed-Cup Method: A smaller sample size is used, and the test is generally faster.

Vapor Pressure Determination (OECD Guideline 104): This guideline outlines various methods to measure the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.[5] Methods include:

  • Static Method: The substance is placed in a closed container, and the pressure is measured at a constant temperature once equilibrium is reached.

  • Dynamic Method (Cottrell's Method): The boiling point is measured at different pressures, and the vapor pressure curve is determined.

  • Gas Saturation Method: A stream of inert gas is passed through or over the substance at a known rate, and the amount of substance that vaporizes is measured.

Handling, Storage, and Emergency Procedures

Proper handling and storage are critical to ensure safety when working with this compound. Emergency procedures should be clearly understood and readily accessible.

Handling and Storage
  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, and eye/face protection.[5][6] Keep away from heat, sparks, open flames, and hot surfaces.[5][6] Use only non-sparking tools and take precautionary measures against static discharge.[5][6] Ensure adequate ventilation.[5]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[5][6] Keep cool and away from sources of ignition.[5][6]

First-Aid Measures

The following diagram outlines the recommended first-aid procedures in case of exposure to this compound.

First_Aid_Measures cluster_routes Routes of Exposure and First Aid Exposure Exposure to this compound Eye_Contact Eye Contact Rinse immediately with plenty of water for at least 15 minutes. Get medical attention. Exposure->Eye_Contact Skin_Contact Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Exposure->Skin_Contact Inhalation Inhalation Move to fresh air. Exposure->Inhalation Ingestion Ingestion Clean mouth with water and drink plenty of water. Get medical attention if symptoms occur. Exposure->Ingestion

First-Aid Procedures for this compound Exposure
Fire-Fighting Measures

This compound is a flammable liquid, and appropriate fire-fighting measures must be taken. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[5]

  • Suitable Extinguishing Media: Use CO₂, dry chemical, or foam.[5]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Containers may explode when heated.[5]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

The following workflow illustrates the decision-making process for fighting a fire involving this compound.

Fire_Fighting_Workflow Fire Fire Involving this compound Assess_Situation Assess Situation (Size of fire, location, etc.) Fire->Assess_Situation Select_Extinguisher Select Appropriate Extinguishing Media (CO₂, Dry Chemical, Foam) Assess_Situation->Select_Extinguisher Wear_PPE Wear Full Protective Gear and SCBA Assess_Situation->Wear_PPE Approach_Fire Approach Fire from Upwind Select_Extinguisher->Approach_Fire Wear_PPE->Approach_Fire Extinguish_Fire Extinguish Fire Approach_Fire->Extinguish_Fire Cool_Containers Cool Exposed Containers with Water Spray Extinguish_Fire->Cool_Containers Prevent_Spread Prevent Runoff from Entering Drains Extinguish_Fire->Prevent_Spread

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of Short-Chain Branched Esters

Short-chain branched esters are a class of organic compounds increasingly recognized for their diverse and potent biological activities. Formed from the esterification of a short-chain branched fatty acid or a parent molecule with a short-chain alcohol, these molecules often exhibit enhanced bioavailability and efficacy compared to their parent compounds. Their increased lipophilicity allows for improved interaction with cellular membranes and intracellular targets, making them promising candidates for drug development. This guide provides a comprehensive overview of their biological activities, mechanisms of action, and the experimental protocols used to evaluate them.

Biological Activities of Short-Chain Branched Esters

The modification of bioactive molecules through esterification with short, branched alkyl chains can significantly modulate their therapeutic properties. Key activities include anti-inflammatory, antimicrobial, cytotoxic, and antioxidant effects.

Anti-inflammatory Activity

Short-chain fatty acids (SCFAs), the precursors to many of these esters, are well-documented for their anti-inflammatory properties.[1][2] They primarily exert these effects by modulating immune cell function and signaling pathways.[3] The primary mechanisms include the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs), such as GPR41 and GPR43.[1][4][5] Activation of these pathways can lead to the suppression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[6][7] Studies have shown that butyrate (B1204436), propionate, and acetate (B1210297) can inhibit the NF-κB pathway, a central regulator of inflammation, with butyrate generally being the most potent.[4][7] Esterification can enhance the delivery and potency of these anti-inflammatory effects.

Antimicrobial Activity

Esterification has been shown to be a viable strategy for enhancing the antimicrobial properties of parent compounds. The length of the alkyl ester chain plays a critical role in determining the antimicrobial efficacy. For instance, a study on (R)-3-Hydroxybutyric acid ((R)-3-HBA) alkyl esters demonstrated that antimicrobial activity against various bacteria and fungi increased as the ester chain length increased from C1 to C6.[8] The hexyl ester ((R)-3HB-C6) was found to be the most effective, with its mechanism involving the disruption of the cell membrane and biofilm, leading to the leakage of intracellular contents.[8] Generally, esters of polyhydric alcohols are more effective against Gram-positive bacteria than Gram-negative bacteria.[9]

Cytotoxic and Anticancer Activity

The cytotoxic potential of esters is a critical area of investigation for anticancer drug development. Esterification can increase the lipophilicity of a compound, potentially enhancing its cellular uptake and cytotoxic effects against cancer cell lines.[10] Several studies have shown that synthetic ester derivatives can exhibit significant cytotoxic effects.[11] The antiproliferative activity of rosmarinic acid esters, for example, was found to be dependent on the alkyl chain length, with IC50 values decreasing as the chain length increased up to C4.[12][13] These esters were shown to induce a G0/G1 cell cycle arrest and inhibit retinoblastoma protein (Rb) phosphorylation.[12]

Quantitative Data on Biological Activity

The following tables summarize quantitative data from various studies, highlighting the structure-activity relationships of short-chain branched esters.

Table 1: Antimicrobial Activity of (R)-3-Hydroxybutyric Alkyl Esters [8]

CompoundEster Chain LengthMIC (mg/mL) vs. E. coliMIC (mg/mL) vs. S. aureusMIC (mg/mL) vs. B. subtilisMIC (mg/mL) vs. A. niger
(R)-3HB-C1Methyl (C1)>15.63>15.637.817.81
(R)-3HB-C2Ethyl (C2)7.817.813.913.91
(R)-3HB-C3Propyl (C3)3.913.911.951.95
(R)-3HB-C4Butyl (C4)3.913.911.950.98
(R)-3HB-C5Pentyl (C5)1.951.950.980.49
(R)-3HB-C6Hexyl (C6)1.951.950.980.49
(R)-3HB-C7Heptyl (C7)3.913.911.950.98
(R)-3HB-C8Octyl (C8)7.817.813.911.95

Data sourced from a study on the effect of alkyl chain length on the antibacterial activity of (R)-3-Hydroxybutyric alkyl esters.[8]

Table 2: Antiproliferative Activity of Rosmarinic Acid (RA) Esters on Vascular Smooth Muscle Cells (VSMC) [12]

CompoundEster Chain LengthIC50 (µM)
Rosmarinic Acid (RA)-13.90
RAMEMethyl (C1)5.56
RAETEthyl (C2)3.42
RABUButyl (C4)2.84
RAOCTOctyl (C8)3.44
RADODodecyl (C12)4.90

Data from a study showing that esterification with short alkyl chains (C1-C4) improves the in vitro biological activity of rosmarinic acid.[12]

Mechanisms of Action & Signaling Pathways

Short-chain branched esters often share or enhance the mechanisms of their parent molecules, particularly short-chain fatty acids. The two predominant signaling pathways are G-protein coupled receptors and the inhibition of histone deacetylases.

G-Protein Coupled Receptor (GPCR) Signaling

SCFAs and their ester derivatives act as signaling molecules by activating GPCRs, specifically GPR41 (FFAR3) and GPR43 (FFAR2).[1][4] This activation triggers intracellular cascades that modulate cellular function. For example, activation of GPR43 can inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels.[6] It can also activate the mitogen-activated protein kinase (MAPK) pathway (ERK1/2 phosphorylation) and lead to the inhibition of the NF-κB pathway, resulting in a potent anti-inflammatory response.[6][7]

SCFA_GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCFA SCFA / Ester GPCR GPR41 / GPR43 SCFA->GPCR G_protein Gαi/o GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Activates cAMP cAMP AC->cAMP Reduces production IKK IKK MAPK->IKK Inhibits IkappaB IκB IKK->IkappaB Phosphorylates (for degradation) NFkB_nuc NF-κB IkappaB->NFkB_nuc Releases NFkB_complex NF-κB IκB Gene Inflammatory Gene Expression NFkB_nuc->Gene Downregulates

Caption: SCFA/Ester signaling via GPCRs to produce anti-inflammatory effects.
Histone Deacetylase (HDAC) Inhibition

Butyrate, in particular, is a known inhibitor of HDACs.[4][14] By inhibiting HDAC activity, SCFAs and their esters can lead to hyperacetylation of histones, which alters chromatin structure and regulates gene expression.[5] This mechanism is crucial for their anti-inflammatory and anticancer effects, as it can induce the expression of genes involved in cell cycle arrest, apoptosis, and immune regulation.[5]

HDAC_Inhibition_Pathway cluster_nucleus Nucleus SCFA SCFA / Ester HDAC Histone Deacetylase (HDAC) SCFA->HDAC Inhibits Histone Histones HDAC->Histone Deacetylates Acetylation Histone Hyperacetylation Histone->Acetylation Promotes Chromatin Chromatin Relaxation Acetylation->Chromatin Gene Gene Expression (e.g., p21, FOXP3) Chromatin->Gene Alters Response Anti-inflammatory & Antiproliferative Effects Gene->Response

Caption: Mechanism of HDAC inhibition by SCFAs leading to altered gene expression.

Experimental Protocols

Evaluating the biological activity of short-chain branched esters requires a suite of standardized in vitro assays.

General Workflow for Bioactivity Screening

A systematic approach is essential for characterizing novel esters. The workflow typically involves initial screening for cytotoxicity to determine safe concentration ranges, followed by specific assays for desired biological activities, and finally, mechanistic studies to elucidate the mode of action.

Experimental_Workflow cluster_synthesis Phase 1: Preparation cluster_screening Phase 2: In Vitro Screening cluster_mechanistic Phase 3: Mechanistic Studies synthesis Synthesis & Purification of Ester Compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Determine IC50 & Safe Dose synthesis->cytotoxicity activity Specific Bioactivity Assays (e.g., Antimicrobial, Anti-inflammatory) cytotoxicity->activity Establish Dose Range pathway Signaling Pathway Analysis (e.g., Western Blot for MAPK, NF-κB) activity->pathway If Active gene_exp Gene Expression Analysis (e.g., qPCR, Microarray) pathway->gene_exp

Caption: A general experimental workflow for assessing the bioactivity of novel esters.
Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[10][11]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.[11]

Materials:

  • 96-well microplate

  • Test cells (e.g., cancer cell line, normal cell line)

  • Complete cell culture medium

  • Short-chain branched ester compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium per well.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the ester compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.

  • Treatment Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the control wells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]

Principle: A broth microdilution method is used where a standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid medium.

Materials:

  • 96-well microplate

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Short-chain branched ester compound stock solution

  • Positive control antibiotic (e.g., Gentamicin)

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the stock ester solution to the first column of wells, creating a 2-fold dilution.

  • Serial Dilution: Perform 2-fold serial dilutions by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include wells with broth and inoculum only (growth control) and wells with broth only (sterility control). Also, run a dilution series for a known antibiotic as a positive control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.

Conclusion and Future Directions

Short-chain branched esters represent a versatile and promising class of bioactive molecules. Their enhanced lipophilicity and modified chemical properties often translate to improved bioavailability and therapeutic efficacy. The ability to modulate anti-inflammatory, antimicrobial, and cytotoxic activities through simple structural modifications, such as altering the alkyl chain length, provides a powerful tool for drug design and development.

Future research should focus on synthesizing novel ester libraries to further explore structure-activity relationships, investigating their in vivo efficacy and safety profiles in animal models, and elucidating their effects on a wider range of biological pathways. As our understanding of the gut microbiome's role in health and disease grows, the potential for using these esters to modulate microbial metabolism and host-microbe interactions presents an exciting frontier for therapeutic innovation.

References

Methodological & Application

Application Note: Analysis of Pentyl Isobutyrate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

AN-GCMS-034

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentyl isobutyrate (also known as amyl isobutyrate) is a volatile ester recognized for its characteristic fruity aroma, reminiscent of apricot, pear, and banana.[1] It is a significant component in the flavor and fragrance industry and is found naturally in various fruits. The accurate identification and quantification of this compound are crucial for quality control in food and beverage production, as well as in the formulation of cosmetic and fragrance products. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.[2] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Quantitative Data

The mass spectrum of this compound generated by electron ionization (EI) shows characteristic fragment ions that are used for its unequivocal identification and for quantification in selected ion monitoring (SIM) mode. The primary fragmentation patterns are consistent with the structure of a pentyl ester of isobutyric acid.

Table 1: Key Mass Spectral Data for this compound

PropertyValue
Chemical FormulaC₉H₁₈O₂
Molecular Weight158.24 g/mol
CAS Number2445-72-9
Major Mass Fragments (m/z)43, 71, 89, 70, 41
Base Peak (m/z)43
Kovats Retention Index~1033 (Standard non-polar column)

Data sourced from PubChem and the NIST WebBook.[3][4]

Table 2: Characteristic Fragment Ions and Their Putative Structures

m/zRelative Intensity (%)Putative Ion Fragment
4399.99[C₃H₇]⁺ (Isopropyl cation)
71~50.64[C₅H₁₁]⁺ (Pentyl cation)
89~45.34[C₄H₉O₂]⁺
70~34.03[C₅H₁₀]⁺
41~27.61[C₃H₅]⁺

Relative intensities can vary slightly based on the specific instrumentation and analytical conditions.[3]

Experimental Protocols

This section details the methodology for the GC-MS analysis of this compound, including sample preparation and instrument parameters.

Sample Preparation

The appropriate sample preparation method depends on the sample matrix. For clean liquid samples, a direct dilution is often sufficient. For more complex matrices, an extraction step is necessary to isolate the analyte and remove interfering compounds.

1.1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Internal standard (e.g., undecane (B72203) or another suitable non-interfering compound)

  • High-purity volatile organic solvents (e.g., hexane, dichloromethane, methanol)[5]

  • Anhydrous sodium sulfate

  • Glass vials with Teflon-lined caps

  • Micropipettes and syringes

1.2. Preparation of Standards

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of a suitable volatile solvent (e.g., hexane) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to achieve concentrations ranging from approximately 0.1 to 50 µg/mL.

  • Internal Standard (IS) Solution (100 µg/mL): Prepare a stock solution of the internal standard (e.g., undecane) in the same solvent. Add the IS to all calibration standards and samples to a final concentration of approximately 10 µg/mL.

1.3. Sample Extraction (Liquid-Liquid Extraction for Complex Matrices)

  • Accurately measure a known volume or weight of the sample (e.g., 5 mL of a beverage).

  • Add the internal standard to the sample.

  • Perform a liquid-liquid extraction by adding a suitable extraction solvent (e.g., 2 mL of dichloromethane) and vortexing for 1-2 minutes.[6]

  • Centrifuge the sample to separate the layers.

  • Carefully transfer the organic layer to a clean vial.

  • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

  • The extract is now ready for GC-MS analysis. If necessary, concentrate the sample under a gentle stream of nitrogen.

GC-MS Instrumentation and Parameters

The following parameters are a general guideline and may require optimization for specific instruments and applications. The method is based on typical conditions for the analysis of volatile esters.[7][8]

Table 3: GC-MS Instrument Parameters

GC Parameters Setting
Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume 1 µL
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature: 50 °C, hold for 2 minutes. Ramp at 10 °C/min to 250 °C. Hold at 250 °C for 5 minutes.
Transfer Line Temp. 280 °C
MS Parameters
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-300 amu (Full Scan)
Acquisition Mode Full Scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis using the ions m/z 43, 71, and 89.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Concentration Concentration/Dilution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Identification Peak Identification (Mass Spectrum Library) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

GC-MS System Logical Diagram

The diagram below illustrates the logical relationship between the main components of the GC-MS system.

gcms_system Carrier_Gas Carrier Gas (Helium) Injector Injector Carrier_Gas->Injector GC_Column GC Column (in Oven) Injector->GC_Column Sample MS_System Ion Source Mass Analyzer Detector GC_Column->MS_System:ion_source Separated Analytes Data_System Data System MS_System->Data_System Vacuum Vacuum System MS_System->Vacuum

Caption: Logical relationship of components in a GC-MS system.

References

Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of Pentyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of pentyl isobutyrate. Included are comprehensive tables of predicted chemical shifts, multiplicities, and coupling constants, alongside a detailed experimental protocol for spectral acquisition. Visual diagrams are provided to illustrate the molecular structure with atom numbering for clear spectral assignment and to outline the experimental workflow. This application note serves as a practical resource for the structural elucidation and purity assessment of this compound in research and quality control settings.

Introduction

This compound (also known as amyl isobutyrate or pentyl 2-methylpropanoate) is an organic ester with the chemical formula C₉H₁₈O₂. It is a colorless liquid with a fruity aroma, often described as being reminiscent of apricot or pear. This compound is utilized as a flavoring agent in the food industry and as a fragrance component in perfumes and cosmetics. Accurate structural confirmation and purity assessment are crucial for its commercial applications, and Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for this purpose.

Molecular Structure and Atom Numbering

The unambiguous assignment of NMR signals is reliant on a clear and consistent numbering of the atoms in the molecule. The structure of this compound with IUPAC recommended numbering is presented below.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound in deuterated chloroform (B151607) (CDCl₃), with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 1: Predicted ¹H NMR (400 MHz, CDCl₃) Spectral Data for this compound

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityIntegrationCoupling Constant (J) [Hz]
H-5~ 4.05t2H~ 6.7
H-2~ 2.53septet1H~ 7.0
H-6~ 1.62p2H~ 7.1
H-7, H-8~ 1.34m4H-
H-3, H-4~ 1.16d6H~ 7.0
H-9~ 0.90t3H~ 7.4

Multiplicity: d = doublet, t = triplet, p = pentet, septet = septet, m = multiplet.

Table 2: Predicted ¹³C NMR (100 MHz, CDCl₃) Spectral Data for this compound

Carbon AssignmentChemical Shift (δ) [ppm]
C-1~ 177.2
C-5~ 64.5
C-2~ 34.2
C-6~ 28.3
C-7~ 28.1
C-8~ 22.3
C-3, C-4~ 19.1
C-9~ 13.9

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.

Sample Preparation
  • Sample Quantity: For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable amount of time.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (0 ppm).

  • Solubilization: Ensure the sample is fully dissolved. The solution can be gently vortexed to ensure homogeneity.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

  • Tube Cleaning: Use NMR tubes that have been thoroughly cleaned and dried to avoid contamination. Rinsing with acetone (B3395972) and drying with a stream of dry nitrogen is an effective method.

NMR Instrument Parameters

For ¹H NMR:

  • Pulse Program: Standard single-pulse experiment.

  • Temperature: 298 K.

  • Number of Scans: 8-16 scans are typically sufficient.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A range of -2 to 12 ppm is generally adequate.

For ¹³C NMR:

  • Pulse Program: Proton-decoupled single-pulse experiment to provide a spectrum with singlets for each carbon.

  • Temperature: 298 K.

  • Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is often required.

  • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: A range of 0 to 200 ppm is standard for most organic molecules.

Data Processing and Spectral Assignment Workflow

The process from sample preparation to final spectral assignment follows a logical workflow.

NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis cluster_report Output SamplePrep Sample Preparation (Dissolution, Filtration) DataAcq Data Acquisition (¹H and ¹³C NMR) SamplePrep->DataAcq DataProc Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcq->DataProc Calibration Chemical Shift Calibration (Referencing to TMS) DataProc->Calibration Integration ¹H Integration Analysis Calibration->Integration Multiplicity Multiplicity and J-Coupling Analysis Calibration->Multiplicity Assignment Spectral Assignment Integration->Assignment Multiplicity->Assignment Report Final Report Generation Assignment->Report

Caption: General workflow for NMR spectral acquisition and assignment.

Discussion of Predicted Spectral Assignments

  • ¹H NMR Spectrum: The triplet at approximately 4.05 ppm is characteristic of the methylene (B1212753) protons (H-5) adjacent to the ester oxygen, split by the neighboring methylene group (H-6). The septet around 2.53 ppm corresponds to the single proton at the H-2 position, which is split by the six protons of the two methyl groups (H-3 and H-4). The signals for the remaining methylene groups of the pentyl chain (H-6, H-7, and H-8) are expected to be in the range of 1.34-1.62 ppm. The doublet at approximately 1.16 ppm is assigned to the six equivalent protons of the two methyl groups (H-3 and H-4) of the isobutyrate moiety, split by the H-2 proton. The terminal methyl group of the pentyl chain (H-9) is predicted to appear as a triplet around 0.90 ppm.

  • ¹³C NMR Spectrum: The signal at approximately 177.2 ppm is characteristic of a carbonyl carbon in an ester (C-1). The peak at around 64.5 ppm corresponds to the carbon adjacent to the ester oxygen (C-5). The remaining carbons of the pentyl and isobutyrate moieties are expected in the upfield region, with the terminal methyl carbons having the lowest chemical shifts.

References

Application Note: Identification of Pentyl Isobutyrate using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the identification and characterization of pentyl isobutyrate (also known as amyl isobutyrate or pentyl 2-methylpropanoate) using Fourier-Transform Infrared (FT-IR) spectroscopy. This technique is a rapid and powerful tool for confirming the presence of the ester functional group and identifying the unique spectral fingerprint of the molecule. The protocols outlined are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a carboxylic ester with the molecular formula C₉H₁₈O₂.[1][2] It is used as a flavoring and fragrance agent. FT-IR spectroscopy is an essential analytical technique for the structural elucidation of organic compounds.[3] By measuring the absorption of infrared radiation by a sample, a spectrum is generated that reveals the presence of specific functional groups.[3] For esters like this compound, FT-IR spectroscopy can unequivocally identify the carbonyl (C=O) and carbon-oxygen (C-O) bonds that characterize the ester group.

Key Spectral Characteristics of this compound

The infrared spectrum of this compound is characterized by several key absorption bands. The most prominent of these is the strong carbonyl (C=O) stretch, which is typical for saturated aliphatic esters.[4] Additionally, the spectrum will exhibit C-H stretching and bending vibrations from the pentyl and isobutyryl alkyl groups, as well as the characteristic C-O stretching vibrations of the ester linkage.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)AssignmentIntensity
~2960-2850C-H stretch (alkane)Strong
~1750-1735C=O stretch (ester)Strong
~1470-1350C-H bend (alkane)Medium
~1300-1000C-O stretch (ester)Strong (two or more bands)

Experimental Protocols

High-quality and reproducible FT-IR spectra are essential for accurate identification. The following protocols describe the analysis of liquid this compound using two common FT-IR sampling techniques: Attenuated Total Reflectance (ATR) and Neat Liquid Transmission.

Protocol 1: Analysis by Attenuated Total Reflectance (ATR)

ATR is a convenient technique for liquid samples, requiring minimal sample preparation.

Instrumentation:

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it gently with a soft cloth dampened with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely.

    • Acquire a background spectrum to account for the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal.

  • Sample Application:

    • Place a small drop of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Spectrum Acquisition:

    • Initiate the sample scan. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an average of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and compare them to the known values for this compound.

Protocol 2: Analysis by Neat Liquid Transmission

This traditional method involves creating a thin liquid film between two infrared-transparent salt plates.

Instrumentation:

  • FT-IR Spectrometer.

  • Clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Pipette.

Procedure:

  • Sample Preparation:

    • Place a single drop of this compound onto the polished surface of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

  • Sample Holder Assembly:

    • Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

  • Background and Sample Spectra Acquisition:

    • Acquire a background spectrum under the same conditions that will be used for the sample.

    • Acquire the sample spectrum using a scan range of 4000 cm⁻¹ to 400 cm⁻¹, a resolution of 4 cm⁻¹, and 16 to 32 scans.

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background to produce the final IR spectrum.

Logical Workflow for Identification

The following diagram illustrates the logical workflow for the identification of this compound using FT-IR spectroscopy.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Identification start Obtain this compound Sample prep_choice Choose Sampling Method start->prep_choice atr_prep ATR: Place drop on crystal prep_choice->atr_prep ATR neat_prep Neat: Create thin film between salt plates prep_choice->neat_prep Neat background Acquire Background Spectrum atr_prep->background neat_prep->background sample_scan Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans) background->sample_scan process_data Process Spectrum (Background Correction) sample_scan->process_data peak_id Identify Characteristic Peaks (C=O, C-O, C-H stretches) process_data->peak_id compare Compare with Reference Spectrum/Data peak_id->compare match Positive Identification: This compound Confirmed compare->match Match no_match Negative Identification: Compound is not this compound compare->no_match No Match

Caption: Workflow for FT-IR Identification of this compound.

Signaling Pathway Analogy: Functional Group Identification

While there are no biological signaling pathways involved, the process of identifying a molecule by its functional groups in FT-IR spectroscopy can be represented as a logical pathway.

Functional_Group_ID cluster_spectrum Input Spectrum cluster_analysis Spectral Analysis cluster_conclusion Conclusion spectrum FT-IR Spectrum of Unknown Sample strong_1740 Strong peak at ~1740 cm⁻¹? spectrum->strong_1740 strong_1200 Strong peaks at ~1300-1000 cm⁻¹? strong_1740->strong_1200 Yes (C=O stretch) no_match1 Not a simple ester strong_1740->no_match1 No strong_2900 Strong peaks at ~2900 cm⁻¹? strong_1200->strong_2900 Yes (C-O stretch) no_match2 Not a simple ester strong_1200->no_match2 No no_oh Absence of broad O-H peak (~3300 cm⁻¹)? strong_2900->no_oh Yes (C-H stretch) no_match3 Lacks alkyl groups strong_2900->no_match3 No ester_group Ester Group Present no_oh->ester_group Yes alkyl_group Alkyl Groups Present no_oh->alkyl_group Yes not_acid_alcohol Not a Carboxylic Acid or Alcohol no_oh->not_acid_alcohol Yes no_match4 May be acid or alcohol no_oh->no_match4 No pentyl_isobutyrate Consistent with this compound ester_group->pentyl_isobutyrate alkyl_group->pentyl_isobutyrate not_acid_alcohol->pentyl_isobutyrate

Caption: Logical Pathway for Functional Group Identification in an Ester.

References

Application Note: Quantification of Pentyl Isobutyrate in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the quantification of pentyl isobutyrate, a key ester contributing to the fruity and sweet aroma profiles of many essential oils. The methodology utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS), a robust and widely adopted technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex matrices.[1][2] This document outlines the complete workflow, from sample and standard preparation to instrument parameters and data analysis, enabling researchers to accurately determine the concentration of this compound in various essential oil samples.

Introduction

This compound (also known as amyl isobutyrate) is a carboxylic ester found in various natural sources, including fruits and plants like Humulus lupulus (hops) and Mangifera indica (mango).[3][4] Its characteristic fruity aroma makes it a significant component in the flavor and fragrance industries. The accurate quantification of such esters in essential oils is crucial for quality control, authentication, and understanding their contribution to the overall aromatic profile.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this purpose.[5] It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[6] In GC, volatile compounds are separated based on their boiling points and interaction with a stationary phase within a capillary column.[6] Subsequently, MS ionizes the separated compounds, identifying them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns.[6] This application note presents a comprehensive GC-MS method for the reliable quantification of this compound.

Experimental Protocol

Materials and Reagents
  • Solvent: Hexane or Ethyl Acetate (GC Grade or higher)

  • This compound Standard: Analytical standard, >98% purity

  • Essential Oil Sample(s)

  • Equipment:

    • Volumetric flasks (Class A)

    • Micropipettes

    • Autosampler vials (2 mL, glass) with caps[7]

    • Vortex mixer

    • Analytical balance

Standard Preparation (External Standard Calibration)
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in a 10 mL volumetric flask with the chosen solvent (e.g., hexane).

  • Working Standards: Perform serial dilutions of the primary stock solution to prepare a series of calibration standards. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Storage: Store all standard solutions at 4°C in sealed vials when not in use.

Sample Preparation
  • Dilution: Essential oils are highly concentrated and must be diluted prior to analysis to prevent column and detector overload.[8] A common dilution factor is 1:100 or 1:200 (v/v) in the chosen solvent. For example, add 10 µL of the essential oil sample to 990 µL of solvent in an autosampler vial.

  • Homogenization: Vortex the vial for 30 seconds to ensure the sample is completely homogenized.

  • Filtration (if necessary): If the diluted sample contains any particulate matter, centrifuge or filter it through a 0.22 µm syringe filter to prevent blockage of the GC injector.[7]

GC-MS Instrumentation and Workflow

The general workflow for the analysis involves sample preparation, injection into the GC-MS system, separation and detection, and finally, data processing for quantification.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Essential Oil Sample Dilute_Sample Dilute Sample (e.g., 1:100 in Hexane) Sample->Dilute_Sample Standard This compound Standard Create_Standards Create Calibration Standards (1-100 µg/mL) Standard->Create_Standards Injection GC Injection (1 µL, Split Mode) Dilute_Sample->Injection Create_Standards->Injection Separation GC Separation (Capillary Column) Injection->Separation Detection MS Detection (EI, Scan/SIM Mode) Separation->Detection Processing Peak Integration & Identification Detection->Processing Quantification Quantification via Calibration Curve Processing->Quantification Result Final Concentration (µg/mL) Quantification->Result

Caption: Workflow for the quantification of this compound in essential oils.

Recommended GC-MS Conditions

The following table provides a typical set of GC-MS parameters. These should be optimized based on the specific instrument and essential oil matrix.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[6]
Carrier GasHelium, constant flow at 1.0 mL/min[8]
Injection Volume1 µL
Inlet Temperature250 °C[6]
Injection ModeSplit (e.g., 50:1 or 100:1 ratio) to avoid column overload[6]
Oven ProgramInitial 50°C (hold 2 min), ramp at 5°C/min to 280°C (hold 5 min)
Mass Spectrometer
Ion Source Temp.230 °C[6]
Ionization ModeElectron Impact (EI) at 70 eV[6]
Mass RangeScan mode: m/z 40-400 for initial identification
SIM mode (Selected Ion Monitoring) for enhanced sensitivity during quantification. Key ions for this compound: m/z 43, 71, 89.[3]
Transfer Line Temp.280 °C

Data Analysis and Quantification

  • Peak Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of a known standard. The mass spectrum should be confirmed against a reference library like NIST.[6]

  • Calibration Curve: Analyze the prepared calibration standards under the same GC-MS conditions. Plot the peak area of this compound against the corresponding concentration for each standard. Perform a linear regression to generate a calibration curve. The curve should have a coefficient of determination (R²) of ≥0.995 for accurate quantification.

  • Quantification: Integrate the peak area of this compound in the diluted essential oil sample. Use the regression equation from the calibration curve to calculate the concentration in the diluted sample.

  • Final Concentration: Calculate the final concentration of this compound in the original, undiluted essential oil by multiplying the result by the dilution factor used during sample preparation.

Results and Discussion

While this compound has been identified in several essential oils, comprehensive quantitative data across a wide range of sources is not extensively published. The method described here provides a framework for generating such data. The table below lists plants in which this compound has been reported. Researchers can use this protocol to populate the quantitative fields for their specific samples.

Essential Oil SourceReported OccurrenceConcentration Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Pelargonium graveolens (Geranium)Yes[9]Not ReportedUser DefinedUser Defined
Humulus lupulus (Hops)Yes[3]Not ReportedUser DefinedUser Defined
Mangifera indica (Mango)Yes[3]Not ReportedUser DefinedUser Defined

Note: Limit of Detection (LOD) and Limit of Quantification (LOQ) are method-specific and must be experimentally determined by the analyzing laboratory through standard validation procedures.

Conclusion

The GC-MS protocol detailed in this application note is a robust, sensitive, and reliable method for the quantification of this compound in complex essential oil matrices. By following the outlined procedures for sample preparation, instrument setup, and data analysis, researchers in quality control, natural product chemistry, and drug development can achieve accurate and reproducible results. This method is fundamental for ensuring the quality and consistency of essential oils and for elucidating the chemical basis of their aromatic properties.

References

Application Notes and Protocols for the Synthesis of Pentyl Isobutyrate Using Solid Acid Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of pentyl isobutyrate via Fischer esterification of isobutyric acid and pentanol (B124592) using heterogeneous solid acid catalysts. This compound is a valuable ester recognized for its fruity aroma, finding applications in the food, fragrance, and pharmaceutical industries. The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and zeolites, offers a greener and more sustainable alternative to traditional homogeneous acid catalysts by simplifying product purification, minimizing corrosion, and enabling catalyst recycling.[1] This document outlines the necessary materials, catalyst preparation, experimental procedures, and analytical methods for this synthesis, supported by quantitative data from analogous esterification reactions.

Introduction

The synthesis of esters through the Fischer esterification of carboxylic acids and alcohols is a fundamental reaction in organic chemistry.[2] Traditionally, this reaction is catalyzed by homogeneous mineral acids like sulfuric acid. However, these catalysts pose challenges in terms of separation, reactor corrosion, and environmental disposal. Solid acid catalysts have emerged as a viable alternative, offering high catalytic activity, selectivity, and ease of separation from the reaction mixture.[1]

This application note focuses on the use of two primary types of solid acid catalysts for the synthesis of this compound:

  • Ion-Exchange Resins: Specifically, macroporous sulfonic acid resins like Amberlyst-15, which are readily available and have demonstrated high catalytic activity in various esterification reactions.[3][4][5]

  • Zeolites: Crystalline aluminosilicates with a well-defined porous structure and tunable acidity, which can act as shape-selective catalysts.[6][7]

Catalyst Preparation and Characterization

Amberlyst-15 Preparation

Amberlyst-15, a macroreticular polystyrene-based ion-exchange resin with strongly acidic sulfonic groups, is commercially available and can be used directly after proper activation.

Protocol:

  • Wash the commercial Amberlyst-15 resin with methanol (B129727) and then with deionized water to remove any impurities.

  • Dry the washed resin in a vacuum oven at 348 K overnight to remove residual moisture.

  • Store the dried catalyst in a desiccator until use.

Zeolite Catalyst Preparation (Representative Example: H-Beta Zeolite)

Zeolites can be used in their protonated form (H-form) to provide Brønsted acid sites for catalysis.

Protocol:

  • The parent zeolite (e.g., Na-Beta) is subjected to ion exchange with an ammonium (B1175870) salt solution (e.g., 1 M NH₄NO₃) at approximately 353 K for 6-8 hours to replace the sodium ions with ammonium ions.

  • The resulting NH₄-zeolite is filtered, washed thoroughly with deionized water until the filtrate is free of nitrate (B79036) ions, and dried at 373-393 K overnight.

  • The dried NH₄-zeolite is then calcined in a furnace under a flow of dry air. The temperature is ramped slowly to around 823 K and held for 3-5 hours to decompose the ammonium ions and generate the acidic H-form of the zeolite.

  • The resulting H-zeolite is cooled down in a moisture-free environment and stored in a desiccator.

Catalyst Characterization

To ensure the quality and activity of the solid acid catalysts, the following characterization techniques are recommended:

Characterization TechniquePurpose
FT-IR Spectroscopy To identify the functional groups, particularly the sulfonic acid groups (-SO₃H) in ion-exchange resins.
X-ray Diffraction (XRD) To determine the crystalline structure and phase purity of zeolite catalysts.
N₂ Adsorption-Desorption To measure the BET surface area, pore volume, and pore size distribution of the catalysts.
Temperature Programmed Desorption of Ammonia (NH₃-TPD) To quantify the total number and strength of acid sites on the catalyst surface.
Scanning Electron Microscopy (SEM) To observe the morphology and particle size of the catalyst.

Experimental Protocols for this compound Synthesis

The following protocols are representative methods for the synthesis of this compound using Amberlyst-15 and a zeolite catalyst in a batch reactor.

Materials and Equipment
  • Isobutyric acid (≥99% purity)

  • 1-Pentanol (≥99% purity)

  • Solid acid catalyst (pre-prepared Amberlyst-15 or H-Beta zeolite)

  • Toluene or cyclohexane (B81311) (as a water entrainer, optional)

  • Round-bottom flask (e.g., 250 mL)

  • Magnetic stirrer with hotplate

  • Reflux condenser

  • Dean-Stark apparatus (if using a water entrainer)

  • Thermometer or temperature probe

  • Heating mantle

  • Gas chromatograph (GC) for analysis

Synthesis Protocol using Amberlyst-15
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutyric acid and 1-pentanol. A common molar ratio of alcohol to acid is between 1:1 and 2:1 to favor the forward reaction.

  • Add the pre-activated Amberlyst-15 catalyst to the reaction mixture. The catalyst loading typically ranges from 5 to 15 wt% based on the total weight of the reactants.

  • Heat the mixture to the desired reaction temperature (typically between 333 K and 363 K) with continuous stirring.

  • Monitor the reaction progress by withdrawing small aliquots of the reaction mixture at regular intervals. Analyze the samples using gas chromatography (GC) to determine the conversion of isobutyric acid.

  • Once the reaction has reached equilibrium or the desired conversion, cool the mixture to room temperature.

  • Separate the catalyst from the product mixture by simple filtration.

  • The catalyst can be washed with a solvent (e.g., methanol), dried, and reused for subsequent reactions.

  • The liquid product can be purified by washing with a dilute sodium bicarbonate solution to remove any unreacted acid, followed by washing with brine, drying over anhydrous sodium sulfate, and finally, distillation to obtain pure this compound.

Synthesis Protocol using H-Beta Zeolite
  • Follow the same initial setup as described for the Amberlyst-15 catalyzed reaction, charging the round-bottom flask with isobutyric acid and 1-pentanol.

  • Add the calcined H-Beta zeolite catalyst to the reactant mixture. Typical catalyst loading can range from 2 to 10 wt%.

  • Heat the reaction mixture to a temperature between 373 K and 403 K under constant stirring. Zeolite-catalyzed reactions often require higher temperatures.

  • Monitor the reaction progress via GC analysis of withdrawn samples.

  • Upon completion, cool the reaction mixture and separate the zeolite catalyst by filtration or centrifugation.

  • The zeolite catalyst can be regenerated by washing with a solvent and then calcining at a high temperature (e.g., 823 K) to remove any adsorbed organic species.

  • Purify the product as described in the Amberlyst-15 protocol.

Data Presentation: Quantitative Analysis of Esterification Reactions

While specific data for this compound synthesis is limited, the following tables summarize typical reaction conditions and outcomes for the synthesis of analogous esters using solid acid catalysts. This data provides a valuable reference for optimizing the synthesis of this compound.

Table 1: Reaction Conditions for Esterification using Amberlyst-15

Ester ProductCarboxylic AcidAlcoholMolar Ratio (Alcohol:Acid)Catalyst Loading (wt%)Temperature (K)Reaction Time (h)Conversion/Yield (%)Reference
Ethyl ButyrateButyric AcidEthanol1:1 to 3:15-15328-3485-8~70-90[5]
Dibutyl MaleateMaleic Acidn-Butanol10:1~3.75 g/L358-3634-6>90[4]
Methyl ButyrateButyric AcidMethanol2:153334>90[8]
Fatty Acid Methyl EstersVarious Fatty AcidsMethanol1:1 to 5:110343-4232-8>95[3]

Table 2: Reaction Conditions for Esterification using Zeolite Catalysts

Ester ProductCarboxylic AcidAlcoholCatalystMolar Ratio (Alcohol:Acid)Catalyst Loading (wt%)Temperature (K)Reaction Time (h)Conversion/Yield (%)Reference
Amyl Butyraten-Butyric Acidn-PentanolH-Beta (modified)----High Yield[6]
Benzyl Butyraten-Butyric AcidBenzyl AlcoholFe-Beta1.2:1~103936~80[6]
Diisopropyl AdipateAdipic AcidIsopropanolCHA Zeolite----98[7]

Visualizations

Signaling Pathway: Fischer Esterification Mechanism

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Carboxylic_Acid Carboxylic Acid (R-COOH) Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl + H+ Alcohol Alcohol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate H_plus H+ H_plus->Protonated_Carbonyl Protonated_Carbonyl->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Water Water (H₂O) Tetrahedral_Intermediate->Water Ester Ester (R-COOR') Protonated_Ester->Ester - H+ H_plus_regen H+ Protonated_Ester->H_plus_regen

Caption: The reaction mechanism for Fischer Esterification.

Experimental Workflow: Synthesis of this compound

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis Catalyst_Prep Catalyst Preparation (Activation/Calcination) Reaction_Setup Reaction Setup (Flask, Condenser, Stirrer) Catalyst_Prep->Reaction_Setup Reactant_Prep Reactant Preparation (Isobutyric Acid, Pentanol) Reactant_Prep->Reaction_Setup Heating Heating and Stirring (Controlled Temperature) Reaction_Setup->Heating Monitoring Reaction Monitoring (GC Analysis) Heating->Monitoring Monitoring->Heating Catalyst_Separation Catalyst Separation (Filtration) Monitoring->Catalyst_Separation Reaction Complete Product_Purification Product Purification (Washing, Distillation) Catalyst_Separation->Product_Purification Catalyst_Recycling Catalyst_Recycling Catalyst_Separation->Catalyst_Recycling Regeneration Final_Product Pure this compound Product_Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound using solid acid catalysts such as Amberlyst-15 and zeolites presents a highly efficient and environmentally benign alternative to conventional homogeneous catalysis. These protocols and compiled data serve as a comprehensive guide for researchers to develop and optimize the synthesis of this compound and other similar esters. The key advantages of using solid acid catalysts, including ease of separation, reusability, and reduced environmental impact, make them highly attractive for both laboratory-scale synthesis and industrial applications.

References

Application Notes and Protocols for the Synthesis of Pentyl Isobutyrate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of pentyl isobutyrate, an ester commonly used as a flavoring and fragrance agent, through Fischer esterification of isobutyric acid and n-pentanol. The procedure outlines the reaction setup, purification process, and characterization of the final product. Additionally, quantitative data from a representative synthesis is presented, and a workflow diagram illustrates the key steps of the experimental process.

Introduction

Fischer esterification is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol, typically in the presence of an acid catalyst.[1][2] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is shifted towards the product side, commonly by using an excess of one of the reactants or by removing water as it is formed.[1][2] this compound (also known as pentyl 2-methylpropanoate) is a valuable ester with a characteristic fruity aroma, finding applications in the food, beverage, and cosmetic industries. This protocol details a reliable method for its laboratory-scale synthesis.

Data Presentation

The following table summarizes the key quantitative data for a representative synthesis of this compound.

ParameterValue
Reactants
Isobutyric Acid1.0 molar equivalent
n-Pentanol1.2 molar equivalents
Catalyst
Concentrated Sulfuric Acid3-5 mol %
Reaction Conditions
TemperatureReflux (approx. 130-140 °C)
Reaction Time60-90 minutes
Product
Product NameThis compound
Molecular FormulaC₉H₁₈O₂
Molecular Weight158.24 g/mol
Boiling Point176-177 °C
Yield
Theoretical YieldCalculated based on the limiting reagent
Actual YieldTypically 60-70% after purification

Experimental Protocol

This protocol describes the synthesis of this compound from isobutyric acid and n-pentanol using sulfuric acid as a catalyst.

Materials:

  • Isobutyric acid

  • n-Pentanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Boiling chips

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask, combine isobutyric acid (1.0 eq) and n-pentanol (1.2 eq).

    • Add a few boiling chips to the flask.

    • Slowly and carefully add concentrated sulfuric acid (3-5 mol % of the limiting reactant) to the mixture while swirling.

    • Attach a reflux condenser to the flask and ensure that cooling water is flowing through the condenser.

  • Reflux:

    • Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. The reflux temperature should be approximately 130-140 °C.

    • Maintain the reflux for 60-90 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the cooled mixture to a separatory funnel.

    • Add an equal volume of deionized water and shake the funnel gently, venting frequently to release any pressure.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any unreacted isobutyric acid and the sulfuric acid catalyst. Carbon dioxide gas will be evolved, so shake gently and vent frequently. Continue washing until no more gas is evolved.

    • Separate and discard the aqueous layer.

    • Wash the organic layer with a saturated sodium chloride (brine) solution to remove any remaining water.

    • Separate and discard the aqueous layer.

  • Drying:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the flask to dry the crude ester. Swirl the flask and let it stand for 10-15 minutes. The drying agent should no longer clump together when the solution is dry.

  • Purification:

    • Decant or filter the dried organic layer into a clean, dry round-bottom flask suitable for distillation.

    • Purify the crude this compound by simple distillation.

    • Collect the fraction that boils at approximately 176-177 °C.

  • Characterization:

    • The purified this compound should be a colorless liquid with a fruity odor.

    • Characterize the product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its identity and purity.

Visualizations

Fischer Esterification Reaction Mechanism

Experimental_Workflow Reactants 1. Combine Isobutyric Acid, Pentanol, and H₂SO₄ Reflux 2. Reflux for 60-90 min at 130-140 °C Reactants->Reflux Cooldown 3. Cool to Room Temperature Reflux->Cooldown Extraction 4. Transfer to Separatory Funnel & Wash with H₂O Cooldown->Extraction Neutralization 5. Wash with 5% NaHCO₃ Solution Extraction->Neutralization Brine_Wash 6. Wash with Brine Neutralization->Brine_Wash Drying 7. Dry with Anhydrous MgSO₄ or Na₂SO₄ Brine_Wash->Drying Purification 8. Purify by Distillation (Collect at 176-177 °C) Drying->Purification Characterization 9. Characterize Product (NMR, IR) Purification->Characterization

References

Application Notes: The Use of Pentyl Isobutyrate as an Internal Standard in Flavor Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavor analysis is a critical aspect of quality control, product development, and research in the food, beverage, and pharmaceutical industries. The accurate quantification of volatile and semi-volatile organic compounds that contribute to the overall flavor profile is essential. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for this purpose. To ensure the accuracy and precision of quantitative GC-MS analysis, the use of an internal standard (IS) is a well-established practice. An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality control samples. It helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the reliability of the results.

Pentyl isobutyrate (also known as amyl isobutyrate) is a suitable candidate for use as an internal standard in the analysis of various flavor compounds, particularly esters, due to its chemical properties. It is a stable, non-reactive ester with a characteristic fruity aroma that is not naturally present in many food matrices. Its volatility and chromatographic behavior make it compatible with the analysis of a wide range of flavor analytes. This document provides detailed application notes and protocols for the use of this compound as an internal standard in flavor analysis by GC-MS.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective application.

PropertyValueReference
Chemical Formula C₉H₁₈O₂[1]
Molecular Weight 158.24 g/mol [2]
Boiling Point 176.5 °C at 760 mmHg[1]
Flash Point 59.4 °C
Density 0.874 g/cm³
Solubility Insoluble in water; Soluble in alcohol
CAS Number 2445-72-9[1]
Synonyms Amyl isobutyrate, Pentyl 2-methylpropanoate[1]

Principle of Internal Standard Quantification

The fundamental principle of the internal standard method is the use of a ratio of the analyte peak area to the internal standard peak area for quantification. This ratio is then plotted against the concentration ratio of the analyte to the internal standard to generate a calibration curve.

Logical Relationship: Principle of Internal Standardization

G Principle of Internal Standardization Analyte Analyte Sample_Prep Sample Preparation (Extraction, Dilution) Analyte->Sample_Prep IS Internal Standard (IS) (this compound) IS->Sample_Prep GCMS_Analysis GC-MS Analysis Sample_Prep->GCMS_Analysis Peak_Area_Analyte Peak Area (Analyte) GCMS_Analysis->Peak_Area_Analyte Peak_Area_IS Peak Area (IS) GCMS_Analysis->Peak_Area_IS Ratio_Calculation Calculate Ratio (Area_Analyte / Area_IS) Peak_Area_Analyte->Ratio_Calculation Peak_Area_IS->Ratio_Calculation Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Logical flow of the internal standard method for quantification.

Experimental Protocols

The following are representative protocols for the use of this compound as an internal standard in the analysis of flavor compounds in a fruit juice matrix. These protocols can be adapted for other matrices with appropriate validation.

Materials and Reagents
  • Solvents: Dichloromethane (B109758) (DCM), Hexane, Ethanol (B145695) (all analytical grade or higher)

  • Standards: this compound (≥99% purity), analytical standards of target flavor compounds (e.g., ethyl acetate, isoamyl acetate, ethyl hexanoate).

  • Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

  • Extraction Tubes: 15 mL polypropylene (B1209903) centrifuge tubes.

  • Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄): Analytical grade, baked at 400°C for 4 hours.

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock):

    • Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.

    • Dissolve and bring to volume with ethanol. This results in a concentration of approximately 1000 µg/mL. Store at 4°C.

  • Internal Standard Working Solution (IS Working):

    • Dilute the IS Stock solution 1:10 with ethanol to obtain a concentration of 100 µg/mL.

  • Analyte Stock Solution:

    • Prepare a mixed stock solution of the target flavor analytes (e.g., ethyl acetate, isoamyl acetate, ethyl hexanoate) in ethanol at a concentration of approximately 1000 µg/mL for each component.

  • Calibration Standards:

    • Prepare a series of calibration standards by serial dilution of the Analyte Stock Solution.

    • To each calibration standard, add a constant amount of the IS Working Solution to achieve a final concentration of 10 µg/mL of this compound in each standard.

Calibration LevelAnalyte Concentration (µg/mL)IS Concentration (µg/mL)
10.510
21.010
35.010
410.010
525.010
650.010
7100.010
Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of esters and other semi-volatile flavor compounds from a fruit juice matrix.

  • Sample Measurement: Pipette 5.0 mL of the fruit juice sample into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the 100 µg/mL IS Working Solution (this compound) to the sample, resulting in a concentration of 1 µg/mL in the initial sample volume.

  • Salting Out: Add 1.0 g of NaCl to the tube to increase the ionic strength of the aqueous phase, which enhances the partitioning of organic analytes into the extraction solvent.

  • Extraction: Add 2.0 mL of dichloromethane (DCM) to the tube.

  • Vortexing: Cap the tube tightly and vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection of Organic Layer: Carefully transfer the lower organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Transfer the dried extract to a 2 mL autosampler vial for GC-MS analysis.

Experimental Workflow: Sample Preparation (LLE)

G Workflow for Liquid-Liquid Extraction (LLE) start Start sample 5 mL Fruit Juice start->sample add_is Add 50 µL of 100 µg/mL This compound (IS) sample->add_is add_salt Add 1.0 g NaCl add_is->add_salt add_solvent Add 2.0 mL DCM add_salt->add_solvent vortex Vortex 2 min add_solvent->vortex centrifuge Centrifuge 10 min @ 4000 rpm vortex->centrifuge collect_organic Collect Organic Layer (DCM) centrifuge->collect_organic dry Dry with Na₂SO₄ collect_organic->dry transfer Transfer to GC Vial dry->transfer end Ready for GC-MS transfer->end

References

Application of Pentyl Isobutyrate in Food Science Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl isobutyrate is a volatile ester recognized for its characteristic fruity aroma, often described as a combination of banana, apricot, and pineapple notes. In the food industry, it is utilized as a flavoring agent to impart or enhance these fruity profiles in a variety of products, including beverages, confectionery, and baked goods.[1][2] This document provides detailed application notes and experimental protocols for the investigation of this compound in food science research, focusing on its sensory properties and analytical quantification.

Application Notes

This compound and its isomers are valued for their ability to contribute a fresh and sweet fruitiness to food products. Its application is particularly relevant in the development of fruit-flavored items where a natural-smelling profile is desired. Research applications of this compound in food science primarily fall into two categories:

  • Sensory Science: Understanding the sensory perception of this compound is crucial for its effective use. This includes determining its odor and taste thresholds, characterizing its flavor profile at different concentrations, and evaluating its interaction with other flavor compounds and the food matrix itself.

  • Analytical Chemistry: Accurate quantification of this compound in food products is essential for quality control, flavor stability studies, and ensuring compliance with regulatory standards. Gas chromatography-based methods are the gold standard for this purpose.

The chemical structure of esters like this compound is formed through the esterification of an alcohol and a carboxylic acid.[3] This process is responsible for many of the fruity and floral aromas found in nature.[3]

Data Presentation

The following tables summarize hypothetical yet representative quantitative data that could be obtained from the experimental protocols described below.

Table 1: Sensory Thresholds of this compound in Water

ParameterThreshold Value (ppb)Method
Odor Detection Threshold0.5ASTM E679-04 (Ascending forced-choice)
Taste Detection Threshold2.0ISO 13301:2018 (3-AFC)

Table 2: Descriptive Sensory Analysis of this compound in a Model Beverage (at 5 ppm)

AttributeMean Intensity Score (0-10 scale)Standard Deviation
Banana Aroma7.21.1
Pineapple Aroma4.50.8
Green Apple Note2.10.5
Sweet Taste3.50.7
Fruity Flavor6.81.0

Table 3: Quantification of this compound in a Flavored Beverage Using GC-MS

SampleConcentration (ppm)Recovery (%)Relative Standard Deviation (%)
Spiked Sample 11.098.23.5
Spiked Sample 25.0101.52.8
Spiked Sample 310.099.82.1
Commercial Product A3.2N/A4.1
Commercial Product BNot DetectedN/AN/A

Experimental Protocols

Protocol 1: Determination of Odor Detection Threshold by Sensory Analysis

Objective: To determine the concentration at which the odor of this compound is detectable by a sensory panel.

Materials:

  • This compound (food grade)

  • Deodorized, purified water

  • Glass sniffing bottles with Teflon-lined caps

  • Graduated pipettes and volumetric flasks

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in ethanol (B145695) at 1000 ppm.

  • Sample Preparation: Create a series of dilutions of the stock solution in deodorized water, ranging from 0.01 ppb to 100 ppb.

  • Sensory Panel: Recruit and screen a panel of at least 20 individuals for their ability to detect odors.

  • Testing Protocol (ASTM E679-04, Ascending Forced-Choice):

    • Present panelists with three samples at each concentration level: two blanks (deodorized water) and one sample containing this compound.

    • Ask panelists to identify the odorous sample.

    • Present the samples in an ascending order of concentration.

  • Data Analysis: The group threshold is calculated as the geometric mean of the individual thresholds. An individual's threshold is the concentration at which they correctly identify the odorous sample in two consecutive presentations.

Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately quantify the concentration of this compound in a liquid food matrix.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Headspace autosampler

  • DB-5MS capillary column (or equivalent)

  • This compound standard

  • Internal standard (e.g., deuterated this compound or a different ester with similar properties)

  • Food matrix (e.g., clear beverage)

  • Sodium chloride

Procedure:

  • Sample Preparation (Headspace SPME):

    • Place 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1 g of NaCl to increase the volatility of the analyte.

    • Add a known concentration of the internal standard.

    • Seal the vial with a PTFE/silicone septum.

  • GC-MS Parameters:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 40°C for 2 min, ramp to 150°C at 5°C/min, then to 250°C at 15°C/min, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 71, 89, 115) and the internal standard.

  • Calibration: Prepare a calibration curve using standard solutions of this compound in the same food matrix, with the same concentration of internal standard.

  • Data Analysis: Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

experimental_workflow cluster_sensory Sensory Analysis cluster_analytical Instrumental Analysis cluster_results Results SA1 Sample Preparation (Dilution Series) SA2 Sensory Panel Evaluation (Forced-Choice Method) SA1->SA2 SA3 Data Analysis (Threshold Calculation) SA2->SA3 R1 Flavor Profile & Thresholds SA3->R1 IA1 Sample Preparation (Headspace SPME) IA2 GC-MS Analysis IA1->IA2 IA3 Data Quantification (Calibration Curve) IA2->IA3 R2 Concentration in Product IA3->R2

Experimental workflow for the analysis of this compound.

flavor_perception A This compound (Volatile Compound) B Olfactory Receptors (in Nasal Cavity) A->B Inhalation C Signal Transduction Cascade B->C Binding D Olfactory Bulb (Signal Processing) C->D Neural Signal E Brain (Perception of 'Fruity' Aroma) D->E Transmission

Simplified pathway of odor perception.

References

Headspace solid-phase microextraction (SPME) for pentyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

An advanced and efficient method for the analysis of pentyl isobutyrate, a key volatile ester found in various natural products, is detailed in this application note. Utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), this protocol offers a solvent-free, sensitive, and robust approach for researchers, scientists, and professionals in drug development.

Introduction

Solid-Phase Microextraction (SPME) is a sample preparation technique that simplifies the extraction and concentration of analytes from a sample matrix into a single step.[1] When applied to the headspace above a sample (HS-SPME), it is particularly effective for the analysis of volatile and semi-volatile organic compounds like this compound.[1][2] This ester is a significant contributor to the characteristic aroma of many fruits and is of interest in flavor and fragrance research. The HS-SPME technique relies on the partitioning of analytes between the sample's headspace and a stationary phase coated on a fused silica (B1680970) fiber.[1] Following extraction, the fiber is transferred to a gas chromatograph (GC) for thermal desorption and analysis by a mass spectrometer (MS).[1] Key advantages of this method include the elimination of organic solvents, high sensitivity reaching parts-per-billion (ppb) and parts-per-trillion (ppt) levels, and its applicability to a wide range of sample types.[1]

Experimental Protocols

This section provides a detailed methodology for the HS-SPME-GC-MS analysis of this compound.

Materials and Reagents
  • SPME Fiber Assembly: A manual or autosampler-ready holder equipped with a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[1] This mixed-phase fiber is recommended for a broad range of volatile esters.[1]

  • Sample Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.[1]

  • Heater/Agitator: To maintain a constant temperature and ensure consistent sample agitation.[1]

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.[1]

  • This compound Standard: Analytical grade standard for calibration and identification.

  • Sodium Chloride (NaCl): For the "salting-out" effect to enhance analyte volatility.[1]

  • Methanol: HPLC grade, for preparing standard solutions.

Sample Preparation
  • Pipette 5 mL of the liquid sample into a 20 mL SPME vial.

  • Add 1.5 g of NaCl to the sample to increase the ionic strength, which promotes the partitioning of volatile compounds into the headspace.[1]

  • For quantitative analysis, spike the sample with a known concentration of an appropriate internal standard.

  • Immediately seal the vial with the screw cap to prevent the loss of volatile analytes.[1]

Headspace SPME Procedure
  • Place the sealed vial in the heater/agitator.

  • Incubation/Equilibration: Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm).[1] This step allows the volatile compounds to equilibrate between the sample and the headspace.[1]

  • Extraction: After incubation, expose the SPME fiber to the headspace of the sample for 30 minutes at the same temperature and agitation speed.

  • After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port for analysis.[1]

cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample 5 mL Sample in 20 mL Vial AddSalt Add 1.5g NaCl Sample->AddSalt SealVial Seal Vial AddSalt->SealVial Incubate Incubate at 60°C for 15 min (with agitation) SealVial->Incubate Transfer to Heater/Agitator ExposeFiber Expose SPME Fiber for 30 min Incubate->ExposeFiber RetractFiber Retract Fiber ExposeFiber->RetractFiber Desorb Thermal Desorption in GC Injector (250°C) RetractFiber->Desorb Transfer to GC-MS Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Analysis Detect->Data

HS-SPME-GC-MS Workflow for this compound Analysis.
GC-MS Analysis

  • Injector: Splitless mode at 250°C.[1]

  • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 5°C/min.

    • Ramp to 250°C at a rate of 15°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Data Presentation

The following table summarizes typical quantitative data for the analysis of volatile esters using HS-SPME-GC-MS. These values are representative and can vary depending on the specific instrumentation and sample matrix.[1]

ParameterTypical Value
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 - 10 µg/L (ppb)
Limit of Quantification (LOQ) 0.5 - 30 µg/L (ppb)
Precision (RSD%) < 15%
Recovery (%) 85 - 115%

Key Parameters Influencing HS-SPME Efficiency

The efficiency of the HS-SPME technique is influenced by several critical parameters that need to be optimized for a specific analyte and matrix.[3]

center_node HS-SPME Efficiency param1 SPME Fiber Coating center_node->param1 param2 Extraction Temperature center_node->param2 param3 Extraction Time center_node->param3 param4 Sample Matrix center_node->param4 param5 Agitation center_node->param5 param6 Salting Out center_node->param6

Factors Affecting HS-SPME Efficiency.
  • SPME Fiber Coating: The choice of fiber coating is crucial and depends on the polarity and molecular weight of the target analytes.[1] For volatile esters like this compound, a DVB/CAR/PDMS fiber offers a good balance for capturing a wide range of compounds.[1]

  • Extraction Temperature and Time: These parameters are interdependent and affect the partitioning of the analyte into the headspace and its subsequent adsorption onto the fiber.[3][4] Higher temperatures generally increase the volatility of the analyte but can also affect the stability of the sample matrix.

  • Sample Matrix: The composition of the sample can significantly impact the extraction efficiency. The presence of fats, proteins, or other non-volatile components can influence the release of volatile compounds.[5]

  • Agitation: Agitation of the sample during incubation and extraction helps to accelerate the mass transfer of the analyte from the sample matrix to the headspace, leading to faster equilibration.[6]

  • Salting Out: The addition of salt to aqueous samples increases the ionic strength, which reduces the solubility of organic analytes and promotes their transfer to the headspace, thereby improving extraction efficiency.[6]

Conclusion

The HS-SPME-GC-MS method detailed in this application note provides a highly effective and efficient protocol for the analysis of this compound. This solventless and sensitive technique is well-suited for applications in food and beverage quality control, flavor and fragrance research, and environmental analysis. Proper optimization of the key experimental parameters is essential to achieve accurate and reproducible results.

References

Application Note: Chiral Separation of Pentyl Isobutyrate Isomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the chiral separation of pentyl isobutyrate enantiomers using gas chromatography (GC). This compound, a key ester contributing to the fruity aroma of various natural products, possesses a chiral center, leading to the existence of (R)- and (S)-enantiomers which may exhibit different sensory properties. The presented protocol utilizes a cyclodextrin-based chiral stationary phase, a widely adopted and effective approach for the enantioseparation of volatile flavor and fragrance compounds.[1][2][3] This document provides a comprehensive experimental protocol, expected quantitative data, and a logical workflow for method development.

Introduction

The enantiomeric composition of flavor and fragrance compounds is of significant interest as enantiomers of the same molecule can elicit distinct olfactory responses.[4] this compound, also known as pentyl 2-methylpropanoate, is an important flavor constituent found in various fruits. The ability to separate and quantify its enantiomers is crucial for authenticity assessment, quality control, and understanding structure-activity relationships in olfaction. Gas chromatography (GC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective analysis of volatile compounds like esters.[5][6] Cyclodextrin-based CSPs, in particular, have demonstrated broad applicability and high efficiency in resolving a wide range of chiral molecules.[7][8]

This application note provides a detailed protocol for the chiral separation of this compound isomers by GC, based on established methodologies for structurally similar esters, such as ethyl 2-methylbutyrate.[9]

Experimental Protocols

Instrumentation and Consumables
  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Chiral GC Column: A column coated with a derivatized β-cyclodextrin stationary phase is recommended. For this application, a column analogous to an Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) is proposed.[9]

  • Carrier Gas: Hydrogen or Helium, high purity.

  • Syringes: Appropriate for GC injection.

  • Vials: 2 mL autosampler vials with caps.

  • Reagents: this compound standard (racemic mixture), high-purity solvent (e.g., hexane (B92381) or ethanol) for sample dilution.

Sample Preparation
  • Prepare a stock solution of racemic this compound at a concentration of 1000 µg/mL in a suitable solvent (e.g., hexane).

  • Perform serial dilutions to prepare working standards at concentrations of 100 µg/mL and 10 µg/mL.

  • For unknown samples, dilute in the same solvent to fall within the concentration range of the working standards.

Gas Chromatography (GC) Method

The following GC parameters are provided as a starting point and may require optimization for specific instruments and columns.

ParameterValue
Injector Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 50:1
Carrier Gas Hydrogen
Flow Rate 1.5 mL/min (Constant Flow)
Oven Program
Initial Temperature50 °C
Initial Hold Time2 min
Ramp Rate2 °C/min
Final Temperature180 °C
Final Hold Time5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (N2) 25 mL/min

Data Presentation

The following table summarizes the expected retention times and resolution for the chiral separation of this compound enantiomers based on the protocol above. These values are hypothetical and will vary depending on the specific column and instrumentation used.

EnantiomerExpected Retention Time (min)Resolution (Rs)
(R)-Pentyl Isobutyrate25.5\multirow{2}{*}{> 1.5}
(S)-Pentyl Isobutyrate26.0

Resolution (Rs) is calculated between the two enantiomeric peaks. A value greater than 1.5 indicates baseline separation.

Mandatory Visualization

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing cluster_result Result racemic_standard Racemic Pentyl Isobutyrate Standard dilution Dilution in Hexane racemic_standard->dilution sample Unknown Sample sample->dilution injection GC Injection dilution->injection separation Chiral Separation on Cyclodextrin (B1172386) Column injection->separation detection FID Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration (Retention Time, Area) chromatogram->integration quantification Enantiomeric Ratio Quantification integration->quantification report Report Generation quantification->report

Caption: Experimental workflow for the chiral GC analysis of this compound.

Method_Development_Logic start Start: Chiral Separation of this compound select_column Select Chiral Column (e.g., Derivatized β-Cyclodextrin) start->select_column initial_conditions Initial GC Conditions (Temp. Program, Flow Rate) select_column->initial_conditions run_analysis Perform GC Analysis initial_conditions->run_analysis check_resolution Evaluate Resolution (Rs) run_analysis->check_resolution optimize_temp Optimize Temperature Program (Lower initial temp or slower ramp) check_resolution->optimize_temp Rs < 1.5 final_method Final Validated Method check_resolution->final_method Rs > 1.5 optimize_temp->run_analysis optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow optimize_flow->run_analysis

Caption: Logical workflow for chiral GC method development and optimization.

References

Application Note: Enhanced Detection of Pentyl Isobutyrate via a Two-Step Hydrolysis and Derivatization Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pentyl isobutyrate is a volatile organic compound that can be challenging to detect at trace levels due to its moderate volatility and sometimes poor ionization efficiency in standard mass spectrometry (MS) systems. This application note details a robust, two-step method to significantly enhance the detection and quantification of this compound. The protocol involves an initial alkaline hydrolysis of the ester to yield pentanol (B124592) and isobutyric acid. These intermediates are then derivatized to introduce moieties that improve their chromatographic properties and increase detector sensitivity, particularly for Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) or an Electron Capture Detector (ECD). This method provides a reliable workflow for analyzing samples where this compound is present in low concentrations.

Principle of the Method

Direct analysis of this compound can be limited by its physicochemical properties. To overcome this, the ester is first hydrolyzed, a process also known as saponification, by heating it with a base such as sodium hydroxide.[1][2][3] This reaction cleaves the ester bond, yielding pentanol and the sodium salt of isobutyric acid (sodium isobutyrate), as shown in Figure 1.

Following hydrolysis, the products are separated. The isobutyrate salt is protonated with acid to form isobutyric acid. Both pentanol and isobutyric acid are then derivatized in parallel reactions:

  • Isobutyric Acid Derivatization: The carboxylic acid is converted into a pentafluorobenzyl (PFB) ester by reacting it with pentafluorobenzyl bromide (PFB-Br). The introduction of five fluorine atoms creates a derivative that is highly sensitive to an Electron Capture Detector (ECD) and exhibits favorable fragmentation patterns in GC-MS.[4][5]

  • Pentanol Derivatization: The hydroxyl group of pentanol is silylated using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylation replaces the active hydrogen, which reduces the polarity of the molecule, decreases hydrogen bonding, and increases its volatility, leading to improved peak shape and thermal stability during GC analysis.[6][7][8]

These derivatized products are then analyzed by GC-MS, allowing for sensitive detection and accurate quantification.

G Figure 1: Chemical Reaction Pathway cluster_hydrolysis Step 1: Hydrolysis cluster_derivatization Step 2: Derivatization A This compound B Pentanol A->B + NaOH, Heat C Isobutyric Acid A->C + NaOH, Heat E TMS-Pentanol (For GC-MS) B->E + BSTFA D PFB-Isobutyrate (For GC-ECD/MS) C->D + PFB-Br

Caption: Chemical reaction pathway for the derivatization of this compound.

Experimental Protocols

This section provides detailed methodologies for the hydrolysis of this compound and the subsequent derivatization of its constituent alcohol and carboxylic acid.

Materials and Reagents
  • This compound Standard (≥99%)

  • Sodium Hydroxide (NaOH), Pellets

  • Hydrochloric Acid (HCl), Concentrated

  • Pentafluorobenzyl Bromide (PFB-Br)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Methanol, HPLC Grade

  • Ethyl Acetate (B1210297), HPLC Grade

  • Hexane (B92381), HPLC Grade

  • Sodium Sulfate (B86663) (Na₂SO₄), Anhydrous

  • Deionized Water

  • Reaction Vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Protocol 1: Alkaline Hydrolysis of this compound
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In a 2 mL reaction vial, add 100 µL of the sample or standard solution.

  • Hydrolysis: Add 500 µL of 2 M methanolic NaOH solution.

  • Heating: Securely cap the vial and heat at 80°C for 60 minutes in a heating block or water bath to ensure complete hydrolysis.[1]

  • Cooling: Allow the vial to cool to room temperature.

Protocol 2: Extraction of Pentanol and Isobutyric Acid
  • Acidification: Carefully add 100 µL of concentrated HCl to the cooled reaction mixture to neutralize the excess NaOH and protonate the isobutyrate to form isobutyric acid. The final pH should be <2.

  • Extraction: Add 500 µL of ethyl acetate to the vial, cap it, and vortex vigorously for 1 minute to extract both pentanol and isobutyric acid into the organic layer.

  • Phase Separation: Centrifuge the vial at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Sample Splitting: Divide the dried organic extract into two equal portions for the parallel derivatization reactions.

Protocol 3: Derivatization

A. Derivatization of Isobutyric Acid with PFB-Br

  • To one portion of the extract from step 2.3, add 50 µL of PFB-Br solution (10% in acetone).

  • Cap the vial and heat at 60°C for 30 minutes.

  • After cooling, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of hexane for GC-MS or GC-ECD analysis.

B. Derivatization of Pentanol with BSTFA

  • To the second portion of the extract from step 2.3, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of BSTFA (with 1% TMCS).

  • Cap the vial and heat at 75°C for 45 minutes to ensure complete silylation.[6]

  • After cooling, the sample is ready for direct injection into the GC-MS.

G Figure 2: Experimental Workflow A Sample containing This compound B Alkaline Hydrolysis (NaOH, 80°C, 60 min) A->B C Acidification & LLE (HCl, Ethyl Acetate) B->C D Organic Extract (Pentanol + Isobutyric Acid) C->D E Split Sample D->E F1 Derivatization A: Isobutyric Acid + PFB-Br (60°C, 30 min) E->F1 Portion 1 F2 Derivatization B: Pentanol + BSTFA (75°C, 45 min) E->F2 Portion 2 G1 PFB-Isobutyrate Derivative F1->G1 G2 TMS-Pentanol Derivative F2->G2 H GC-MS / GC-ECD Analysis G1->H G2->H

Caption: High-level workflow from sample preparation to final analysis.

GC-MS Instrumental Conditions
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL (Splitless mode).

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 25°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 m/z.

Data and Expected Results

The derivatization process significantly enhances the detectability of the original ester. The PFB derivative of isobutyric acid is particularly sensitive on a GC-ECD system, while both the PFB and TMS derivatives show excellent chromatographic behavior and response on a GC-MS system.

Table 1: Comparison of Detection Limits

The following table presents hypothetical but expected quantitative data comparing the direct analysis of this compound with the analysis of its derivatized hydrolysis products.

AnalyteAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
This compound (Direct)GC-MS~10 ng/mL~35 ng/mL
TMS-PentanolGC-MS~1 ng/mL~3 ng/mL
PFB-IsobutyrateGC-MS~0.5 ng/mL~1.5 ng/mL
PFB-IsobutyrateGC-ECD~15 pg/mL~50 pg/mL

Conclusion

The described two-step hydrolysis and derivatization protocol offers a highly sensitive and robust method for the analysis of this compound. By converting the parent ester into two more readily detectable molecules, this method overcomes the limitations of direct analysis, enabling accurate quantification at trace levels. The parallel derivatization of the resulting alcohol and carboxylic acid provides two distinct analytical targets, increasing the confidence of identification and quantification. This approach is highly suitable for applications in pharmaceutical analysis, environmental monitoring, and metabolomics where enhanced sensitivity is paramount.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of various esters using High-Performance Liquid Chromatography (HPLC). The methods outlined are suitable for quantitative analysis in diverse fields, including pharmaceutical development, quality control, and food science.

Application Note 1: Analysis of Fatty Acid Methyl Esters (FAMEs)

This application note details a robust reversed-phase HPLC (RP-HPLC) method for the separation and quantification of Fatty Acid Methyl Esters (FAMEs). FAMEs are common derivatives of fatty acids, analyzed to understand the fatty acid composition of lipids. While gas chromatography (GC) is a traditional technique for FAME analysis, HPLC offers advantages for less volatile or heat-sensitive esters.[1]

Chromatographic Principle:

The separation of FAMEs by RP-HPLC is based on their hydrophobicity.[1][2] A non-polar stationary phase (like C18) is used with a polar mobile phase. Longer alkyl chains and fewer double bonds in the esters increase their hydrophobicity, leading to stronger retention on the column and longer elution times.[1][2]

Experimental Protocol:

A detailed protocol for the analysis of FAMEs using HPLC with UV detection is provided below. This method is suitable for determining the fatty acid composition of oils after their conversion to methyl esters.[3]

1. Sample Preparation: Transesterification of Oils

  • Objective: To convert triacylglycerols in oil samples to their corresponding FAMEs.

  • Procedure:

    • Dissolve approximately 25 mg of the oil sample in 2 mL of a 2-propanol-hexane (5:4 v/v) mixture.[3]

    • For a cold base-catalyzed method, which is recommended to preserve labile structures, dissolve the oil sample in a solvent like hexane (B92381) and add a solution of sodium methoxide (B1231860) in methanol.[4]

    • Stir the reaction at room temperature.[4]

    • Stop the reaction by adding water and wash the organic layer to remove the catalyst and glycerol.[4]

    • Dry the organic layer containing the FAMEs over anhydrous sodium sulfate.[4]

    • Evaporate the solvent to obtain the FAME mixture.[4]

2. HPLC Conditions

  • Objective: To separate and quantify the individual FAMEs.

  • Instrumentation: An HPLC system equipped with a UV detector is used.[3]

  • Chromatographic Conditions:

    • Column: Two Shim-Pack VP-ODS C18 reversed-phase columns (250 mm × 4.6 mm, 5 µm) in series.[3]

    • Mobile Phase: Isocratic elution with acetonitrile.[3]

    • Flow Rate: 1 mL/min.[3]

    • Column Temperature: 40 °C.[3]

    • Injection Volume: 10 µL.[3]

    • Detection: UV at 205 nm.[3]

    • Run Time: 34 minutes.[3]

Quantitative Data Summary:

The performance of the HPLC method for FAMEs analysis is summarized in the table below. The method demonstrates good linearity and sensitivity.[3][5]

AnalyteLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)
Methyl Oleate≥ 0.9950.0018% mass0.0054% mass
Methyl Linoleate≥ 0.9950.0002% mass0.0007% mass
Methyl Linolenate≥ 0.9950.0001% mass0.0004% mass

Data sourced from multiple studies and may vary based on specific instrumentation and conditions.[3][5]

Experimental Workflow:

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis oil_sample Oil Sample transesterification Transesterification (Sodium Methoxide) oil_sample->transesterification extraction Liquid-Liquid Extraction transesterification->extraction drying Drying (Anhydrous Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation fame_mixture FAME Mixture evaporation->fame_mixture injection Inject into HPLC fame_mixture->injection separation C18 Column (Acetonitrile) injection->separation detection UV Detection (205 nm) separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Workflow for FAMEs analysis from oil sample to data analysis.

Application Note 2: Analysis of Phthalate (B1215562) Esters in Pharmaceutical Formulations

This application note describes an HPLC method for the determination of phthalate esters, which are commonly used as plasticizers in pharmaceutical packaging and coatings.[6][7] Monitoring their presence is crucial due to potential health risks.[8]

Chromatographic Principle:

A reversed-phase HPLC method is employed for the separation of phthalate esters. The separation is achieved based on the differential partitioning of the analytes between the non-polar stationary phase and a polar mobile phase.[6]

Experimental Protocol:

1. Sample Preparation

  • Objective: To extract phthalate esters from the sample matrix.

  • Procedure for Liquid Samples (e.g., nasal or eye drops):

    • Dilute 0.5 mL of the liquid pharmaceutical sample with distilled water to 8.0 mL.[9]

    • Perform dispersive liquid-liquid microextraction (DLLME) using a suitable extraction solvent (e.g., chloroform) and disperser solvent (e.g., acetone).[9]

    • Centrifuge the mixture to separate the phases.[9]

    • Collect the organic phase for HPLC analysis.[9]

  • Procedure for Solid Samples (e.g., polymer-coated beads):

    • Dissolve a known amount of the sample in a suitable solvent, such as the mobile phase or methanol.[7]

    • Filter the solution through a 0.22 µm filter to remove any particulate matter.[10]

2. HPLC Conditions

  • Objective: To separate and quantify different phthalate esters.

  • Instrumentation: An HPLC system with a UV detector.[6][11]

  • Chromatographic Conditions:

    • Column: ACE-5 C18 column (250 mm x 4.6 mm, 5.0 µm).[11]

    • Mobile Phase: Gradient elution with 5 mM KH2PO4 and acetonitrile.[11] An isocratic method with methanol-water (75:25 v/v) can also be used.[6]

    • Flow Rate: 1.5 mL/min.[11]

    • Detection: UV at 230 nm.[6][11]

    • Run Time: Approximately 21 minutes.[11]

Quantitative Data Summary:

The table below summarizes the quantitative performance of a validated HPLC method for several phthalate esters.

AnalyteLinearity (r²)Limit of Quantification (LOQ) (µg/mL)Recovery (%)
Dimethyl Phthalate (DMP)≥ 0.999< 0.6494.8 - 99.6
Diethyl Phthalate (DEP)≥ 0.999< 0.6494.8 - 99.6
Dibutyl Phthalate (DBP)≥ 0.999< 0.6494.8 - 99.6
Benzyl Butyl Phthalate (BBP)≥ 0.999< 0.6494.8 - 99.6
Di(2-ethylhexyl) Phthalate (DEHP)≥ 0.999< 0.6494.8 - 99.6

Data is indicative and sourced from a study on cosmetic products, but the method is applicable to pharmaceuticals.[11]

Experimental Workflow:

Phthalate_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis sample Pharmaceutical Sample extraction Extraction (e.g., DLLME or Dissolution) sample->extraction filtration Filtration (0.22 µm) extraction->filtration extract Sample Extract filtration->extract injection Inject into HPLC extract->injection separation C18 Column (Gradient Elution) injection->separation detection UV Detection (230 nm) separation->detection quantification Quantification detection->quantification

Caption: General workflow for the analysis of phthalate esters.

Application Note 3: Analysis of Long-Chain Esters

This application note focuses on the analysis of long-chain esters, such as fatty acid esters and wax esters, which are important in pharmaceuticals, cosmetics, and food products.[2]

Chromatographic Principle:

Both reversed-phase (RP-HPLC) and normal-phase (NP-HPLC) can be used for the analysis of long-chain esters.[2]

  • RP-HPLC: This is the most common method, separating esters based on their hydrophobicity. It is ideal for separating esters by their chain length and degree of unsaturation.[1][2]

  • NP-HPLC: This method uses a polar stationary phase (e.g., silica) and is suitable for separating esters based on the polarity of their head groups.

Experimental Protocol (RP-HPLC):

1. Sample Preparation

  • Objective: To prepare the sample for HPLC analysis.

  • Procedure:

    • Dissolve the sample containing long-chain esters in a suitable organic solvent like hexane or the initial mobile phase.[10]

    • Ensure the sample is free of particulates by filtering through a 0.22 µm filter.[10]

2. HPLC Conditions

  • Objective: To achieve separation of long-chain esters.

  • Instrumentation: An HPLC system with a suitable detector (e.g., UV, Refractive Index (RI), or Evaporative Light Scattering Detector (ELSD)).

  • Chromatographic Conditions (General RP-HPLC):

    • Column: C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

    • Mobile Phase: A mixture of acetonitrile, methanol, and water.[2] A gradient elution may be necessary for complex mixtures.

    • Flow Rate: Typically 1 mL/min.[3]

    • Column Temperature: Often elevated (e.g., 40 °C) to improve peak shape and reduce viscosity.[3]

    • Injection Volume: 10-20 µL.[3]

    • Detection: UV detection is possible if the esters have a chromophore. For esters without a strong chromophore, RI or ELSD is preferred.[12]

Quantitative Data Summary:

Quantitative data for long-chain esters is highly dependent on the specific esters being analyzed and the detector used. The table below provides a general framework for the type of data to be collected.

ParameterTypical Value/Range
Retention Time (min)Varies with chain length and unsaturation
Linearity (r²)> 0.99
Limit of Detection (LOD)Detector dependent (ng to µg range)
Limit of Quantification (LOQ)Detector dependent (ng to µg range)
Precision (RSD %)< 5%

Logical Relationship Diagram:

Chromatographic_Choice cluster_separation Separation Goal cluster_method Recommended HPLC Method start Analysis of Long-Chain Esters hydrophobicity Separation by Chain Length and Unsaturation start->hydrophobicity polarity Separation by Polar Head Groups start->polarity rphplc Reversed-Phase HPLC (RP-HPLC) (C18 or C8 column) hydrophobicity->rphplc nphplc Normal-Phase HPLC (NP-HPLC) (Silica column) polarity->nphplc

Caption: Choosing the appropriate HPLC method for long-chain esters.

References

Application Notes and Protocols for the Study of Pentyl Isobutyrate in Insect Pheromone Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl isobutyrate (C₉H₁₈O₂) is a volatile ester characterized by a fruity, sweet aroma, reminiscent of apple and pear.[1] While not extensively documented as a primary insect pheromone, its structural similarity to known insect attractants and its presence in some floral scents suggest its potential role as a kairomone or a component of a pheromone blend. Esters are a well-known class of compounds that play crucial roles in insect communication, including attraction to food sources and mates. For instance, related compounds like pentyl acetate (B1210297) have been shown to elicit electrophysiological and behavioral responses in insects such as Drosophila melanogaster. This document provides detailed application notes and experimental protocols for investigating the potential of this compound as a semiochemical in insect behavior and pheromone studies.

Potential Applications in Insect Pheromone Studies

Based on the known roles of similar ester compounds in insect chemical ecology, this compound could be investigated for the following applications:

  • Attractant in Pest Management: As a potential attractant, this compound could be a component in lures for monitoring and trapping insect pests in agricultural or urban settings.

  • Synergist in Pheromone Blends: It may act as a synergist, enhancing the attractiveness of known pheromones or other kairomones.

  • Oviposition Cue: For certain herbivorous insects, the fruity scent of this compound might serve as a cue for locating suitable host plants for egg-laying.[2][3]

  • Pollinator Attraction: Its presence in floral scents could indicate a role in attracting pollinators.

Experimental Protocols

To assess the role of this compound in insect behavior, a combination of electrophysiological and behavioral assays, along with chemical analysis, is recommended.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a measure of olfactory sensitivity.[4]

Objective: To determine if the antennae of a target insect species are responsive to this compound.

Materials:

  • This compound (high purity)

  • Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

  • Intact insect of the target species

  • Micromanipulator

  • Glass capillary electrodes

  • Ag/AgCl wires

  • Electrode holder

  • Amplifier and data acquisition system

  • Charcoal-filtered, humidified air stream

  • Odor delivery system (e.g., Pasteur pipette with filter paper)

Protocol:

  • Preparation of Stimulus: Prepare serial dilutions of this compound in the chosen solvent (e.g., 10⁻⁵ to 10⁻¹ M). A solvent blank should be used as a negative control.

  • Antennal Preparation: Immobilize the insect. Carefully excise an antenna and mount it between the two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base.

  • Odor Delivery: A 10 µL aliquot of the test solution is applied to a piece of filter paper inside a Pasteur pipette. The tip of the pipette is inserted into a hole in the main air tube delivering a constant stream of clean, humidified air over the antenna.

  • Stimulation and Recording: A puff of air (typically 0.5-1 second) is passed through the pipette, delivering the odor stimulus to the antenna. The resulting depolarization of the antennal olfactory receptor neurons is recorded as the EAG response.

  • Data Analysis: The amplitude of the EAG response (in millivolts, mV) is measured. Responses to this compound are compared to the solvent control and a known standard attractant (positive control), if available.

Data Presentation:

CompoundConcentration (M)Mean EAG Response (mV) ± SEM
This compound10⁻⁵Data
10⁻⁴Data
10⁻³Data
10⁻²Data
10⁻¹Data
Solvent Control-Data
Positive ControlConcentrationData
Behavioral Assays: T-Maze Olfactometer

A T-maze olfactometer is a common apparatus for studying insect behavioral responses to olfactory cues, allowing the assessment of attraction or repulsion.[5][6][7][8]

Objective: To determine if this compound elicits an attractive, neutral, or repellent behavioral response in a target insect species.

Materials:

  • T-maze olfactometer

  • This compound

  • Solvent (e.g., mineral oil)

  • Airflow control system

  • Light source (if applicable, for phototactic insects)

  • Collection chambers

  • Target insects (e.g., 20-50 individuals per trial)

Protocol:

  • Preparation of Odor Source: A specific concentration of this compound in the solvent is applied to a filter paper or another dispenser. An identical dispenser with only the solvent is used as a control.

  • Experimental Setup: Place the odor source in one arm of the T-maze and the control in the other arm. A controlled, purified airflow is passed through both arms towards the insect release point.

  • Insect Release: Introduce a cohort of insects into the base of the T-maze.

  • Choice Period: Allow the insects a set amount of time (e.g., 10-15 minutes) to move through the maze and make a choice between the two arms.

  • Data Collection: At the end of the choice period, count the number of insects in each arm and in the release chamber (no choice).

  • Data Analysis: Calculate a Response Index (RI) or Preference Index (PI). A common formula is: RI = (Number of insects in odor arm - Number of insects in control arm) / Total number of insects that made a choice. An RI of +1 indicates complete attraction, -1 indicates complete repulsion, and 0 indicates no preference.

Data Presentation:

CompoundConcentrationNumber in Odor Arm (Mean ± SEM)Number in Control Arm (Mean ± SEM)Response Index (RI)
This compoundConc. 1DataDataData
Conc. 2DataDataData
Conc. 3DataDataData
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

GC-MS is used to identify and quantify volatile compounds from sources such as insect pheromone glands or host plants.[1][9][10][11][12][13][14][15]

Objective: To determine if this compound is present in the volatile profile of a relevant biological sample (e.g., floral headspace, insect effluvia).

Materials:

  • GC-MS system with a suitable column (e.g., HP-5MS)

  • Solid-phase microextraction (SPME) fibers or solvent for extraction

  • Headspace collection apparatus (for floral volatiles)

  • Biological sample (e.g., flowers, insect pheromone glands)

  • This compound standard for comparison

Protocol (Headspace Collection from Flowers):

  • Sample Preparation: Enclose a flower or inflorescence in a glass chamber or bag.

  • Volatile Trapping: Use an SPME fiber to adsorb the volatiles from the headspace for a defined period. Alternatively, pull air from the chamber through a cartridge containing an adsorbent material.

  • GC-MS Analysis:

    • Injection: The SPME fiber is inserted into the hot GC inlet for thermal desorption of the trapped volatiles. If using an adsorbent trap, elute the volatiles with a solvent and inject the eluate.

    • Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase in the GC column. A typical temperature program might be: hold at 40°C for 2 min, then ramp at 5°C/min to 250°C.

    • Detection: The separated compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a chemical fingerprint.

  • Compound Identification: The mass spectrum of unknown peaks is compared to a library of known spectra (e.g., NIST) and to the spectrum of a this compound standard. The retention time is also compared to the standard.

Data Presentation:

Retention Time (min)Compound NameCAS NumberMatch Quality (%)Relative Abundance (%)
RT of standardThis compound2445-72-9DataData
...Other compounds.........

Visualizations

Experimental_Workflow cluster_0 Hypothesis Generation cluster_1 Electrophysiology cluster_2 Behavioral Analysis cluster_3 Chemical Analysis cluster_4 Conclusion Hypothesis This compound as a Semiochemical EAG Electroantennography (EAG) - Test for Olfactory Response - Hypothesis->EAG GCMS GC-MS Analysis - Identify in Natural Sources - Hypothesis->GCMS Behavior T-Maze Olfactometer - Test for Attraction/Repulsion - EAG->Behavior If responsive Conclusion Determine Role of This compound Behavior->Conclusion GCMS->Conclusion

Caption: Workflow for investigating this compound's role.

Olfactory_Signaling_Pathway Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binds OR Olfactory Receptor (OR) + Orco OBP->OR Transports to Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activates Signal Action Potential to Brain Neuron->Signal Generates

Caption: Generalized insect olfactory signaling pathway.

References

Application Notes and Protocols: Biocatalytic Synthesis of Pentyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the biocatalytic synthesis of pentyl isobutyrate, a valuable flavor and fragrance compound. The enzymatic approach offers a green and sustainable alternative to traditional chemical synthesis, often leading to higher purity and more desirable "natural" labeling of the final product.[1] This document outlines the use of immobilized lipases for the efficient esterification of isobutyric acid and pentanol.

Introduction to Biocatalytic Ester Synthesis

The synthesis of flavor esters through biocatalysis has garnered significant industrial interest due to its alignment with green chemistry principles.[2] Lipases, a class of enzymes, are highly effective catalysts for esterification reactions, operating under mild temperature conditions (30-70 °C) which reduces energy consumption.[1] The use of immobilized enzymes, where the lipase (B570770) is fixed onto a solid support, simplifies catalyst separation from the reaction mixture and allows for enzyme reuse over multiple cycles, enhancing the economic viability of the process.[1] The reaction mechanism for lipase-catalyzed esterification is generally described by a Ping-Pong Bi-Bi mechanism.[3]

Key Parameters in Biocatalytic Synthesis

Several factors influence the efficiency of lipase-catalyzed ester synthesis. These include the choice of lipase, substrate concentration, molar ratio of alcohol to acid, temperature, reaction time, and the presence or absence of a solvent.[3] For instance, high concentrations of the acid substrate can sometimes lead to enzyme inhibition.[4] The selection of an appropriate solvent, or the use of a solvent-free system, can also significantly impact reaction rates and yields.

Experimental Data Summary

The following tables summarize typical reaction conditions and outcomes for the enzymatic synthesis of various short-chain esters, which can be extrapolated for the synthesis of this compound.

Table 1: Lipase and Support Materials in Ester Synthesis

Lipase SourceSupport MaterialTarget EsterReference
Candida antarctica Lipase B (CALB)Magnetic NanoparticlesMethyl butyrate (B1204436), Ethyl butyrate[5]
Candida antarctica Lipase B (Novozym® 435)Macroporous acrylic resinPentyl acetate, Pentyl propanoate[6]
Rhizomucor miehei (Lipozyme RMIM)Anionic exchange supportPentyl nonanoate[7]
Thermomyces lanuginosus (Lipozyme TL IM)Immobilized on silica (B1680970) gelIsoamyl butyrate[2]
Porcine Pancreatic Lipase (PPL)Celite 545, Amberlite IRA-938Pentyl isovalerates[8]
Candida cylindracea Lipase (CCL)Celite 545, Amberlite IRA-938Pentyl isovalerates[8]

Table 2: Optimized Reaction Conditions for Ester Synthesis

EsterLipaseTemperature (°C)Substrate Molar Ratio (Alcohol:Acid)SolventConversion/YieldReference
Pentyl nonanoateRhizomucor miehei459:1Solvent-free86.08% yield[7]
Pentyl acetateCandida antarctica Lipase B602:1Solvent-free>80% conversion[6]
Pentyl propanoateCandida antarctica Lipase B702:1Solvent-free>80% conversion[6]
Isoamyl butyrateThermomyces lanuginosus301:1Heptane92% conversion[9]
Methyl butyrateCandida antarctica Lipase B251:1Heptane>90% conversion[5]
Ethyl butyrateCandida antarctica Lipase B251:1Heptane>90% conversion[5]

Experimental Workflow

The general workflow for the biocatalytic synthesis of this compound is depicted in the following diagram.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_final Final Product reactants 1. Prepare Reactants (Isobutyric Acid, Pentanol) mixing 3. Mix Reactants and Enzyme in Reactor reactants->mixing enzyme 2. Prepare Immobilized Lipase enzyme->mixing incubation 4. Incubate under Controlled Conditions (Temperature, Agitation) mixing->incubation sampling 5. Monitor Reaction Progress (e.g., GC, Titration) incubation->sampling separation 6. Separate Immobilized Enzyme (Filtration/Decantation) sampling->separation Upon completion separation->enzyme For reuse purification 7. Purify Product (e.g., Distillation) separation->purification product This compound purification->product G Temp Temperature ReactionRate Reaction Rate Temp->ReactionRate + (up to optimum) EnzymeActivity Enzyme Activity Temp->EnzymeActivity + MolarRatio Substrate Molar Ratio (Alcohol:Acid) MolarRatio->ReactionRate + (excess alcohol) EnzymeConc Enzyme Concentration EnzymeConc->ReactionRate + AcidConc Acid Concentration AcidConc->ReactionRate - (at high conc.) Conversion Ester Conversion ReactionRate->Conversion EnzymeActivity->ReactionRate

References

Pentyl Isobutyrate: A High-Boiling, Bio-derived Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of pentyl isobutyrate as a potential solvent in organic reactions. While its primary applications to date have been in the flavor and fragrance industries, its physicochemical properties suggest its utility as a high-boiling, non-polar, and potentially biodegradable solvent alternative in organic synthesis. These notes offer a guide to its properties, potential applications, and hypothetical protocols for its use in a research and development setting.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for determining its suitability for specific reaction conditions and for developing appropriate work-up procedures.

PropertyValueReference
CAS Number2445-72-9[1]
Molecular FormulaC₉H₁₈O₂[2]
Molecular Weight158.24 g/mol [1]
Boiling Point176.5 °C
Melting Point-73 °C (estimate)
Density0.874 g/cm³
Flash Point59.4 °C
Water Solubility136.1 mg/L @ 25 °C (est)[3]
logP (Octanol/Water)3.177

Potential Applications in Organic Synthesis

Based on its properties, this compound could be a suitable solvent for a variety of organic reactions, particularly those requiring elevated temperatures and a non-polar environment. While specific literature examples of its use as a primary reaction solvent are limited, its characteristics suggest potential applications in the following areas:

  • High-Temperature Reactions: With a boiling point of 176.5 °C, this compound can be employed in reactions that require sustained high temperatures, such as certain cross-coupling reactions, rearrangements, or reactions involving less reactive substrates. This offers an alternative to other high-boiling solvents like toluene (B28343) or DMF, with the potential for a better safety and environmental profile.

  • Reactions Sensitive to Protic Solvents: As an aprotic ester, this compound is a suitable medium for reactions involving organometallic reagents (e.g., Grignard reagents, organolithiums) or other intermediates that are sensitive to acidic protons.

  • Esterifications and Transesterifications: The ester functionality of the solvent itself may be a consideration. While it could potentially participate in transesterification reactions under certain conditions (e.g., with strong acid or base catalysis), it could also be a suitable solvent for esterifications where the reactants are significantly more reactive than the solvent.

  • "Green" Chemistry Applications: As a bio-based and potentially biodegradable solvent, this compound aligns with the principles of green chemistry.[4][5] It could serve as a replacement for petroleum-derived solvents with greater environmental or health concerns.[6][7]

Hypothetical Experimental Protocols

The following protocols are hypothetical and are intended to serve as a starting point for researchers interested in exploring the use of this compound as a solvent. Optimization of reaction conditions will be necessary for specific substrates and catalyst systems.

Hypothetical Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[8][9] High-boiling point solvents can be advantageous for coupling less reactive aryl chlorides.

Reaction:

Aryl Halide + Arylboronic Acid --(Pd Catalyst, Base)--> Biaryl

Materials:

  • Aryl halide (e.g., 4-chlorotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • This compound (anhydrous)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).

  • Add anhydrous this compound (5 mL) to the flask via syringe.

  • Stir the reaction mixture and heat to the desired temperature (e.g., 120-150 °C) using an oil bath.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Hypothetical Protocol 2: SN2 Substitution Reaction

This protocol describes a generic nucleophilic substitution reaction where this compound could serve as a polar aprotic solvent alternative.

Reaction:

Alkyl Halide + Nucleophile --> Substituted Product + Salt

Materials:

  • Alkyl halide (e.g., 1-bromobutane)

  • Nucleophile (e.g., sodium azide)

  • This compound

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the alkyl halide (1.0 mmol) and the nucleophile (1.2 mmol).

  • Add this compound (10 mL) to the flask.

  • Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by distillation or column chromatography.

Visualizations

G General Workflow for Solvent Selection A Define Reaction Requirements (Temperature, Polarity, Reactant Solubility) B Initial Solvent Screening (Common Solvents: Toluene, THF, DMF, etc.) A->B C Consider Green & Sustainable Alternatives B->C Unsuitable/Undesirable? D Evaluate High-Boiling Point Esters (e.g., this compound) C->D E Assess Physicochemical Properties (Boiling Point, Polarity, aprotic nature) D->E F Conduct Small-Scale Test Reactions E->F Properties Match Requirements? G Optimize Reaction Conditions F->G H Scale-Up G->H

Caption: Workflow for considering this compound in solvent selection.

G Properties and Potential Applications of this compound cluster_properties Physicochemical Properties cluster_applications Potential Applications High Boiling Point (176.5 °C) High Boiling Point (176.5 °C) High-Temperature Synthesis High-Temperature Synthesis High Boiling Point (176.5 °C)->High-Temperature Synthesis Aprotic Nature Aprotic Nature Reactions with Protic-Sensitive Reagents Reactions with Protic-Sensitive Reagents Aprotic Nature->Reactions with Protic-Sensitive Reagents Non-Polar Character Non-Polar Character Extraction/Work-up Solvent Extraction/Work-up Solvent Non-Polar Character->Extraction/Work-up Solvent Bio-derived/Biodegradable Bio-derived/Biodegradable Green Chemistry Processes Green Chemistry Processes Bio-derived/Biodegradable->Green Chemistry Processes

Caption: Relationship between properties and potential uses of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Pentyl Isobutyrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of pentyl isobutyrate. Our aim is to help you improve your experimental yield and overcome common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly via Fischer esterification.

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer:

Low yield in the Fischer esterification of this compound is a common issue, primarily because the reaction is reversible.[1][2] To improve your yield, you should focus on shifting the reaction equilibrium towards the product side. Here are the key factors to consider:

  • Reactant Ratio: An excess of one of the reactants can significantly increase the yield.[3] Using an excess of pentanol (B124592) is often the most practical approach.

  • Water Removal: The production of water as a byproduct drives the reverse reaction.[2] Employing methods to remove water as it forms is crucial. A Dean-Stark apparatus is a highly effective tool for this purpose.[3][4]

  • Catalyst: Ensure you are using an appropriate acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, in the correct amount.[5][6]

  • Reaction Time and Temperature: The reaction is typically conducted at reflux.[4] Insufficient reaction time or temperature can lead to incomplete conversion. Monitor the reaction progress to determine the optimal duration.

  • Purity of Reagents: The purity of your starting materials, isobutyric acid and pentanol, is essential for a successful reaction.[7] Impurities can lead to side reactions and lower yields.

Question: I am observing the formation of unexpected byproducts. What are the likely side reactions and how can I minimize them?

Answer:

While pentanol, as a primary alcohol, is less prone to some side reactions, byproducts can still form. Potential side reactions include:

  • Dehydration of Pentanol: Although more common with tertiary alcohols, at high temperatures and strong acid concentrations, some elimination to form pentene might occur.[5]

  • Ether Formation: The acid-catalyzed self-condensation of pentanol can produce dipentyl ether.

To minimize these side reactions, consider the following:

  • Control Reaction Temperature: Avoid excessive heating beyond what is necessary for a steady reflux.

  • Optimize Catalyst Concentration: Use the minimum amount of catalyst required to achieve a reasonable reaction rate.

  • Purify Starting Materials: Ensure your pentanol is free from isomeric impurities that might be more susceptible to side reactions.

Question: During the workup, I'm having trouble with the purification of my this compound. What is the standard procedure?

Answer:

Proper workup and purification are critical for isolating pure this compound. A typical procedure involves several steps:

  • Neutralization: After cooling the reaction mixture, it should be washed with a weak base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst and remove any unreacted isobutyric acid.[4][8]

  • Washing: Subsequent washes with water and then a saturated salt solution (brine) help to remove any remaining water-soluble impurities.[8]

  • Drying: The organic layer should be dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate to remove residual water.

  • Distillation: The final purification is typically achieved by distillation to separate the this compound from any remaining starting materials or high-boiling byproducts.[6][8] The boiling point of this compound is approximately 176.5 °C at atmospheric pressure.[9]

Frequently Asked Questions (FAQs)

What is the most common method for synthesizing this compound?

The most common laboratory method for synthesizing this compound is the Fischer-Speier esterification.[5] This method involves the acid-catalyzed reaction of isobutyric acid with pentanol.[6]

What are the typical reaction conditions for the Fischer esterification of this compound?

Typical conditions involve refluxing a mixture of isobutyric acid, an excess of pentanol, and a catalytic amount of a strong acid like sulfuric acid.[2][4][5] Reaction times can range from 1 to 10 hours, depending on the scale and specific conditions.[5]

How can I effectively remove the water produced during the esterification?

A Dean-Stark apparatus is the most common and efficient method for removing water azeotropically during the reaction, which helps to drive the equilibrium towards the formation of the ester.[3][4]

What is the role of the acid catalyst in the Fischer esterification?

The acid catalyst protonates the carbonyl oxygen of the isobutyric acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the pentanol.[2][10]

Quantitative Data Summary

ParameterConditionEffect on Yield
Reactant Ratio Equimolar amounts of acid and alcohol~65% yield (for a similar ester)[3]
10-fold excess of alcohol~97% yield (for a similar ester)[3]
Water Removal No removalEquilibrium limits yield
Use of Dean-Stark trapSignificantly increases yield by shifting equilibrium[3]
Catalyst No catalystReaction is extremely slow
Strong acid (e.g., H₂SO₄)Catalyzes the reaction, increasing the rate[2]

Experimental Protocols

Detailed Methodology for Fischer Esterification of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • Apparatus Setup:

    • Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap.

    • Add a magnetic stir bar to the flask.

    • Ensure all glassware is clean and dry.[11]

  • Reaction:

    • To the round-bottom flask, add isobutyric acid and a molar excess of pentanol (e.g., 1.5 to 3 equivalents).

    • Add a suitable solvent, such as toluene, to facilitate azeotropic removal of water if using a Dean-Stark trap.[5]

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mol%).

    • Heat the mixture to reflux with stirring. Water will begin to collect in the Dean-Stark trap.

    • Continue refluxing until no more water is collected or the reaction is deemed complete by a monitoring technique (e.g., TLC, GC).

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (to neutralize acids)[4][8]

      • Saturated brine solution (to aid in layer separation and remove water)[8]

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude this compound by distillation, collecting the fraction at the appropriate boiling point (approx. 176.5 °C).[9]

Visualizations

Fischer_Esterification_Workflow Fischer Esterification Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Combine Isobutyric Acid, Pentanol, and Catalyst reflux Heat to Reflux reactants->reflux setup Assemble Reflux Apparatus with Dean-Stark Trap setup->reactants water_removal Collect Water in Dean-Stark Trap reflux->water_removal cool Cool to Room Temperature water_removal->cool Reaction Complete wash Wash with NaHCO3 and Brine cool->wash dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate distill Distill Crude Product evaporate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Troubleshooting Low Yield start Low Yield Observed check_equilibrium Is reaction equilibrium being shifted effectively? start->check_equilibrium check_conditions Are reaction conditions optimal? check_equilibrium->check_conditions Yes solution_ratio Increase excess of pentanol check_equilibrium->solution_ratio No solution_water Use Dean-Stark trap check_equilibrium->solution_water No check_purity Are reagents pure? check_conditions->check_purity Yes solution_conditions Increase reflux time/ check temperature check_conditions->solution_conditions No solution_purity Purify starting materials check_purity->solution_purity No

Caption: Decision tree for troubleshooting low yield in synthesis.

References

Technical Support Center: Pentyl Isobutyrate Storage and Hydrolysis Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the hydrolysis of pentyl isobutyrate during storage. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis a concern?

A1: this compound (also known as amyl isobutyrate) is an ester with the chemical formula C₉H₁₈O₂. It is valued for its fruity aroma and is used in various applications, including as a flavoring agent and in fragrance formulations. Hydrolysis is a chemical reaction where water breaks down the ester back into its constituent molecules: pentanol (B124592) and isobutyric acid. This degradation is a significant concern as it leads to a loss of the desired ester, alteration of the chemical and physical properties of the substance, and the introduction of impurities that can affect experimental outcomes and product quality.

Q2: What are the primary factors that cause the hydrolysis of this compound during storage?

A2: The hydrolysis of this compound is primarily influenced by three main factors:

  • Presence of Water: Water is a necessary reactant for hydrolysis to occur. The rate of hydrolysis is directly related to the amount of water present.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[1]

  • pH (Acidity or Basicity): Both acidic and basic conditions can catalyze the hydrolysis of esters. The reaction is generally slowest in a neutral or slightly acidic pH range.

Q3: What are the ideal storage conditions to prevent the hydrolysis of this compound?

A3: To minimize hydrolysis, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, dark place. For long-term storage, refrigeration at 0-8 °C is recommended.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace moisture-containing air.

  • Container: Use tightly sealed containers made of non-reactive materials like borosilicate glass or polytetrafluoroethylene (PTFE).

Q4: How can I detect and quantify the hydrolysis of my this compound sample?

A4: Several analytical techniques can be used to detect and quantify the extent of hydrolysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method to separate and identify this compound and its hydrolysis products (pentanol and isobutyric acid).

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify the ester and its degradation products.

  • Karl Fischer Titration: This is the standard method for accurately measuring the water content in your sample, which is a key indicator of hydrolysis risk.

Troubleshooting Guide: Hydrolysis of this compound

This guide provides solutions to common problems encountered during the storage of this compound.

Problem Potential Cause Recommended Solution
Noticeable change in odor (e.g., a sour or acidic smell) Hydrolysis has occurred, leading to the formation of isobutyric acid.1. Confirm hydrolysis using GC-MS or HPLC analysis. 2. If degradation is significant, the sample may need to be repurified or discarded. 3. Review and improve storage conditions for future samples (see recommended conditions above).
Visible water droplets or cloudiness in the sample Contamination with water.1. Immediately measure the water content using Karl Fischer titration. 2. If water content is high, consider drying the sample using a suitable drying agent (e.g., anhydrous sodium sulfate) followed by filtration, if appropriate for your application. 3. Transfer the dried ester to a new, dry, inert container.
Decrease in purity over time as determined by GC or HPLC Slow hydrolysis is occurring under current storage conditions.1. Lower the storage temperature to the recommended 0-8 °C. 2. Ensure the container is tightly sealed. Consider using a cap with a PTFE liner. 3. For highly sensitive applications, purge the headspace of the container with an inert gas like nitrogen or argon before sealing.
Inconsistent experimental results using the stored ester The presence of hydrolysis products (pentanol and isobutyric acid) is interfering with the reaction or analysis.1. Analyze the starting material for purity before each use. 2. If impurities are detected, purify the ester before use (e.g., by distillation). 3. Implement stricter storage protocols to prevent future degradation.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the water content in a this compound sample.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent (e.g., CombiTitrant)

  • Anhydrous methanol (B129727) or a suitable Karl Fischer solvent

  • Gastight syringe

  • This compound sample

Procedure:

  • System Preparation: Add the appropriate Karl Fischer solvent to the titration vessel.

  • Pre-titration: Start the titrator to titrate the residual water in the solvent until a stable, dry baseline is achieved.

  • Sample Introduction: Using a gastight syringe, accurately weigh and inject a known amount of the this compound sample into the titration vessel.

  • Titration: The titrator will automatically dispense the Karl Fischer reagent to react with the water in the sample. The endpoint is detected potentiometrically.

  • Calculation: The instrument's software will calculate the water content, typically expressed as a percentage (%) or parts per million (ppm).

Protocol 2: Analysis of Hydrolysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify this compound, pentanol, and isobutyric acid.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for separating volatile organic compounds (e.g., a mid-polarity column like DB-5ms)

  • Helium carrier gas

  • Standard solutions of this compound, pentanol, and isobutyric acid in a suitable solvent (e.g., dichloromethane)

  • Sample of this compound for analysis

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Scan Range: m/z 35-350

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent.

  • Calibration: Inject a series of standard solutions of known concentrations for this compound, pentanol, and isobutyric acid to create a calibration curve.

  • Sample Analysis: Inject the prepared sample solution into the GC-MS.

  • Data Analysis: Identify the compounds in the sample by comparing their retention times and mass spectra to the standards. Quantify the amount of each compound by comparing the peak areas to the calibration curves.

Protocol 3: Analysis of Hydrolysis by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and its hydrolysis products.

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile (B52724) and water (with a small amount of acid, e.g., 0.1% phosphoric acid, to improve peak shape of isobutyric acid)

  • Standard solutions of this compound, pentanol, and isobutyric acid

  • Sample of this compound for analysis

HPLC Parameters (Example):

  • Mobile Phase: Gradient elution from 40% acetonitrile in water to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition.

  • Calibration: Inject standard solutions of the three target compounds to determine their retention times and generate calibration curves.

  • Sample Analysis: Inject the prepared sample solution.

  • Data Analysis: Identify and quantify the compounds based on their retention times and peak areas relative to the calibration standards.

Visual Guides

Hydrolysis_Pathway pentyl_isobutyrate This compound products Hydrolysis Products pentyl_isobutyrate->products Catalyzed by Acid or Base water Water (H₂O) water->products pentanol Pentanol products->pentanol isobutyric_acid Isobutyric Acid products->isobutyric_acid

Caption: Chemical pathway of this compound hydrolysis.

Stability_Testing_Workflow cluster_storage Storage Conditions cluster_analysis Analytical Testing T1 Condition 1 (e.g., 40°C / 75% RH) A1 Timepoint 1 (e.g., 1 month) T1->A1 T2 Condition 2 (e.g., 25°C / 60% RH) T2->A1 T3 Condition 3 (e.g., 5°C) T3->A1 A2 Timepoint 2 (e.g., 3 months) A1->A2 analysis_methods GC-MS / HPLC Karl Fischer A1->analysis_methods A3 Timepoint 3 (e.g., 6 months) A2->A3 A2->analysis_methods A3->analysis_methods start This compound Sample start->T1 start->T2 start->T3 data_analysis Data Analysis & Stability Assessment analysis_methods->data_analysis

Caption: Experimental workflow for stability testing of this compound.

Troubleshooting_Logic start Suspected Hydrolysis? analytical_check Perform GC-MS or HPLC and Karl Fischer Titration start->analytical_check hydrolysis_confirmed Hydrolysis Confirmed? analytical_check->hydrolysis_confirmed no_hydrolysis No Significant Hydrolysis. Continue Monitoring. hydrolysis_confirmed->no_hydrolysis No review_storage Review Storage Conditions: - Temperature - Container Seal - Atmosphere hydrolysis_confirmed->review_storage Yes implement_changes Implement Corrective Actions: - Lower Temperature - Use Desiccant - Inert Atmosphere review_storage->implement_changes purify_or_discard Consider Purification or Discarding of Affected Sample implement_changes->purify_or_discard

Caption: Logical troubleshooting flow for addressing this compound hydrolysis.

References

Optimizing temperature for pentyl isobutyrate distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the distillation of pentyl isobutyrate. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended distillation temperature for this compound?

A1: The optimal distillation temperature for this compound is dependent on the vacuum pressure applied. At atmospheric pressure (760 mmHg), the boiling point is approximately 176.5°C[1]. However, to prevent thermal degradation, vacuum distillation is highly recommended. The table below provides estimated boiling points at various reduced pressures.

Data Presentation: Estimated Boiling Point of this compound at Reduced Pressures

Pressure (mmHg)Temperature (°C)
760176.5
100124
50105
2085
1070
555
130

Note: These values are estimated using a boiling point nomograph and should be used as a starting point for optimization.

Q2: My distillation is proceeding very slowly or not at all. What are the possible causes and solutions?

A2: Several factors can lead to a slow or stalled distillation. Here are some common issues and their remedies:

  • Inadequate Vacuum: The most frequent issue is a poor vacuum. Check all connections for leaks, ensure the vacuum pump is operating correctly, and that the vacuum grease is applied properly and is not contaminating the system[2]. A vacuum gauge is essential for accurate monitoring.

  • Insufficient Heating: The heating mantle may not be providing enough energy. Ensure the mantle is in good contact with the flask and that the temperature is set appropriately for the target pressure.

  • Poor Insulation: Heat loss from the distillation column can prevent the vapor from reaching the condenser. Insulate the column with glass wool or aluminum foil[3].

  • Flooding: This occurs when an excessive amount of liquid accumulates in the column, often due to high heating rates or pressure fluctuations[4]. Reduce the heating rate to allow for a steady distillation.

Q3: The color of my this compound is darkening during distillation. What should I do?

A3: Darkening of the ester is often a sign of thermal decomposition. This can occur when the distillation temperature is too high. To mitigate this, it is crucial to use a lower distillation temperature by applying a deeper vacuum. If you are already under vacuum, consider if residual acidic impurities from the synthesis are present, as they can catalyze degradation at elevated temperatures[2]. A pre-distillation wash with a mild base solution, followed by drying, can remove these impurities.

Q4: I am observing excessive bumping or foaming in the distillation flask. How can I prevent this?

A4: Bumping is the sudden, violent boiling of a liquid. Foaming can be caused by contaminants.

  • Bumping: Use boiling chips or a magnetic stirrer to ensure smooth boiling. Ensure the heating is even and not too rapid.

  • Foaming: This can be caused by contamination, such as residual soap from washing glassware or vacuum grease contamination[2]. Thoroughly clean and dry all glassware before use. If using vacuum grease, apply it sparingly to the outer part of the joints.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during this compound distillation.

Symptom Possible Cause Troubleshooting Steps
No Distillate 1. Vacuum leak2. Insufficient heat3. Blockage in the system1. Check all joints and seals for leaks. Use a vacuum gauge to confirm pressure.2. Increase heating mantle temperature gradually.3. Ensure the condenser and receiving flask are not blocked.
Product is Dark 1. Thermal decomposition2. Acidic impurities1. Reduce the distillation temperature by improving the vacuum.2. Neutralize and wash the crude ester before distillation.
Unstable Vacuum 1. Leaks in the system2. Fluctuating pump performance1. Re-grease joints and check tubing for cracks.2. Service or replace the vacuum pump.
Bumping/Foaming 1. Uneven heating2. Contamination1. Use boiling chips or a stirrer. Ensure even heating.2. Clean glassware thoroughly. Avoid excess vacuum grease.

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines a general procedure for the purification of this compound by vacuum distillation.

  • Preparation:

    • Ensure all glassware is clean and thoroughly dry to prevent contamination and side reactions[5].

    • Assemble the vacuum distillation apparatus as shown in the diagram below. Use appropriate joint grease sparingly.

    • Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Evacuation:

    • Begin stirring if using a magnetic stirrer.

    • Slowly and carefully apply the vacuum. A gradual reduction in pressure will help to avoid bumping.

    • Monitor the pressure using a vacuum gauge.

  • Heating and Distillation:

    • Once the desired pressure is reached and stable, begin to heat the distillation flask gently with a heating mantle.

    • Increase the temperature gradually until the this compound begins to boil and the vapor temperature stabilizes at the expected boiling point for the applied pressure.

    • Collect the fraction that distills at a constant temperature. This is your purified this compound.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the system to cool under vacuum.

    • Slowly and carefully vent the system to atmospheric pressure before disassembling the apparatus.

Diagrams

Distillation_Troubleshooting start Distillation Issue Occurs check_vacuum Check Vacuum Level start->check_vacuum check_temp Check Heating Temperature check_vacuum->check_temp OK leaks Inspect for Leaks (Joints, Tubing) check_vacuum->leaks Low/Unstable pump Verify Pump Function check_vacuum->pump Low/Unstable check_product Observe Product Appearance check_temp->check_product OK adjust_heat Adjust Heating Mantle check_temp->adjust_heat Too Low insulate Insulate Column check_temp->insulate Heat Loss Suspected reduce_temp Lower Temperature (Increase Vacuum) check_product->reduce_temp Dark Color purify_crude Pre-purify Crude Ester (Wash/Dry) check_product->purify_crude Dark Color smooth_boiling Ensure Smooth Boiling (Stirrer/Boiling Chips) check_product->smooth_boiling Bumping/Foaming end Distillation Optimized leaks->end pump->end adjust_heat->end insulate->end reduce_temp->end purify_crude->end smooth_boiling->end

Caption: Troubleshooting workflow for this compound distillation.

Vacuum_Distillation_Setup flask Distillation Flask This compound + Stirrer column Distillation Column flask->column mantle Heating Mantle mantle->flask thermometer Thermometer column->thermometer condenser Condenser Water In Water Out thermometer->condenser adapter Vacuum Adapter condenser->adapter receiving_flask Receiving Flask adapter->receiving_flask vacuum To Vacuum Pump adapter->vacuum

Caption: Standard vacuum distillation apparatus setup.

References

Technical Support Center: Mass Spectrometry of Pentyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentyl isobutyrate and analyzing its mass fragmentation patterns.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragment ions in the electron ionization (EI) mass spectrum of this compound?

The mass spectrum of this compound is characterized by several key fragment ions resulting from predictable cleavage patterns of the ester functional group. The most prominent peaks you should expect to see are:

  • m/z 43: This is often the base peak and corresponds to the isobutyryl cation, [(CH₃)₂CHCO]⁺. Its high stability contributes to its significant abundance.

  • m/z 71: This peak arises from the pentyl cation, [C₅H₁₁]⁺, formed by the cleavage of the ester bond.

  • m/z 89: This ion corresponds to the protonated isobutyric acid fragment, [(CH₃)₂CHCOOH + H]⁺, which can be formed through a rearrangement process.

  • m/z 70: This fragment is due to the loss of water from the protonated isobutyric acid fragment or through a McLafferty-type rearrangement involving the pentyl chain.

A weak molecular ion peak ([M]⁺) at m/z 158 may also be observed.

Q2: I don't see a molecular ion peak at m/z 158 in my spectrum. Is this normal?

Yes, it is quite common for the molecular ion peak of esters, including this compound, to be weak or even absent in a 70 eV EI mass spectrum. This is because the molecular ion is often unstable and readily undergoes fragmentation. The energy from the electron impact is sufficient to cause immediate cleavage of the molecule.

If confirming the molecular weight is critical, consider using a "soft" ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI). These methods impart less energy to the molecule, resulting in less fragmentation and a more prominent molecular ion peak.

Q3: My spectrum shows unexpected peaks. What could be the cause?

Unexpected peaks in your mass spectrum can arise from several sources. Here are a few possibilities to consider:

  • Impurities from Synthesis: If the this compound was synthesized, unreacted starting materials are a common source of contamination.

    • 1-Pentanol (C₅H₁₂O, MW=88.15): Look for characteristic fragments of pentanol, such as a prominent peak at m/z 42 and other ions at m/z 55, 57, and 70.[1][2][3][4] The molecular ion at m/z 88 may be weak or absent.

    • Isobutyric Acid (C₄H₈O₂, MW=88.11): This may show a molecular ion peak at m/z 88 and a characteristic base peak at m/z 43, corresponding to the isobutyryl cation.[5][6][7][8]

  • Solvent Contamination: Residual solvents from sample preparation can introduce peaks into your spectrum. Always run a blank spectrum of your solvent to identify any potential interferences.

  • Column Bleed (if using GC-MS): At high temperatures, the stationary phase of the GC column can degrade and produce characteristic polysiloxane peaks, often seen at m/z 207, 281, etc.

  • Air Leak: The presence of nitrogen (m/z 28), oxygen (m/z 32), and argon (m/z 40) can indicate an air leak in the system.

Q4: How can I distinguish this compound from its isomers using mass spectrometry?

Distinguishing between isomers of this compound by mass spectrometry alone can be challenging as they can produce similar fragments. However, careful examination of the relative abundances of key ions can provide clues. For definitive identification, it is highly recommended to compare the mass spectrum and GC retention time of your sample to an authentic standard.

Here's a comparison with a common isomer, isopentyl butyrate (B1204436) :

  • This compound: The base peak is typically at m/z 43 due to the stable isobutyryl cation. The peak at m/z 71 (pentyl cation) is also significant.

  • Isopentyl Butyrate: The mass spectrum of isopentyl butyrate also shows a prominent peak at m/z 71. However, the base peak is often at m/z 70, resulting from a McLafferty rearrangement of the isopentyl group. The peak at m/z 43 (butyryl cation) will also be present but may have a different relative abundance compared to this compound.[9][10][11]

Another isomer, pentyl butyrate , will show a prominent peak at m/z 71 (pentyl cation) and a characteristic peak for the butyryl cation at m/z 43. The McLafferty rearrangement of the butyrate portion can lead to a peak at m/z 88.[12][13][14]

Quantitative Data Summary

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound.

m/zProposed Fragment IonRelative Abundance (%)
41[C₃H₅]⁺27.61
43[(CH₃)₂CHCO]⁺ (Isobutyryl cation)99.99
70[C₅H₁₀]⁺34.03
71[C₅H₁₁]⁺ (Pentyl cation)50.64
89[(CH₃)₂CHCOOH + H]⁺45.34
158[C₉H₁₈O₂]⁺ (Molecular Ion)Low or not observed

Data obtained from PubChem CID 75554.[15]

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of a volatile liquid sample like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

  • Transfer the solution to a 2 mL autosampler vial.

2. GC-MS Instrument Parameters (Example):

  • Gas Chromatograph (GC):

    • Injection Port: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is suitable.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: 5 minutes at 250 °C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: Scan from m/z 35 to 350.

    • Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the solvent peak from saturating the detector.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Compare the obtained mass spectrum with a library spectrum (e.g., NIST) for confirmation.

Visualization of Fragmentation Pathway

The following diagram illustrates the major fragmentation pathways of this compound under electron ionization.

Fragmentation_Pathway cluster_alpha α-Cleavage cluster_mclafferty McLafferty Rearrangement cluster_rearrangement Rearrangement + Cleavage M This compound [M]⁺˙ m/z 158 F43 [(CH₃)₂CHCO]⁺ m/z 43 M->F43 - •C₅H₁₁ F71 [C₅H₁₁]⁺ m/z 71 M->F71 - (CH₃)₂CHCO• F70 [C₅H₁₀]⁺˙ m/z 70 M->F70 - (CH₃)₂CHCOOH F89 [(CH₃)₂CHCOOH+H]⁺ m/z 89 M->F89 - C₅H₁₀ F88_neutral (CH₃)₂CHCOOH (Neutral)

Caption: Fragmentation pathway of this compound in EI-MS.

References

Minimizing by-product formation in esterification of isobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the esterification of isobutyric acid.

Troubleshooting Guides & FAQs

Frequently Asked Questions

Q1: What are the most common by-products in the esterification of isobutyric acid?

A1: The most common impurities are unreacted isobutyric acid and the alcohol used in the reaction.[1] Additionally, side reactions can lead to the formation of other by-products. For instance, when using isopropanol (B130326), a significant by-product can be diisopropyl ether, especially when using a strong acid catalyst like sulfuric acid.[2] Other potential by-products, particularly if starting from isobutyraldehyde, can include isopropyl formate, isopropanol, and acetone.

Q2: How can I shift the reaction equilibrium to favor ester formation and minimize unreacted starting materials?

A2: The esterification of isobutyric acid is a reversible reaction. To drive the equilibrium towards the formation of the ester, two primary strategies are employed:

  • Use a large excess of the alcohol: Using the alcohol as the solvent or in a significant molar excess shifts the equilibrium to the product side according to Le Chatelier's principle. For example, increasing the alcohol to fatty acid molar ratio from 3:1 to 20:1 has been shown to increase conversion.[3]

  • Remove water as it is formed: Water is a by-product of the reaction, and its presence can shift the equilibrium back towards the reactants.[3] Water can be removed by physical means, such as azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene, or by using a dehydrating agent.[4]

Troubleshooting Specific Issues

Q3: My reaction is producing a significant amount of diisopropyl ether. How can I prevent this?

A3: The formation of diisopropyl ether is a common side reaction when using isopropanol with a strong acid catalyst like sulfuric acid.[2] This occurs through the acid-catalyzed dehydration of the alcohol.[5] To minimize this by-product:

  • Use a milder catalyst: Consider replacing sulfuric acid with a less dehydrating acid catalyst. p-Toluenesulfonic acid is an industry standard that can reduce ether formation. Phosphoric acid is another alternative, although it may be a less active catalyst.[2]

  • Optimize catalyst concentration: While a higher catalyst concentration can increase the rate of esterification, it can also promote the side reaction of ether formation. Experiment with lower catalyst concentrations to find a balance between reaction rate and selectivity.

  • Control the reaction temperature: Higher temperatures can favor the elimination reaction that leads to ether formation. Running the reaction at the lowest effective temperature can help to minimize this by-product.

Q4: The conversion of isobutyric acid is low, and I have a high percentage of unreacted acid in my final product. What should I do?

A4: Low conversion is often due to the reaction reaching equilibrium prematurely or a slow reaction rate. To address this:

  • Increase the alcohol to isobutyric acid molar ratio: As detailed in the table below, a higher molar ratio of alcohol to acid will favor the forward reaction. A common recommendation is a 3:1 molar ratio to drive the equilibrium towards the product.

  • Ensure efficient water removal: If you are not already doing so, implement a method for removing water as it is formed. A Dean-Stark apparatus is highly effective for this.[4]

  • Increase the catalyst concentration: If the reaction is slow, a modest increase in the catalyst concentration can improve the rate of conversion. However, be mindful of potential increases in by-product formation as discussed in Q3.

  • Increase the reaction temperature: Higher temperatures increase the reaction rate.[4][6] However, this must be balanced with the potential for increased by-product formation. The optimal temperature is a trade-off between reaction rate and product stability.[3] For many esterifications with methanol, a temperature of around 60-70°C is common.[3]

Quantitative Data on Reaction Parameters

The following tables summarize the impact of key reaction parameters on the yield of the desired ester and the formation of by-products.

Table 1: Effect of Catalyst Concentration on Ester Yield

CatalystCatalyst Concentration (% w/w)Reaction Temperature (°C)Reaction Time (hours)Ester Yield (%)Reference
Sulfuric Acid1150562.34[7]
Sulfuric Acid2150579[7]
Sulfuric Acid>21505Decreased[7]
Potassium Carbonate1.4139.9-96.13[7]

Table 2: Effect of Molar Ratio of Reactants on Conversion

Alcohol:Acid Molar RatioCatalystReaction Temperature (°C)Conversion (%)Reference
1:1Sulfuric Acid70~65[8]
10:1Sulfuric Acid70~97[8]
100:1Sulfuric Acid70~99[8]
6:1NaOH60High[9]
9:1NaOH60High[9]

Experimental Protocols

Protocol 1: Fischer Esterification of Isobutyric Acid

This protocol is a general procedure for the esterification of isobutyric acid with an alcohol (e.g., isopropanol) using an acid catalyst and a Dean-Stark apparatus for water removal.

Materials and Reagents:

  • Isobutyric acid

  • Alcohol (e.g., isopropanol, 3 molar equivalents)

  • Acid catalyst (e.g., p-toluenesulfonic acid, 0.05 molar equivalents)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Dichloromethane (B109758) or ethyl acetate (B1210297) for extraction

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add isobutyric acid, the alcohol, toluene, and the acid catalyst. Add a magnetic stir bar.

  • Reflux: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane or ethyl acetate.

  • Neutralization and Washing: Transfer the mixture to a separatory funnel. Wash with saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the funnel frequently to release CO2 gas. Wash the organic layer with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: The crude ester can be further purified by distillation or column chromatography.

Visualizations

Diagram 1: Experimental Workflow for Minimizing By-products

G Workflow for Minimizing By-products in Isobutyric Acid Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Combine Reactants - Isobutyric Acid - Alcohol (e.g., 3 eq.) - Toluene catalyst 2. Add Catalyst (e.g., p-TsOH) reactants->catalyst reflux 3. Reflux with Dean-Stark Trap catalyst->reflux monitor 4. Monitor Water Collection reflux->monitor cool 5. Cool Reaction monitor->cool Reaction Complete extract 6. Dilute & Extract cool->extract wash 7. Neutralize & Wash (NaHCO3, Brine) extract->wash dry 8. Dry Organic Layer wash->dry evaporate 9. Remove Solvent dry->evaporate purify 10. Purify Ester (Distillation/Chromatography) evaporate->purify G Troubleshooting By-product Formation cluster_byproduct_type Identify By-product cluster_ether_solutions Solutions for Ether By-product cluster_unreacted_solutions Solutions for Unreacted Acid start High By-product Formation Detected ether High Ether Content (e.g., Diisopropyl Ether) start->ether unreacted High Unreacted Isobutyric Acid start->unreacted catalyst_change Use Milder Catalyst (e.g., p-TsOH) ether->catalyst_change lower_temp Lower Reaction Temperature ether->lower_temp lower_cat Reduce Catalyst Concentration ether->lower_cat increase_ratio Increase Alcohol: Acid Molar Ratio unreacted->increase_ratio remove_water Ensure Efficient Water Removal unreacted->remove_water increase_temp Increase Reaction Temperature unreacted->increase_temp increase_cat Increase Catalyst Concentration unreacted->increase_cat

References

Technical Support Center: Optimal Separation of Pentyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatographic (GC) separation of pentyl isobutyrate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most critical factor in selecting a GC column for this compound separation?

A1: The most critical factor is the choice of the stationary phase. The principle of "like dissolves like" is fundamental in GC column selection. For this compound, which is a moderately polar ester, a stationary phase of similar polarity will provide the best separation. Matching the polarity of the stationary phase with the analyte enhances the interaction, leading to better retention and resolution.

Q2: Which type of stationary phase is recommended for analyzing this compound?

A2: For the analysis of esters like this compound, polar stationary phases are generally recommended. Polyethylene glycol (PEG) phases, often referred to as WAX phases, are a good choice due to their ability to interact with the polar ester group. Another excellent option is a cyanopropyl-based stationary phase, which is known to provide high resolution for esters, including the separation of isomers.

Q3: My this compound peak is showing significant tailing. What are the possible causes and solutions?

A3: Peak tailing for a polar compound like this compound can be caused by several factors:

  • Active Sites in the System: Active sites in the injector liner, column, or detector can cause unwanted interactions with the analyte.

    • Solution: Use a deactivated inlet liner and ensure your column is of high inertness. If the column is old, it may need to be conditioned or replaced.

  • Column Contamination: Accumulation of non-volatile residues on the column can lead to peak tailing.

    • Solution: Bake out the column at a high temperature (within its specified limit) to remove contaminants. If this is ineffective, trimming the first few centimeters of the column might help.

  • Improper Column Installation: A poor column installation can create dead volumes, leading to peak distortion.

    • Solution: Reinstall the column according to the manufacturer's instructions, ensuring a clean, square cut and correct insertion depth into the injector and detector.

Q4: I am observing poor resolution between this compound and other components in my sample. How can I improve this?

A4: Improving resolution can be approached by adjusting several parameters:

  • Optimize the Temperature Program: A slower temperature ramp rate can increase the separation between closely eluting peaks.

  • Adjust Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity will maximize column efficiency.

  • Select a Longer Column: Doubling the column length can increase resolution by a factor of approximately 1.4.[1]

  • Use a Narrower Internal Diameter (ID) Column: A smaller ID column provides higher efficiency and can improve resolution.

  • Increase Film Thickness: For volatile compounds, a thicker stationary phase film increases retention and can improve separation.

Q5: What are the common causes of ghost peaks in my chromatogram when analyzing esters?

A5: Ghost peaks are extraneous peaks that appear in a chromatogram and can originate from several sources:

  • Septum Bleed: Small particles from the injector septum can be introduced into the system.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

  • Carryover: Residual sample from a previous injection can elute in a subsequent run.

    • Solution: Implement a thorough wash step for the syringe between injections and consider a high-temperature bake-out of the column between runs.

  • Contaminated Carrier Gas or Solvent: Impurities in the carrier gas or the sample solvent can appear as peaks.

    • Solution: Ensure high-purity carrier gas and use high-performance liquid chromatography (HPLC)-grade solvents.

Data Presentation: GC Column Selection Guide

The following table summarizes recommended GC column stationary phases for the analysis of this compound and similar esters.

Stationary Phase TypePolarityCommon Trade NamesRecommended forKey Advantages
Polyethylene Glycol (PEG)PolarWAX, DB-WAX, HP-INNOWAXGeneral ester analysis, flavor and fragrance compoundsExcellent for separating polar compounds like esters and alcohols.
Cyanopropylphenyl PolysiloxaneIntermediate to High PolarityDB-23, SP-2330, Rtx-2330Fatty acid methyl esters (FAMEs), positional and geometric isomersProvides high selectivity for cis/trans isomers and other structurally similar esters.[2][3]
5% Diphenyl / 95% Dimethyl PolysiloxaneNon-PolarDB-5, HP-5, Rtx-5General purpose, screening of unknown mixturesGood for separating compounds based on boiling point, robust and versatile.

Experimental Protocols

Detailed Methodology for GC-FID Analysis of this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as hexane (B92381) or ethyl acetate. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Dilution: If the sample is a liquid, dilute it with a suitable solvent to bring the concentration of this compound within the calibration range. For solid samples, an appropriate extraction method (e.g., solid-phase microextraction - SPME) may be necessary.

2. GC-FID Instrument Parameters:

ParameterRecommended Setting
Column Polar column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Carrier Gas Helium or Hydrogen
Flow Rate Constant flow at 1.0 mL/min (for Helium)
Oven Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 220 °CHold: 5 min at 220 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2 or He) 25 mL/min

3. Data Analysis:

  • Identify the this compound peak in the chromatogram based on its retention time from the analysis of a pure standard.

  • Integrate the peak area of the this compound peak.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Mandatory Visualization

ColumnSelectionWorkflow Column Selection Workflow for this compound Analysis start Start: Analyze this compound polarity Determine Analyte Polarity (this compound is moderately polar) start->polarity select_phase Select Stationary Phase 'Like Dissolves Like' polarity->select_phase polar_phase Polar Phase (e.g., WAX, PEG) select_phase->polar_phase Primary Choice intermediate_phase Intermediate Polar Phase (e.g., Cyanopropyl) select_phase->intermediate_phase Good for Isomers nonpolar_phase Non-Polar Phase (e.g., DB-5) select_phase->nonpolar_phase For Screening dimensions Select Column Dimensions (Length, ID, Film Thickness) polar_phase->dimensions intermediate_phase->dimensions nonpolar_phase->dimensions standard_dims Standard Dimensions (e.g., 30m x 0.25mm x 0.25µm) Good general-purpose choice. dimensions->standard_dims Initial Selection optimize_dims Optimized Dimensions (Longer, narrower, thicker film) For higher resolution or specific needs. dimensions->optimize_dims For Difficult Separations method_dev Method Development & Optimization (Temperature, Flow Rate) standard_dims->method_dev optimize_dims->method_dev

Caption: A flowchart illustrating the decision-making process for selecting an appropriate GC column.

TroubleshootingGuide Troubleshooting Common GC Separation Issues start Problem with Chromatogram peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution start->poor_resolution ghost_peaks Ghost Peaks start->ghost_peaks cause_active_sites Cause: Active Sites peak_tailing->cause_active_sites cause_slow_ramp Cause: Temp Ramp Too Fast poor_resolution->cause_slow_ramp cause_carryover Cause: Carryover ghost_peaks->cause_carryover solution_deactivated_liner Solution: Use Deactivated Liner/Column cause_active_sites->solution_deactivated_liner solution_slower_ramp Solution: Decrease Ramp Rate cause_slow_ramp->solution_slower_ramp solution_wash_steps Solution: Syringe Wash/Bakeout cause_carryover->solution_wash_steps

Caption: A logical diagram for troubleshooting common issues encountered during GC analysis.

References

Technical Support Center: Enhancing Chromatographic Resolution of Pentyl Isobutyrate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of pentyl isobutyrate isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound, and why is their separation challenging?

A1: Common structural isomers of this compound include n-pentyl isobutyrate, isothis compound (isoamyl isobutyrate), and sec-pentyl isobutyrate. Additionally, sec-pentyl isobutyrate can exist as a pair of enantiomers (chiral isomers). The separation of these isomers is challenging due to their identical molecular weight and similar physicochemical properties, which leads to close elution times and potential co-elution in gas chromatography (GC).[1][2] Achieving baseline separation requires the optimization of chromatographic conditions to leverage subtle differences in their boiling points, polarities, and molecular shapes.

Q2: Which type of GC column is most suitable for separating this compound isomers?

A2: The choice of the GC column's stationary phase is a critical factor.[3] For separating structural isomers like n-pentyl, isopentyl, and sec-pentyl isobutyrate, a mid-polarity to polar stationary phase is often effective.[4] Non-polar phases separate primarily by boiling point, which may not be sufficient for these isomers. A good starting point would be a column with a cyanopropyl-based stationary phase, as these are known to provide good selectivity for esters and can differentiate based on dipole moment differences.[4][5] For separating the enantiomers of sec-pentyl isobutyrate, a specialized chiral stationary phase, such as one based on derivatized cyclodextrins, is necessary.[6][7][8]

Q3: How does the temperature program affect the resolution of these isomers?

A3: The temperature program, including the initial temperature, ramp rate, and final temperature, significantly impacts resolution.[9] For closely eluting isomers, a lower initial oven temperature and a slower ramp rate (e.g., 1-5 °C/minute) generally provide better separation.[10][11] This is because lower temperatures and slower ramps increase the interaction time of the analytes with the stationary phase, amplifying the small differences between the isomers.[12]

Q4: What is the role of the carrier gas and its flow rate in the separation?

A4: The choice of carrier gas (typically helium or hydrogen) and its linear velocity are important for achieving optimal column efficiency. Hydrogen often provides better efficiency and allows for faster analysis times compared to helium.[10] It is crucial to operate the column at its optimal linear velocity to minimize peak broadening and maximize resolution.[13]

Q5: How can I confirm the identity of the separated this compound isomers?

A5: Mass spectrometry (GC-MS) is a powerful tool for identifying isomers. While structural isomers may have similar mass spectra, there can be subtle differences in fragmentation patterns.[2] For definitive identification, comparison of retention times and mass spectra with those of authentic reference standards is the most reliable method. Retention indices can also be used for tentative identification by comparing them to literature values.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the separation of this compound isomers.

Problem Possible Cause(s) Troubleshooting Action(s)
Poor Resolution / Peak Co-elution Inappropriate Stationary Phase: The column chemistry does not provide enough selectivity for the isomers.• Switch to a more polar stationary phase (e.g., a cyanopropyl-based column) for structural isomers.[4] • For enantiomers, use a chiral stationary phase (e.g., derivatized cyclodextrin).[6][7]
Suboptimal Temperature Program: The temperature ramp is too fast, or the initial temperature is too high.• Lower the initial oven temperature.[11] • Decrease the temperature ramp rate (e.g., to 1-5 °C/min).[10]
Incorrect Carrier Gas Flow Rate: The linear velocity is not optimal for the column, leading to band broadening.• Optimize the carrier gas flow rate to achieve the highest column efficiency.[10][13]
Column Overload: Injecting too much sample can cause peak broadening and loss of resolution.• Reduce the injection volume or dilute the sample.
Peak Tailing Active Sites in the System: Active sites in the injector liner or on the column can interact with the analytes.• Use a deactivated (silanized) inlet liner. • Condition the column properly before use. • If the column is old, consider replacing it.
Sample Degradation: The analytes may be degrading in the hot injector.• Lower the injector temperature, ensuring it is still sufficient to vaporize the sample.
Inconsistent Retention Times Fluctuations in GC Oven Temperature: Poor temperature control can lead to shifts in retention time.• Ensure the GC oven is properly calibrated and maintaining a stable temperature.[10]
Leaks in the System: Leaks in the gas lines or connections can affect flow and pressure control.• Perform a leak check of the GC system.

Experimental Protocols

Protocol 1: Separation of Structural Isomers of this compound by GC-FID

This protocol provides a starting point for the separation of n-pentyl isobutyrate, isothis compound, and sec-pentyl isobutyrate.

Parameter Condition
GC System Gas Chromatograph with Flame Ionization Detector (FID)
Column Mid-polarity (e.g., 50% cyanopropylphenyl) methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless, 250 °C
Injection Volume 1 µL (split ratio 50:1)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial: 60 °C, hold for 2 min Ramp: 3 °C/min to 150 °C Hold: 5 min at 150 °C
Detector FID, 280 °C
Data Acquisition Collect data for the entire run.
Protocol 2: Chiral Separation of sec-Pentyl Isobutyrate Enantiomers by GC-MS

This protocol is designed for the separation of the enantiomers of sec-pentyl isobutyrate.

Parameter Condition
GC-MS System Gas Chromatograph coupled to a Mass Spectrometer
Column Chiral stationary phase (e.g., Heptakis(2,3-di-O-acetyl-6-O-TBDMS)-beta-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless, 230 °C
Injection Volume 1 µL (split ratio 100:1)
Carrier Gas Hydrogen, constant flow at 1.2 mL/min
Oven Program Initial: 50 °C, hold for 1 min Ramp: 2 °C/min to 120 °C Hold: 10 min at 120 °C
MS Parameters Ionization Mode: Electron Ionization (EI) at 70 eV Mass Range: m/z 40-200 Scan Speed: 2 scans/sec
Data Acquisition Collect data in full scan mode.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_data Data Analysis sample Sample containing This compound isomers dilution Dilute with appropriate solvent sample->dilution injection Inject into GC dilution->injection separation Separation on Chromatographic Column injection->separation detection Detection (FID or MS) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration and Quantification chromatogram->integration identification Peak Identification (Retention Time & Mass Spectra) chromatogram->identification

Caption: Experimental workflow for the analysis of this compound isomers.

troubleshooting_flowchart start Poor Peak Resolution q_column Is the stationary phase appropriate for the isomers? start->q_column sol_column Change to a more polar or chiral column q_column->sol_column No q_temp Is the temperature program optimized? q_column->q_temp Yes a_column_yes Yes a_column_no No end_node Resolution Improved sol_column->end_node sol_temp Lower initial temperature and/or decrease ramp rate q_temp->sol_temp No q_flow Is the carrier gas flow rate optimal? q_temp->q_flow Yes a_temp_yes Yes a_temp_no No sol_temp->end_node sol_flow Optimize linear velocity q_flow->sol_flow No q_flow->end_node Yes a_flow_yes Yes a_flow_no No sol_flow->end_node

Caption: Troubleshooting flowchart for poor peak resolution.

References

Calibration curve issues for pentyl isobutyrate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the quantification of pentyl isobutyrate using calibration curves, particularly with gas chromatography (GC) methods.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for this compound is not linear (low R² value). What are the common causes?

A low coefficient of determination (R²) indicates that the data points do not fit well to a straight line. Common causes for poor linearity include:

  • Inappropriate Calibration Range: The concentrations of your standards may extend beyond the linear dynamic range of the detector.[1] At high concentrations, the detector can become saturated, leading to a non-linear response.[1]

  • Errors in Standard Preparation: Inaccurate dilutions are a frequent source of non-linearity.[2] It is also possible for the solvent to evaporate, which would concentrate your standards and lead to inaccuracies.[2]

  • Analyte Instability: this compound, like many esters, can be susceptible to degradation, especially if standards are not fresh or are stored improperly.[2]

  • Instrumental Issues: Problems with the injector, such as active sites in the liner, or an incorrect temperature can lead to inconsistent sample introduction and non-linearity.[2] Column degradation or contamination can also affect peak shape and linearity.[1]

Q2: I'm observing a significant, non-zero intercept in my calibration curve. What does this indicate?

A significant non-zero intercept suggests a constant systematic error.[1]

  • Positive Intercept: This often points to contamination in the blank or solvents used for standard preparation.[1] It could also be due to interferences from the sample matrix or system contamination, such as septum or column bleed.[1]

  • Negative Intercept: This can happen if the blank response is higher than some of the low-concentration standards or if there are issues with peak integration and baseline setting.[1]

Q3: The peak shapes in my chromatograms are poor (e.g., tailing or fronting). How does this affect my calibration curve?

Poor peak shape leads to inaccurate peak integration, which directly impacts the precision and accuracy of your calibration curve.[1]

  • Peak Tailing: This can be caused by active sites in the GC system (injector liner, column) adsorbing the analyte or by column contamination.[1][2]

  • Peak Fronting: This is often a sign of column overload, where too much sample has been injected.[1]

Q4: I suspect my sample matrix is affecting the quantification of this compound. How can I confirm and mitigate this?

Matrix effects occur when components in the sample other than the analyte interfere with the analytical signal, causing either suppression or enhancement.[3][4]

  • Identification: To identify matrix effects, you can prepare matrix-matched calibration standards.[2] This involves spiking a blank sample matrix with known concentrations of this compound. If the slope of the matrix-matched curve is significantly different from your solvent-based calibration curve, a matrix effect is present.[2]

  • Mitigation:

    • Improved Sample Preparation: Use techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.

    • Standard Addition Method: This method involves adding known amounts of the standard to the sample itself to create the calibration curve, which can help compensate for matrix effects.[5]

    • Use of an Internal Standard: An appropriate internal standard can help correct for variations in both the analytical instrument and the matrix.

Troubleshooting Guides

Guide 1: Troubleshooting Poor Linearity (Low R²)
Potential Cause Troubleshooting Step Recommended Action
Standard Preparation Errors Prepare a fresh set of calibration standards.Pay close attention to accurate dilutions and use high-purity solvents.[2] Consider having another analyst prepare a set to rule out user-specific errors.[2]
Inappropriate Concentration Range Narrow the concentration range of your standards.If a wide range is necessary, consider using a weighted linear regression or a quadratic curve fit.[1]
Detector Saturation Dilute the higher concentration standards or reduce the injection volume.Check the detector's linear dynamic range in the instrument specifications.
Injector Problems Inspect and clean the injector port and liner.Use a deactivated liner to minimize active sites that can adsorb the analyte.[2] Ensure the injection volume is consistent.[2]
Column Issues Condition the column according to the manufacturer's instructions.If the column is old or contaminated, trim the first few centimeters or replace it.[1]
Guide 2: Addressing Matrix Effects
Symptom Troubleshooting Step Recommended Action
Inconsistent results between sample types Prepare and analyze matrix-matched calibration standards.Compare the slope of the matrix-matched curve to a solvent-based curve. A significant difference confirms a matrix effect.[2]
Ion suppression or enhancement (LC-MS) Perform a post-column infusion experiment.Infuse a constant concentration of this compound post-column while injecting a blank matrix extract. Dips or rises in the signal indicate matrix effects.[4]
Confirmed Matrix Effect Implement more rigorous sample preparation.Utilize techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.
Use the standard addition method.Add known amounts of this compound directly to aliquots of the sample to create the calibration curve.[5]
Employ a suitable internal standard.The internal standard should be chemically similar to this compound and not present in the samples.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards
  • Prepare a Primary Stock Solution: Accurately weigh a known amount of pure this compound and dissolve it in a high-purity solvent (e.g., methanol, ethyl acetate) in a volumetric flask to create a concentrated stock solution.

  • Perform Serial Dilutions: Use calibrated pipettes to perform serial dilutions of the primary stock solution to prepare a series of at least five working standards with concentrations spanning the expected range of the samples.[6]

  • Randomize Injection Order: When analyzing the standards, it is good practice to do so in a random order to minimize the impact of any systematic drift in the instrument's response.[6]

  • Storage: Prepare standards fresh before each analysis if possible.[2] If storage is necessary, store them in sealed, amber vials at a low temperature (e.g., ≤ 4°C) under an inert atmosphere to prevent degradation and solvent evaporation.[2]

Protocol 2: Generating a Calibration Curve using GC-FID
  • Instrument Setup:

    • Injector: Set the injector temperature to ensure complete volatilization of this compound without degradation (e.g., 250 °C).[7] Use a split injection mode to avoid overloading the column.[8]

    • Column: Use a suitable capillary column (e.g., HP-INNOWAX).[7]

    • Oven Program: Develop a temperature program that provides good separation of this compound from other components in the sample.[7]

    • Detector: For a Flame Ionization Detector (FID), set the temperature appropriately (e.g., 250 °C) and ensure proper gas flows (hydrogen, air).[8]

  • Analysis:

    • Inject a consistent volume of each calibration standard and a blank (solvent only).

    • Record the peak area of the this compound peak for each standard.

  • Data Analysis:

    • Plot the peak area (y-axis) against the concentration of the standards (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

    • The R² value should ideally be ≥ 0.995 for the curve to be considered linear.

Visualizations

TroubleshootingWorkflow cluster_standards Standard Preparation Issues cluster_instrument Instrumental Problems cluster_matrix Matrix-Related Issues start Calibration Curve Issue (e.g., Poor Linearity, Inaccurate Results) check_standards Step 1: Verify Calibration Standards start->check_standards prep_fresh Prepare Fresh Standards check_standards->prep_fresh Potential Causes check_dilutions Verify Dilution Calculations check_standards->check_dilutions Potential Causes check_stability Assess Analyte Stability check_standards->check_stability Potential Causes check_instrument Step 2: Investigate GC System check_injector Inspect Injector & Liner check_instrument->check_injector Potential Causes check_column Check Column Condition check_instrument->check_column Potential Causes check_detector Verify Detector Response check_instrument->check_detector Potential Causes check_matrix Step 3: Assess for Matrix Effects matrix_match Run Matrix-Matched Standards check_matrix->matrix_match Potential Causes std_addition Use Standard Addition Method check_matrix->std_addition Potential Causes improve_cleanup Improve Sample Cleanup check_matrix->improve_cleanup Potential Causes resolve Issue Resolved prep_fresh->check_instrument If issue persists check_dilutions->check_instrument If issue persists check_stability->check_instrument If issue persists check_injector->check_matrix If issue persists check_column->check_matrix If issue persists check_detector->check_matrix If issue persists matrix_match->resolve std_addition->resolve improve_cleanup->resolve

Caption: Troubleshooting workflow for calibration curve issues.

ExperimentalWorkflow start Start prep_stock Prepare Primary Stock Solution start->prep_stock prep_standards Prepare Working Standards (Serial Dilution) prep_stock->prep_standards inject_samples Inject Blank, Standards, and Samples prep_standards->inject_samples setup_gc Set Up GC Instrument Parameters setup_gc->inject_samples acquire_data Acquire Chromatographic Data (Peak Areas) inject_samples->acquire_data build_curve Construct Calibration Curve (Peak Area vs. Concentration) acquire_data->build_curve analyze_data Perform Linear Regression (y = mx + c, R²) build_curve->analyze_data quantify Quantify this compound in Samples analyze_data->quantify end End quantify->end

References

Technical Support Center: Analysis of Pentyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of pentyl isobutyrate. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a focus on addressing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's signal (either enhancement or suppression) caused by co-eluting compounds from the sample matrix. In the gas chromatography-mass spectrometry (GC-MS) analysis of this compound, this can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity. The matrix consists of all components within a sample other than the analyte of interest.

  • Signal Enhancement: This is a common phenomenon in GC-MS where non-volatile matrix components accumulate in the GC inlet, masking active sites where the analyte might otherwise adsorb or degrade. This leads to a greater amount of this compound reaching the detector, resulting in an artificially high signal.

  • Signal Suppression: Less common in GC-MS but still possible, signal suppression can occur due to competition for ionization in the MS source or interference from matrix components with the transfer of the analyte from the GC to the MS.

Q2: How can I determine if my this compound analysis is impacted by matrix effects?

A2: To diagnose matrix effects, you can compare the analytical response of this compound in a pure solvent standard with its response in a matrix-matched standard. A significant difference in signal intensity between the two indicates the presence of matrix effects. The matrix effect (ME) can be quantified using the following formula:

ME (%) = (Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard - 1) * 100

A positive percentage indicates signal enhancement, while a negative percentage indicates signal suppression.

Q3: What are the primary strategies to address matrix effects in this compound analysis?

A3: There are three main strategies to address matrix effects:

  • Sample Preparation: The most effective approach is to remove interfering matrix components before analysis through various cleanup techniques.

  • Calibration Strategies: These methods aim to compensate for matrix effects rather than eliminate them.

  • Instrumental Optimization: Adjusting GC-MS parameters can help minimize the impact of the matrix.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Issue 1: Poor Recovery of this compound

Low recovery can be a sign of signal suppression or loss of the analyte during sample preparation.

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: Review your extraction and cleanup procedures to identify potential steps where this compound might be lost.

    • Check for Signal Suppression: Perform a matrix effect test as described in the FAQs to determine if signal suppression is occurring.

    • Optimize GC Inlet Parameters: Ensure the injector temperature and split ratio are optimized for the efficient transfer of this compound to the analytical column.

    • Use an Internal Standard: An internal standard that is chemically similar to this compound can help correct for losses during sample preparation and injection.

Issue 2: Significant Signal Enhancement Leading to Overestimated Concentrations

Signal enhancement is a common issue in the GC-MS analysis of flavor esters.

  • Troubleshooting Steps:

    • Confirm the Enhancement: Compare the signal of this compound in a pure solvent standard to that in a matrix-matched standard.

    • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering matrix components. Consider techniques like Solid Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

    • Use Matrix-Matched Calibration: If a blank matrix is available, preparing calibration standards in this matrix can compensate for the enhancement effect.

    • Employ Analyte Protectants: Adding compounds to both standards and samples can help to equalize the response enhancement.[1]

Logical Workflow for Troubleshooting Matrix Effects

cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Mitigation Strategies cluster_3 Calibration Options cluster_4 Validation A Inaccurate Quantification of this compound B Perform Matrix Effect Test (Solvent vs. Matrix-Matched Standard) A->B C Signal Enhancement or Suppression Detected? B->C D Improve Sample Preparation (e.g., SPE, QuEChERS) C->D Yes J Re-validate Method (Accuracy, Precision, Recovery) C->J No E Optimize Calibration Strategy D->E F Adjust GC-MS Parameters E->F G Matrix-Matched Calibration E->G H Internal Standard Method E->H I Stable Isotope Dilution E->I F->J G->J H->J I->J

A logical workflow for troubleshooting and mitigating matrix effects.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound in Fruit Juice

This protocol is suitable for the analysis of volatile esters like this compound in clear liquid matrices such as fruit juice.

  • Sample Preparation:

    • Centrifuge the fruit juice sample at 5000 rpm for 10 minutes to remove any pulp.

    • Transfer 5 mL of the supernatant to a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial to increase the ionic strength, which enhances the release of volatile compounds.

    • If using an internal standard, add a known concentration of a suitable standard (e.g., deuterated this compound or a structurally similar ester like hexyl propionate).

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • HS-SPME Procedure:

    • Place the vial in an autosampler with an agitator and thermostat.

    • Equilibrate the sample at 40°C for 15 minutes with agitation.

    • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C.

  • GC-MS Analysis:

    • Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • Column: Use a mid-polarity capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: Start at 40°C for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 71, 89, 43).

Workflow for HS-SPME-GC-MS Analysis

cluster_0 Sample Preparation cluster_1 HS-SPME cluster_2 GC-MS Analysis cluster_3 Data Analysis A Centrifuge Fruit Juice B Transfer Supernatant to Vial A->B C Add NaCl and Internal Standard B->C D Seal Vial C->D E Equilibrate Sample (40°C) D->E F Expose SPME Fiber to Headspace E->F G Thermal Desorption in GC Inlet F->G H Chromatographic Separation G->H I Mass Spectrometric Detection H->I J Quantification using Calibration Curve I->J

A typical workflow for HS-SPME-GC-MS analysis of volatile compounds.

Protocol 2: Liquid-Liquid Extraction (LLE) GC-MS for this compound in Fruit Puree

This protocol is suitable for more complex matrices like fruit purees or jams.

  • Sample Preparation:

    • Homogenize the sample to ensure uniformity.

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add a known amount of the internal standard.

    • Add 10 mL of dichloromethane (B109758) (DCM).

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 6000 rpm for 15 minutes to separate the layers.

    • Carefully transfer the DCM layer (bottom layer) to a clean vial.

    • Repeat the extraction with another 10 mL of DCM and combine the extracts.

    • Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject 1 µL of the concentrated extract into the GC-MS system using the same GC-MS conditions as described in Protocol 1.

  • Quantification:

    • Prepare calibration standards by spiking a blank matrix (a similar food product known to be free of this compound) with known concentrations of this compound and the internal standard, and follow the same extraction procedure. Construct a calibration curve and calculate the concentration in the samples.

Data Presentation: Illustrative Quantitative Data

Due to the limited availability of specific quantitative data for this compound in the literature, the following tables provide an illustrative example of how to present data on recovery and matrix effects for flavor esters in food matrices. These values are based on typical performance characteristics of the described methods for similar analytes.

Table 1: Illustrative Recovery of this compound using Different Sample Preparation Methods

MatrixSample Preparation MethodSpiking Level (µg/kg)Recovery (%)RSD (%)
Apple JuiceHS-SPME10955.2
Apple JuiceHS-SPME50984.5
Strawberry PureeLLE10887.8
Strawberry PureeLLE50926.1

Table 2: Illustrative Matrix Effect of this compound in Different Food Matrices

MatrixAnalytical MethodMatrix Effect (%)
Apple JuiceHS-SPME-GC-MS+15 (Enhancement)
White WineHS-SPME-GC-MS+10 (Enhancement)
Strawberry PureeLLE-GC-MS+25 (Enhancement)

Table 3: Comparison of Calibration Strategies for this compound Quantification (Illustrative)

Calibration MethodMatrixMeasured Concentration (µg/kg)Accuracy (%)
External Standard (in solvent)Apple Juice13.5135
Matrix-Matched CalibrationApple Juice10.2102
Internal StandardApple Juice9.999

True Spiked Concentration: 10 µg/kg

References

Stability of pentyl isobutyrate in different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentyl isobutyrate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at different pH conditions?

A1: this compound, as a carboxylic acid ester, is susceptible to hydrolysis, and its stability is highly dependent on pH. Generally, esters exhibit the greatest stability at a slightly acidic pH (around 4-5). Under strongly acidic or basic conditions, the rate of hydrolysis increases significantly.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis occurs, leading to the formation of isobutyric acid and pentanol. This reaction is reversible.[1][2][3][4][5]

  • Neutral Conditions (pH ≈ 7): Hydrolysis is slow but can still occur, especially at elevated temperatures.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis, also known as saponification, is rapid and effectively irreversible.[6][7][8][9] This is because the carboxylic acid formed is deprotonated to a carboxylate salt, which is resistant to nucleophilic attack.[6][9]

Q2: What are the degradation products of this compound hydrolysis?

A2: The hydrolysis of this compound yields isobutyric acid and 1-pentanol.

Q3: How can I monitor the degradation of this compound in my formulation?

A3: The degradation of this compound can be monitored by measuring the decrease in its concentration over time and/or the appearance of its degradation products (isobutyric acid and pentanol). Common analytical techniques for this purpose include:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the ester and its degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for identifying and quantifying volatile compounds like esters and alcohols.[10][11]

Troubleshooting Guides

Issue 1: Rapid loss of this compound in my aqueous formulation.

  • Potential Cause: The pH of your formulation may be too high or too low.

  • Troubleshooting Steps:

    • Measure the pH of your formulation.

    • If the pH is in the alkaline range (pH > 8) or strongly acidic range (pH < 4), adjust it to a more neutral or slightly acidic pH (4-6) using appropriate buffers.

    • Re-evaluate the stability of this compound in the pH-adjusted formulation.

    • Consider the storage temperature. Higher temperatures will accelerate hydrolysis at any pH.

Issue 2: Inconsistent stability results between batches.

  • Potential Cause: Variability in the pH of the formulation excipients or batch-to-batch differences in the final formulation pH.

  • Troubleshooting Steps:

    • Implement a strict pH control step in your manufacturing process.

    • Test the pH of each batch of your formulation to ensure it is within the desired range.

    • Ensure that all excipients are of consistent quality and do not introduce pH variability.

Issue 3: Difficulty in quantifying this compound and its degradation products.

  • Potential Cause: The analytical method is not optimized for these specific compounds.

  • Troubleshooting Steps:

    • For HPLC:

      • Ensure the column, mobile phase, and detector wavelength are appropriate for separating and detecting this compound, isobutyric acid, and pentanol.

      • Develop a gradient elution method if isocratic elution does not provide adequate separation.

    • For GC-MS:

      • Optimize the temperature program of the GC oven to ensure good separation of the peaks.

      • Confirm the identity of the peaks by comparing their mass spectra to a reference library or by running authentic standards.

Quantitative Data Summary

The following table summarizes the general stability trends for esters like this compound under different pH conditions. Note that the actual rates of hydrolysis are compound-specific and will also be influenced by temperature and the specific buffer system used.

pH ConditionStabilityPrimary Degradation MechanismKey Considerations
Strongly Acidic (pH 1-3) LowAcid-catalyzed hydrolysisReversible reaction.[2][3][5]
Slightly Acidic (pH 4-6) HighMinimal hydrolysisOptimal pH range for stability.
Neutral (pH 7) ModerateSlow hydrolysisRate increases with temperature.
Basic (pH 8-14) Very LowBase-catalyzed hydrolysis (Saponification)Irreversible and rapid degradation.[6][7][12]

Experimental Protocols

Protocol: Forced Degradation Study for this compound under Different pH Conditions

This protocol outlines a general procedure for assessing the stability of this compound in acidic, basic, and neutral conditions.

  • Materials:

    • This compound

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (B78521) (NaOH)

    • Purified water

    • Suitable buffer solutions (e.g., phosphate, citrate) for different pH values

    • HPLC or GC-MS system

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

    • Acidic Hydrolysis:

      • Mix an aliquot of the stock solution with 0.1 M HCl.

      • Incubate the solution at a controlled temperature (e.g., 40°C).

      • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

      • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Basic Hydrolysis:

      • Mix an aliquot of the stock solution with 0.1 M NaOH.

      • Incubate the solution at a controlled temperature (e.g., 40°C).

      • Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, 8 hours).

      • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • Neutral Hydrolysis:

      • Mix an aliquot of the stock solution with purified water or a neutral buffer.

      • Incubate the solution at a controlled temperature (e.g., 40°C).

      • Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours).

    • Sample Analysis:

      • Analyze all samples by a validated HPLC or GC-MS method to determine the concentration of remaining this compound and the formation of isobutyric acid and pentanol.

    • Data Analysis:

      • Plot the concentration of this compound versus time for each pH condition.

      • Calculate the degradation rate constant and half-life at each pH.

Visualizations

Acid_Catalyzed_Hydrolysis cluster_catalyst Catalyst Regeneration Ester This compound Protonated_Ester Protonated Ester Ester->Protonated_Ester + H+ (from H3O+) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H2O Products Isobutyric Acid + Pentanol Tetrahedral_Intermediate->Products - H+ H_plus H+ H3O H3O+ H2O H2O H3O->H2O - H+

Caption: Acid-catalyzed hydrolysis of this compound.

Base_Catalyzed_Hydrolysis cluster_products Products Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH- Carboxylate Isobutyrate (salt) Tetrahedral_Intermediate->Carboxylate - Pentanol Alcohol Pentanol OH OH-

Caption: Base-catalyzed hydrolysis (saponification) of this compound.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_conditions Prepare Solutions at Different pH (Acidic, Neutral, Basic) prep_stock->prep_conditions incubation Incubate Samples at Controlled Temperature prep_conditions->incubation sampling Withdraw Samples at Time Intervals incubation->sampling analysis Analyze Samples by HPLC or GC-MS sampling->analysis data_analysis Analyze Data (Degradation Rate, Half-life) analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for pH stability testing.

References

Technical Support Center: Optimizing Reaction Time for Complete Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to optimizing reaction times for complete esterification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their esterification experiments. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the rate of an esterification reaction?

A1: The rate of esterification is primarily influenced by four key factors: temperature, the concentration of reactants, the presence and concentration of a catalyst, and the removal of water as it is formed.[1] Increasing the temperature generally accelerates the reaction by providing the necessary activation energy. A higher concentration of the reactants (the carboxylic acid and the alcohol) can increase the frequency of molecular collisions, leading to a faster reaction rate.[1] An acid catalyst is crucial for speeding up the reaction, and its effectiveness is dependent on its concentration and strength.[2] Since esterification is a reversible reaction that produces water, its removal shifts the equilibrium towards the formation of the ester, thereby increasing the overall reaction rate and yield.[3][4]

Q2: My Fischer esterification is proceeding very slowly. What are the common causes?

A2: A slow Fischer esterification reaction is a common issue that can often be attributed to several factors. One of the primary reasons is an insufficient amount or a weak acid catalyst, which fails to adequately protonate the carboxylic acid, a key step in the reaction mechanism.[5] The presence of water in the reaction mixture, either from wet reagents or glassware, can inhibit the forward reaction and shift the equilibrium back towards the starting materials.[1][6] Suboptimal reaction temperature is another frequent cause; if the temperature is too low, the molecules will lack sufficient kinetic energy to overcome the activation energy barrier.[6] Additionally, steric hindrance in either the carboxylic acid or the alcohol can physically block the reactive sites, slowing down the reaction.[3]

Q3: How can I effectively drive the reaction equilibrium towards the product side to achieve complete esterification?

A3: To drive the equilibrium towards the formation of the ester and achieve a higher yield, you can apply Le Chatelier's principle in two main ways. Firstly, using a large excess of one of the reactants, typically the less expensive one like the alcohol, will shift the equilibrium to favor the product side.[5][7] For instance, using the alcohol as the solvent is a common strategy.[3] Secondly, the continuous removal of water, a byproduct of the reaction, is a highly effective method.[4] This can be achieved by using a Dean-Stark apparatus, which physically separates the water from the reaction mixture as it forms, or by adding a dehydrating agent like molecular sieves.[3][6]

Q4: What is the role of the acid catalyst, and which catalysts are commonly used?

A4: The acid catalyst in a Fischer esterification plays a critical role in accelerating the reaction rate. It does so by protonating the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack by the alcohol.[5][8] Commonly used strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[3][9] Lewis acids such as scandium(III) triflate can also be employed.[3] The choice of catalyst can depend on the sensitivity of the substrates.[3]

Troubleshooting Guides

Issue: Low Product Yield After Extended Reaction Time

Q: I have run my reaction for several hours, but the yield of my ester is still low. What steps can I take to troubleshoot this?

A: Low yield despite a long reaction time often points to issues with the reaction equilibrium or suboptimal conditions. Here’s a step-by-step troubleshooting guide:

  • Verify Reagent Purity and Dryness: Ensure that your carboxylic acid and alcohol are of high purity and, most importantly, anhydrous. Water contamination is a common reason for low yields.[1][6] Dry your glassware thoroughly before starting the reaction.

  • Check Catalyst Concentration and Activity: An insufficient amount of catalyst will result in a slow and incomplete reaction.[5] Ensure you have added the correct catalytic amount (typically 1-5 mol%). If the catalyst is old, it may have absorbed moisture and lost its activity.

  • Increase Reactant Concentration: As per Le Chatelier's principle, increasing the concentration of one reactant will drive the equilibrium towards the products. Consider increasing the molar ratio of the alcohol to the carboxylic acid.[5]

  • Optimize Reaction Temperature: Ensure the reaction is being conducted at the appropriate temperature. For many common alcohols, refluxing is required to achieve a reasonable reaction rate.[9] However, excessively high temperatures can lead to side reactions.[10]

  • Implement Water Removal: If you are not already doing so, actively remove water from the reaction. The use of a Dean-Stark apparatus is highly effective for this purpose.[4][6]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting materials and the appearance of the product. This will help you determine if the reaction has truly stalled or if it simply requires more time to reach completion.[6][11]

Data Presentation

Table 1: Influence of Reaction Parameters on Esterification Conversion and Time

Carboxylic AcidAlcoholMolar Ratio (Alcohol:Acid)Catalyst (Concentration)Temperature (°C)Reaction TimeConversion/Yield (%)Reference
Acetic AcidEthanol10:1H₂SO₄ (1 drop)50-70.9
Acetic AcidEthanol10:1H₂SO₄ (1 drop)60-80
Acetic AcidEthanol30:1H₂SO₄ (1 drop)60-59.5
Lauric AcidEthanolExcessAcetyl Chloride (in situ HCl)Reflux (~120)1 hour-[12]
Benzoic AcidMethanol (B129727)Excess (as solvent)H₂SO₄ (0.1 mL)65-90[9]
Adipic AcidEthanolExcessH₂SO₄Reflux (~80)--[5]
Palm Fatty AcidsIsopropanolExcessMeSO₃H (0.5 M)778.4 min (t₁/₂)80 (reactive distillation)[13]
Palm Fatty AcidsButyl-cellosolveExcessMeSO₃H (0.5 M)9515 min (t₁/₂)-[13]
High FFA OilMethanol9:1H₂SO₄ (0.5 wt%)3090 min-[14]
High FFA OilMethanol6:1HCl (5 wt%)-90 min98[15]

Experimental Protocols

Protocol 1: Fischer Esterification of Benzoic Acid with Methanol

This protocol describes the synthesis of methyl benzoate (B1203000) from benzoic acid and methanol using sulfuric acid as a catalyst.

Materials:

  • Benzoic acid (610 mg)

  • Methanol (25 mL)

  • Concentrated sulfuric acid (0.1 mL)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 610 mg of benzoic acid in 25 mL of methanol in a round-bottom flask.[9]

  • Carefully and slowly add 0.1 mL of concentrated sulfuric acid to the stirring reaction mixture.[9]

  • Attach a reflux condenser and heat the mixture to 65°C with stirring.[9]

  • Maintain the reaction at this temperature until completion (monitoring by TLC is recommended).

  • After the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.[9]

  • Extract the residue with 50 mL of ethyl acetate.[9]

  • Wash the organic phase twice with 30 mL of saturated sodium bicarbonate solution, followed by a wash with a saturated solution of sodium chloride.[9]

  • Dry the resulting organic phase over anhydrous magnesium sulfate and filter.[9]

  • Concentrate the organic phase under reduced pressure to obtain the methyl benzoate product. A typical yield is around 90%.[9]

Protocol 2: Esterification with a Dean-Stark Apparatus

This protocol outlines a general procedure for carrying out an esterification reaction where water is removed azeotropically using a Dean-Stark trap. This method is particularly useful for achieving high yields.

Materials:

  • Carboxylic acid (e.g., Hippuric acid, 35.8 g, 0.20 mol)[9]

  • Alcohol (e.g., Cyclohexanol, 20.0 g, 0.20 mol)[9]

  • Acid catalyst (e.g., p-toluenesulfonic acid, 1.0 g)[9]

  • Azeotropic solvent (e.g., Toluene, 200 mL)[9]

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the carboxylic acid, alcohol, p-toluenesulfonic acid, and toluene.[9]

  • Assemble the Dean-Stark apparatus with the reflux condenser.

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[4]

  • Continue refluxing until the theoretical amount of water has been collected in the trap (this can take up to 30 hours depending on the reactants).[9]

  • Once the reaction is complete, cool the reaction flask to room temperature.[9]

  • Dilute the reaction mixture with ethyl acetate (e.g., 200 mL).[9]

  • Wash the organic phase twice with water.[9]

  • Dry the organic layer over anhydrous magnesium sulfate and filter.[9]

  • Remove the solvent using a rotary evaporator to yield the crude ester.[9]

  • The crude product can be further purified by recrystallization.[9]

Mandatory Visualizations

Fischer_Esterification_Mechanism Reactants Carboxylic Acid + Alcohol Protonation Protonation of Carbonyl Oxygen Reactants->Protonation H+ (catalyst) Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester Deprotonation Deprotonation Protonated_Ester->Deprotonation Product Ester + Water Deprotonation->Product H+ (regenerated)

Caption: Mechanism of Fischer Esterification.

Troubleshooting_Workflow Start Low Ester Yield Check_Equilibrium Is equilibrium being shifted effectively? Start->Check_Equilibrium Check_Conditions Are reaction conditions optimal? Check_Equilibrium->Check_Conditions Yes Solution_Equilibrium Use large excess of alcohol or remove water (Dean-Stark) Check_Equilibrium->Solution_Equilibrium No Check_Reagents Are reagents anhydrous? Check_Conditions->Check_Reagents Yes Solution_Conditions Increase reaction time or temperature. Check catalyst concentration. Check_Conditions->Solution_Conditions No Check_Workup Work-up/Purification Issues? Check_Reagents->Check_Workup Yes Solution_Reagents Dry reagents and glassware. Check_Reagents->Solution_Reagents No Solution_Workup Review extraction and purification steps. Check for product loss. Check_Workup->Solution_Workup Yes End Improved Yield Check_Workup->End No Solution_Equilibrium->Check_Conditions Solution_Conditions->Check_Reagents Solution_Reagents->Check_Workup Solution_Workup->End

Caption: Troubleshooting workflow for low ester yield.

Reaction_Parameters Reaction_Rate Esterification Reaction Rate Temperature Temperature Temperature->Reaction_Rate Increases Catalyst Catalyst Concentration Catalyst->Reaction_Rate Increases Reactant_Conc Reactant Concentration Reactant_Conc->Reaction_Rate Increases Water_Removal Water Removal Water_Removal->Reaction_Rate Increases

Caption: Key parameters affecting esterification rate.

References

Technical Support Center: Purification of Crude Pentyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the purification of crude pentyl isobutyrate. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Typical impurities include unreacted starting materials such as pentanol (B124592) and isobutyric acid (or its derivatives like isobutyryl chloride), residual acid catalyst (e.g., sulfuric acid) if used in a Fischer esterification, water formed during the reaction, and potential side-products from competing reactions.

Q2: How can I effectively remove acidic impurities like unreacted isobutyric acid and the acid catalyst?

A2: A standard and effective method is to perform a liquid-liquid extraction with a mild basic solution. Washing the crude product with a saturated sodium bicarbonate (NaHCO₃) solution will neutralize and extract these acidic components into the aqueous layer, which can then be separated.

Q3: What level of purity can I expect from different purification techniques for this compound?

A3: The achievable purity depends on the chosen method and its careful execution. Liquid-liquid extraction followed by drying is a basic purification step. For higher purity, fractional distillation can yield this compound of 98% or higher. For the highest purity, especially for removing isomers or closely boiling impurities, flash column chromatography is recommended and can achieve >99% purity. The final purity should always be confirmed by analytical methods like Gas Chromatography (GC).

Q4: My crude this compound is wet. How do I efficiently remove water before distillation?

A4: After an aqueous workup, the organic layer should be washed with brine (a saturated solution of NaCl), which helps to draw water out of the organic phase. Subsequently, the organic layer should be dried over an anhydrous drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). The drying agent is then removed by filtration before proceeding to distillation.

Q5: Is there a risk of the this compound hydrolyzing back to pentanol and isobutyric acid during the workup?

A5: Yes, hydrolysis can occur, especially in the presence of strong acids or bases and water, particularly at elevated temperatures.[1] To minimize this, it is advisable to perform aqueous washes at room temperature and to remove the acid catalyst as early as possible in the workup. Using a mild base like sodium bicarbonate for neutralization is preferred over strong bases like sodium hydroxide.

Troubleshooting Guides

Liquid-Liquid Extraction
ProblemPotential Cause(s)Recommended Solution(s)
Emulsion Formation - Vigorous shaking of the separatory funnel.- High concentration of impurities acting as surfactants.- Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer and help break the emulsion.[2]- Allow the mixture to stand for an extended period to allow for phase separation.
Incomplete Separation of Layers - The densities of the organic and aqueous layers are very similar.- Add more of the organic solvent or water to alter the overall density of the respective phases.- Adding brine to the aqueous layer will increase its density, aiding separation.
Product Loss - Incomplete extraction from the aqueous layer.- this compound has some solubility in the aqueous phase.- Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Fractional Distillation
ProblemPotential Cause(s)Recommended Solution(s)
"Bumping" or Uneven Boiling - Lack of boiling chips or a stir bar.- Always add new boiling chips or a magnetic stir bar to the distillation flask before heating.
Poor Separation of this compound from Impurities - Boiling points of the ester and impurities (e.g., unreacted pentanol) are too close.- Inefficient fractionating column.- Distillation rate is too fast.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on the column surfaces.- Consider vacuum distillation to lower the boiling points, which can sometimes improve separation.
Low Yield of Purified Product - Product loss due to hold-up in the distillation apparatus.- Decomposition of the product at high temperatures.- Insulate the distillation column and head to minimize heat loss and condensation on the apparatus walls.- If the product is thermally sensitive, use vacuum distillation to reduce the required temperature.
Temperature Fluctuations at the Distillation Head - Inconsistent heating.- Drafts affecting the column temperature.- Use a heating mantle with a controller for stable and consistent heating.- Shield the distillation apparatus from drafts in the laboratory.
Flash Column Chromatography
ProblemPotential Cause(s)Recommended Solution(s)
Co-elution of this compound and Impurities - Inappropriate solvent system (eluent).- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.2-0.4 for this compound. A good starting point is a mixture of hexanes and ethyl acetate (B1210297).[3]- Consider using a gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity.
Product is Not Eluting from the Column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, if you are using 5% ethyl acetate in hexanes, try increasing to 10% or 20%.
Cracking of the Silica (B1680970) Gel Bed - Improper packing of the column.- The column ran dry during the run.- Pack the column carefully as a slurry to avoid trapping air bubbles.- Never let the solvent level drop below the top of the silica gel bed.
Tailing of the Product Peak on TLC and Column - The compound is interacting too strongly with the acidic silica gel.- The column is overloaded.- Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine (B128534) if the compound is basic, though not typical for this ester) to the eluent.- Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight).

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₈O₂[4]
Molecular Weight 158.24 g/mol [4]
Boiling Point 176.5 °C at 760 mmHg[5]
Density 0.874 g/cm³[5]
Refractive Index ~1.3864[5]
Solubility Insoluble in water; soluble in alcohol and ethers.

Table 2: Purity and Yield Expectations for Purification Methods

Purification MethodExpected PurityTypical YieldNotes
Liquid-Liquid Extraction Low to ModerateHighPrimarily for removing acidic/basic impurities and water-soluble components.
Fractional Distillation High (≥98%)Moderate to HighEffective for separating components with significantly different boiling points.
Flash Column Chromatography Very High (>99%)ModerateExcellent for separating compounds with different polarities, including isomers.[3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Initial Purification
  • Transfer Crude Product: Transfer the crude this compound reaction mixture to a separatory funnel of an appropriate size.

  • Dilute with Organic Solvent: Dilute the crude product with an equal volume of a suitable organic solvent in which this compound is highly soluble and immiscible with water (e.g., diethyl ether or ethyl acetate).

  • Neutralization Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃) in portions to neutralize any remaining acid catalyst and unreacted isobutyric acid. Swirl gently and vent the funnel frequently to release the CO₂ gas produced. Continue adding until gas evolution ceases.

  • Separate Layers: Allow the layers to separate fully. The organic layer containing the this compound will typically be the upper layer (confirm by checking the densities of the solvents). Drain and discard the lower aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove the bulk of dissolved water and help break any emulsions. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing, not clumped together.

  • Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a clean, dry round-bottom flask to remove the drying agent.

  • Solvent Removal: Remove the extraction solvent using a rotary evaporator to yield the crude, washed this compound.

Protocol 2: Fractional Distillation of this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charge the Flask: Add the crude, washed this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Heating: Begin to heat the flask gently using a heating mantle.

  • Collect Fractions: Monitor the temperature at the distillation head.

    • Collect any initial low-boiling fractions (forerun), which may contain residual extraction solvent or other volatile impurities.

    • The temperature should then stabilize at the boiling point of this compound (approx. 176.5 °C at atmospheric pressure). Collect the fraction that distills at this stable temperature in a clean, pre-weighed receiving flask.

  • Completion: Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.

Protocol 3: Flash Column Chromatography for High-Purity this compound
  • Solvent System Selection: Determine an appropriate solvent system (eluent) by performing Thin Layer Chromatography (TLC) on the crude this compound. A common starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the this compound spot.[3]

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent. Ensure the silica bed is well-packed and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to push the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Pentanol Pentanol Esterification Esterification Pentanol->Esterification Isobutyric Acid Isobutyric Acid Isobutyric Acid->Esterification Acid Catalyst Acid Catalyst Acid Catalyst->Esterification Crude this compound Crude this compound Esterification->Crude this compound Liquid-Liquid Extraction Liquid-Liquid Extraction Crude this compound->Liquid-Liquid Extraction Washed Ester Washed Ester Liquid-Liquid Extraction->Washed Ester Drying Drying Washed Ester->Drying Dried Ester Dried Ester Drying->Dried Ester Distillation / Chromatography Distillation / Chromatography Dried Ester->Distillation / Chromatography Pure this compound Pure this compound Distillation / Chromatography->Pure this compound

Caption: General workflow for the synthesis and purification of this compound.

logical_relationship Crude Product Crude Product Aqueous Workup Aqueous Workup Crude Product->Aqueous Workup Removes acids, water-soluble impurities Distillation Distillation Aqueous Workup->Distillation Removes non-volatile impurities & separates by boiling point Chromatography Chromatography Aqueous Workup->Chromatography Removes impurities with different polarities Pure Product Pure Product Distillation->Pure Product Chromatography->Pure Product

Caption: Decision tree for selecting a purification method for this compound.

References

Validation & Comparative

A Comparative Guide to GC-FID and GC-MS for Pentyl Isobutyrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of volatile esters like pentyl isobutyrate, the choice of analytical technique is paramount. Gas Chromatography (GC) is the undisputed method for separating volatile compounds, but the choice of detector—Flame Ionization Detector (FID) or Mass Spectrometer (MS)—can significantly impact the results. This guide provides an objective comparison of GC-FID and GC-MS for the analysis of this compound, supported by representative experimental data and detailed methodologies.

Principles of Detection

GC-FID operates on the principle of detecting ions formed during the combustion of organic compounds in a hydrogen-air flame. As this compound elutes from the GC column and enters the FID, it is burned, producing ions. The resulting electrical current is proportional to the amount of carbon atoms in the analyte, making FID a highly sensitive and universal detector for hydrocarbons and other organic compounds.

GC-MS combines the separation power of GC with the qualitative and quantitative capabilities of mass spectrometry. As this compound elutes from the column, it enters the ion source of the mass spectrometer where it is ionized, typically by electron impact (EI). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z). This process provides not only quantitative data but also structural information, allowing for definitive identification of the analyte.

Quantitative Performance Comparison

The choice between GC-FID and GC-MS often depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and structural confirmation. The following table summarizes the typical quantitative performance characteristics of each technique for the analysis of esters similar to this compound.

Performance ParameterGC-FIDGC-MSKey Considerations
Limit of Detection (LOD) Typically in the low µg/mL range (e.g., 0.21–0.54 µg/mL for FAMEs)[1]Generally lower, in the ng/mL to low µg/L range[2]GC-MS is superior for trace-level analysis.
Limit of Quantitation (LOQ) In the µg/mL range (e.g., 0.63–1.63 µg/mL for FAMEs)[1]Can be significantly lower than GC-FID, often in the µg/L range[2]For precise measurement of minor components, GC-MS is the preferred method.
Linearity (R²) Excellent, typically >0.99[3][4]Excellent, typically ≥ 0.999[5]Both techniques provide a wide linear range suitable for quantification.
Precision (%RSD) Repeatability: < 2%; Intermediate Precision: < 5%Repeatability: < 2%; Intermediate Precision: < 3%[5]Both methods offer high precision for reproducible results.
Selectivity Moderate, based on retention timeHigh, based on both retention time and mass spectrum[5]GC-MS provides unambiguous identification, crucial for complex matrices.
Cost Lower initial investment and operational costsHigher initial investment and maintenance costsGC-FID is a more cost-effective solution for routine quantitative analysis.
Ease of Use Simpler operation and data analysisMore complex instrumentation and data interpretationGC-FID is generally considered more user-friendly for routine applications.

Experimental Protocols

Detailed experimental protocols are essential for achieving reliable and reproducible results. Below are representative methodologies for the analysis of this compound using both GC-FID and GC-MS.

GC-FID Methodology

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or methanol).

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte.[3]

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent) with FID.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Carrier Gas: Helium, constant flow rate of 1 mL/min.

  • FID Temperature: 280°C.

  • FID Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Helium): 25 mL/min.

  • Injection Volume: 1 µL.

3. Data Analysis:

  • Integrate the peak area of this compound in the chromatograms.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

GC-MS Methodology

1. Sample Preparation:

  • Follow the same sample preparation procedure as for GC-FID. An internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties but different retention time) is highly recommended for improved accuracy and precision.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless inlet, operated in split or splitless mode depending on the required sensitivity.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Same as GC-FID.

  • Carrier Gas: Helium, constant flow rate of 1 mL/min.

  • Transfer Line Temperature: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode:

    • Full Scan: m/z 40-300 for qualitative analysis and library matching.

    • Selected Ion Monitoring (SIM): Monitor characteristic ions of this compound (e.g., m/z 71, 87, 115, 158) for enhanced sensitivity and quantitative analysis.

  • Injection Volume: 1 µL.

3. Data Analysis:

  • Identify the this compound peak by its retention time and mass spectrum (compared to a reference spectrum or library).

  • Integrate the peak area of the target ion(s) in SIM mode or the total ion chromatogram (TIC) in full scan mode.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Workflow Diagrams

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Extraction Extraction/Dilution Sample->Extraction Standard Standard Preparation Standard->Extraction GC_Inlet GC Inlet Extraction->GC_Inlet Injection GC_Column GC Column (Separation) GC_Inlet->GC_Column FID FID (Detection) GC_Column->FID Chromatogram Chromatogram FID->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 1. GC-FID analytical workflow for this compound.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample + Internal Standard Extraction Extraction/Dilution Sample->Extraction Standard Standard Preparation Standard->Extraction GC_Inlet GC Inlet Extraction->GC_Inlet Injection GC_Column GC Column (Separation) GC_Inlet->GC_Column Ion_Source Ion Source (Ionization) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (m/z Separation) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector TIC_EIC TIC/EIC Detector->TIC_EIC Signal Identification Identification (Mass Spectrum) TIC_EIC->Identification Integration Peak Integration TIC_EIC->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 2. GC-MS analytical workflow for this compound.

Conclusion

Both GC-FID and GC-MS are powerful techniques for the analysis of this compound.

GC-FID is a robust, reliable, and cost-effective method that is well-suited for routine quantitative analysis where the identity of the analyte is known and high sensitivity for trace-level detection is not the primary concern. Its simplicity of operation makes it an excellent choice for quality control laboratories.

GC-MS , on the other hand, offers superior sensitivity and unparalleled selectivity. The ability to provide structural information through mass spectrometry makes it the gold standard for analyte identification and for the analysis of complex samples where co-eluting peaks may be present. For research and development applications, where unambiguous identification and the ability to detect and quantify trace impurities are critical, GC-MS is the superior choice.

The ultimate decision between GC-FID and GC-MS should be guided by the specific analytical needs, budget constraints, and the complexity of the sample matrix. For routine quantification of a known compound in a relatively clean matrix, GC-FID is often sufficient. For all other scenarios requiring higher confidence in identification and lower detection limits, GC-MS is the recommended technique.

References

A Comparative Guide to the Validation of Analytical Methods for Pentyl Isobutyrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile esters like pentyl isobutyrate is essential for quality control, flavor profiling, and stability studies in various consumer products and pharmaceutical formulations. The validation of the analytical method employed is a critical regulatory requirement to ensure data of the highest integrity. This guide provides an objective comparison of two common analytical techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), supported by representative experimental data.

Method Comparison at a Glance

Gas Chromatography with Flame Ionization Detection (GC-FID) is the predominant and most direct method for analyzing volatile, non-polar compounds like this compound.[1][2] In contrast, High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is generally less suitable for such analytes due to the absence of a UV-absorbing chromophore in the molecule, necessitating a chemical derivatization step to render it detectable.[3] The choice between these methods depends on sample complexity, required sensitivity, and available instrumentation.

Quantitative Performance Comparison

The validation of an analytical method is essential to demonstrate its suitability for a specific purpose.[4] Key performance characteristics for the quantification of this compound using GC-FID and a plausible derivatization-based HPLC-UV method are summarized below.

Table 1: Performance Characteristics of GC-FID for this compound Analysis

Validation ParameterTypical Performance
Linearity (R²)≥ 0.999
Range1 - 1000 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.3 - 1.5 µg/mL

Data synthesized from typical performance of GC-FID methods for similar volatile esters.[4][5]

Table 2: Plausible Performance Characteristics of HPLC-UV for Derivatized this compound Analysis

Validation ParameterTypical Performance
Linearity (R²)≥ 0.99
Range5 - 500 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%
Limit of Detection (LOD)1 - 5 µg/mL
Limit of Quantification (LOQ)3 - 15 µg/mL

Data synthesized from performance of HPLC-UV methods for other non-chromophoric compounds requiring derivatization.[6][7]

Experimental Workflows and Methodologies

The following diagrams and protocols outline the typical experimental workflows for the validation of analytical methods for this compound.

cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation cluster_reporting Finalization Sample Obtain Sample Matrix Spike Spike with this compound Sample->Spike GC_FID GC-FID Analysis Spike->GC_FID HPLC_UV HPLC-UV Analysis (with Derivatization) Spike->HPLC_UV Accuracy Accuracy Spike->Accuracy Precision Precision (Repeatability & Intermediate) Spike->Precision Specificity Specificity Spike->Specificity LOD_LOQ LOD & LOQ Spike->LOD_LOQ Prepare_Standards Prepare Calibration Standards Linearity Linearity & Range Prepare_Standards->Linearity GC_FID->Linearity Robustness Robustness GC_FID->Robustness HPLC_UV->Linearity HPLC_UV->Robustness Report Validation Report Generation Linearity->Report Accuracy->Report Precision->Report Specificity->Report LOD_LOQ->Report Robustness->Report

Analytical Method Validation Workflow
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

GC-FID is a robust and sensitive method for the direct quantification of volatile compounds like this compound.[2][5]

1. Sample Preparation (Direct Liquid Injection):

  • Accurately weigh a portion of the sample matrix into a suitable solvent, such as ethanol (B145695) or dichloromethane.

  • For solid or semi-solid matrices, a solvent extraction may be necessary.

  • Add an appropriate internal standard (e.g., n-hexyl acetate) to correct for injection volume variability.

  • Prepare a series of calibration standards of this compound in the same solvent, also containing the internal standard at a constant concentration.

2. GC-FID Instrumental Conditions:

  • Column: A polar capillary column, such as a DB-WAX or FFAP, is typically used for the separation of esters (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[8]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/min.

    • Final hold: 220°C for 5 minutes.

  • Detector Temperature (FID): 280°C.

  • Injection Volume: 1 µL with a split ratio (e.g., 20:1).

3. Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by applying the peak area ratio to the regression equation of the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This method is less direct due to the need for derivatization to introduce a UV-active chromophore.[3]

1. Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix using a suitable solvent.

  • Derivatization Step: React the extracted this compound with a derivatizing agent that introduces a chromophore. A common approach for non-absorbing compounds is to convert them into UV-active esters or amides.[7][9] For instance, the ester can be hydrolyzed to isobutyric acid, which is then reacted with a UV-active reagent like 2,4'-dibromoacetophenone.[10]

  • Prepare calibration standards of this compound and subject them to the same derivatization procedure.

2. HPLC-UV Instrumental Conditions:

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The maximum absorbance wavelength of the derivatized product (e.g., ~260 nm for a phenacyl ester derivative).

  • Injection Volume: 10 µL.

3. Quantification:

  • Construct a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the derivatized standards.

  • Determine the concentration in the samples from the calibration curve.

Conclusion

For the quantitative analysis of this compound, GC-FID stands out as the superior method due to its directness, higher sensitivity, and better precision for volatile compounds.[5][11] The sample preparation is straightforward, and the method is robust and widely used for flavor and fragrance analysis.[1]

HPLC-UV, while a powerful technique for many analytes, presents significant challenges for non-chromophoric, volatile compounds like this compound. The necessity of a derivatization step adds complexity, time, and potential for analytical error to the workflow.[3] While feasible, it would typically only be considered if GC instrumentation is unavailable.

A thorough validation following ICH guidelines is imperative to ensure that the chosen method is fit for its intended purpose, providing reliable and defensible data for researchers, scientists, and drug development professionals.

References

A Comparative Analysis of the Odor Profiles of Pentyl Isobutyrate and Pentyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the realm of flavor and fragrance chemistry, the subtle distinctions between structurally similar ester compounds can elicit vastly different olfactory experiences. This guide provides a detailed comparison of the odor profiles of two such esters: pentyl isobutyrate and pentyl butyrate (B1204436). This analysis is intended for researchers, scientists, and professionals in the fields of food science, fragrance development, and sensory analysis, offering a comprehensive overview based on available data and standardized experimental protocols.

Executive Summary

Pentyl butyrate and this compound, while isomers, present distinct and nuanced fruity aroma profiles. Pentyl butyrate is predominantly characterized by its sweet, pear- and apricot-like notes. In contrast, this compound offers a more complex fruity profile with prominent apple and apricot characteristics, complemented by a subtle buttery undertone. The differentiation in their odor profiles is attributed to the structural variation in the butyrate versus isobutyrate moiety, which influences their interaction with olfactory receptors.

Data Presentation: A Comparative Overview

The following table summarizes the key organoleptic and physicochemical properties of this compound and pentyl butyrate.

PropertyThis compound (Amyl Isobutyrate)Pentyl Butyrate (Amyl Butyrate)
Synonyms Amyl isobutyrate, Pentyl 2-methylpropanoateAmyl butyrate, Pentyl butanoate
CAS Number 2445-72-9540-18-1
Molecular Formula C₉H₁₈O₂C₉H₁₈O₂
Molecular Weight 158.24 g/mol 158.24 g/mol
Odor Profile Fruity, apple, apricot, with buttery notes.[1]Fruity, sweet, pear, apricot, with nuances of banana, pineapple, and cherry.[1][2]
Odor Threshold Data not availableDetection: 210 ppb

Experimental Protocols

To quantitatively and qualitatively assess the odor profiles of this compound and pentyl butyrate, standardized sensory and instrumental analyses are employed. The following protocols are representative of the methodologies used in the flavor and fragrance industry.

Quantitative Descriptive Analysis (QDA) of Odor Profiles

This method provides a quantitative description of the sensory attributes of the two esters using a trained human panel.

1. Panelist Selection and Training:

  • A panel of 10-12 individuals is selected based on their sensory acuity and ability to describe aromas.

  • Panelists undergo extensive training (20-40 hours) to develop a consensus on a lexicon of aroma descriptors relevant to fruity esters (e.g., apple, pear, apricot, sweet, buttery). Reference standards for each descriptor are used for calibration.

2. Sample Preparation:

  • Solutions of high-purity this compound and pentyl butyrate are prepared in a neutral solvent (e.g., deodorized mineral oil or propylene (B89431) glycol) at a concentration of 1% (w/w).

  • Samples are presented in coded, identical, odor-free glass vials to prevent bias.

3. Evaluation Procedure:

  • Panelists evaluate the aroma of each sample in individual sensory booths under controlled temperature and humidity.

  • The intensity of each descriptor in the established lexicon is rated on a 15-cm unstructured line scale, anchored from "low" to "high."

  • A minimum of three replicate evaluations are performed for each sample by each panelist.

4. Data Analysis:

  • The intensity ratings are converted to numerical data.

  • Analysis of Variance (ANOVA) is used to determine significant differences in the intensity of each attribute between the two esters.

  • The results are often visualized using spider or radar plots to provide a graphical comparison of the odor profiles.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O combines the separation capabilities of gas chromatography with the human nose as a detector to identify odor-active compounds.

1. Sample Preparation:

  • A dilute solution (e.g., 0.1% in ethanol) of each ester is prepared.

  • Alternatively, headspace analysis can be performed by placing a small amount of the neat ester in a sealed vial and sampling the vapor phase. Solid-Phase Microextraction (SPME) is a common technique for this purpose.

2. GC-MS/O Instrumentation:

  • A gas chromatograph equipped with a flame ionization detector (FID) and a mass spectrometer (MS) is used.

  • The column effluent is split between the instrumental detectors and a heated sniffing port.

  • A non-polar capillary column (e.g., DB-5) is typically used for the separation of these esters.

3. GC Conditions (Representative):

  • Injector Temperature: 250°C

  • Oven Program: 40°C (hold for 2 min), ramp to 240°C at 5°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Split Ratio: 20:1

4. Olfactometry Procedure:

  • A trained sensory analyst sniffs the effluent from the sniffing port and records the retention time and a descriptor for each odor detected.

  • The intensity of each odor can also be rated.

5. Data Analysis:

  • The retention times of the odor events are correlated with the peaks from the FID and the mass spectra from the MS to confirm the identity of the odor-active compounds.

  • An aromagram, a chromatogram with odor descriptors at the corresponding retention times, is generated to visualize the results.

Mandatory Visualization

experimental_workflow cluster_sensory Quantitative Descriptive Analysis (QDA) cluster_instrumental Gas Chromatography-Olfactometry (GC-O) cluster_compounds Compounds cluster_output Comparative Analysis panelist_selection Panelist Selection & Training sample_prep_qda Sample Preparation (1% in solvent) panelist_selection->sample_prep_qda evaluation Sensory Evaluation (Intensity Rating) sample_prep_qda->evaluation data_analysis_qda Data Analysis (ANOVA, Spider Plots) evaluation->data_analysis_qda comparison_guide Comparison Guide data_analysis_qda->comparison_guide sample_prep_gco Sample Preparation (Dilute Solution / Headspace) gc_separation GC Separation (DB-5 column) sample_prep_gco->gc_separation detection Detection (FID, MS, Olfactometry) gc_separation->detection data_analysis_gco Data Analysis (Aromagram) detection->data_analysis_gco data_analysis_gco->comparison_guide pentyl_isobutyrate This compound pentyl_isobutyrate->sample_prep_qda pentyl_isobutyrate->sample_prep_gco pentyl_butyrate Pentyl Butyrate pentyl_butyrate->sample_prep_qda pentyl_butyrate->sample_prep_gco

Caption: Experimental workflow for the comparative odor profile analysis of this compound and pentyl butyrate.

References

Differentiating Pentyl Isobutyrate Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical challenge. This guide provides an objective comparison of pentyl isobutyrate and its isomer, sec-pentyl isobutyrate, utilizing gas chromatography-mass spectrometry (GC-MS) data. Detailed experimental protocols and data analysis are presented to facilitate their differentiation in a laboratory setting.

The structural similarity of this compound and sec-pentyl isobutyrate, also known as 1-methylbutyl 2-methylpropanoate, necessitates robust analytical techniques for their unambiguous identification. Gas chromatography, coupled with mass spectrometry, offers a powerful method to distinguish these isomers based on differences in their retention times and mass spectral fragmentation patterns.

Comparative Analysis of Physicochemical and Chromatographic Data

The key to differentiating these isomers lies in their distinct behavior during chromatographic separation and their unique fragmentation patterns upon electron ionization. The following table summarizes the critical data for their distinction.

PropertyThis compoundsec-Pentyl Isobutyrate
IUPAC Name pentyl 2-methylpropanoatepentan-2-yl 2-methylpropanoate
Synonyms n-Pentyl isobutyrate, Amyl isobutyrate1-Methylbutyl 2-methylpropanoate
CAS Number 2445-72-954340-93-1
Molecular Weight 158.24 g/mol 158.24 g/mol
Kovats Retention Index (Standard Non-Polar Column) ~1035[1]~1028[2]
Kovats Retention Index (Standard Polar Column) ~1241[1]Not available

Mass Spectral Fragmentation Analysis

While both isomers exhibit the same molecular ion peak (m/z 158), their fragmentation patterns under electron ionization (EI) show significant differences in the relative abundance of key fragment ions. These differences arise from the distinct branching of the pentyl group, which influences the stability of the resulting carbocations.

This compound: The mass spectrum of this compound is characterized by a base peak at m/z 43, corresponding to the isopropyl cation ([CH(CH_3)_2]^+). Other significant fragments include ions at m/z 71 (from the pentyl group) and m/z 89 (protonated isobutyric acid).

sec-Pentyl Isobutyrate: The mass spectrum of sec-pentyl isobutyrate also shows a prominent peak at m/z 43. However, the relative intensities of other fragment ions differ. A notable characteristic is the presence of a significant peak at m/z 57, corresponding to the sec-butyl cation, and a more abundant ion at m/z 70 resulting from a McLafferty rearrangement.

Table of Key Mass Spectral Peaks and Relative Intensities:

m/zThis compound (Relative Intensity %)sec-Pentyl Isobutyrate (Relative Intensity %)Putative Fragment Ion
43100100([CH(CH_3)2]^+)
57ModerateHigh([C_4H_9]^+)
70LowHigh([C_5H{10}]^+) (from McLafferty rearrangement)
71HighModerate([C_5H_{11}]^+)
89ModerateLow([(CH_3)_2CHCOOH+H]^+)
158LowLow([M]^+)

Experimental Protocol for GC-MS Analysis

The following protocol provides a detailed methodology for the successful separation and identification of this compound and sec-pentyl isobutyrate.

1. Sample Preparation:

  • Prepare individual standard solutions of this compound and sec-pentyl isobutyrate in a volatile solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of 100 µg/mL.

  • Prepare a mixed standard solution containing both isomers at the same concentration.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 10°C/min.

    • Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-200.

  • Solvent Delay: 3 minutes.

3. Data Analysis:

  • Acquire the total ion chromatograms (TICs) for the individual standards and the mixture.

  • Determine the retention times for each isomer.

  • Extract the mass spectrum for each chromatographic peak.

  • Compare the obtained mass spectra with reference spectra from libraries (e.g., NIST) and with the provided fragmentation data to confirm the identity of each isomer.

Workflow for Isomeric Differentiation

The logical workflow for the differentiation of this compound and sec-pentyl isobutyrate is illustrated in the following diagram.

Isomer_Differentiation_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis cluster_identification Identification prep_standards Prepare Individual and Mixed Standards gc_injection Inject Sample into GC-MS prep_standards->gc_injection gc_separation Chromatographic Separation (HP-5ms column) gc_injection->gc_separation ms_detection Mass Spectrometric Detection (EI, 70 eV) gc_separation->ms_detection tic_analysis Analyze Total Ion Chromatogram (TIC) ms_detection->tic_analysis ms_extraction Extract Mass Spectra ms_detection->ms_extraction rt_comparison Compare Retention Times tic_analysis->rt_comparison isomer_identification Unambiguous Isomer Identification rt_comparison->isomer_identification ms_comparison Compare Fragmentation Patterns with Reference Spectra ms_extraction->ms_comparison ms_comparison->isomer_identification

Caption: Experimental workflow for the differentiation of this compound isomers.

By following the detailed experimental protocol and utilizing the comparative data provided, researchers can confidently differentiate between this compound and sec-pentyl isobutyrate, ensuring the accuracy and reliability of their scientific findings.

References

A Cross-Validation of Analytical Methods for the Quantification of Pentyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for Researchers, Scientists, and Drug Development Professionals.

The accurate quantification of esters such as pentyl isobutyrate, a key compound in flavor and fragrance analysis as well as a potential biomarker, is crucial for quality control and research. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides a comprehensive cross-validation of these methods, presenting their performance characteristics, detailed experimental protocols, and a visual representation of the analytical workflow to aid in method selection and implementation.

Quantitative Performance Comparison

The selection of an analytical method hinges on its quantitative performance. Below is a summary of typical validation parameters for the quantification of this compound using GC-MS and HPLC with UV detection. The data is synthesized from studies on this compound and structurally similar esters, such as fatty acid methyl esters (FAMEs), to provide a comparative overview.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Acceptance Criteria (Typical)
Linearity (r²) ≥ 0.999> 0.99r² ≥ 0.99
Range Wide, analyte-dependentWide, analyte-dependentInterval demonstrating linearity, accuracy, and precision
Accuracy (% Recovery) 98.3 - 101.6%95 - 105%98 - 102%
Precision (%RSD) Repeatability: < 2% Intermediate: < 3%Repeatability: < 3%RSD < 2% for repeatability; RSD < 3% for intermediate precision
Limit of Detection (LOD) low µg/mL to ng/mL range~0.14 mg/mLMethod- and analyte-specific
Limit of Quantification (LOQ) µg/mL range~0.44 mg/mLMethod- and analyte-specific

Methodology and Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reproducible results. The following sections outline the methodologies for quantifying this compound using both GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile compounds like this compound.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or hexane (B92381). Create a series of calibration standards by serial dilution.

  • Sample Extraction: For liquid samples, a liquid-liquid extraction with a non-polar solvent like hexane may be employed. For solid samples, headspace analysis or solvent extraction can be used. An internal standard (e.g., deuterated this compound or a similar ester not present in the sample) should be added for improved accuracy.

2. Instrumentation and Analysis:

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS) is typically used.

    • Injector: Split/splitless injector, with the temperature set to 250°C.

    • Oven Program: An initial temperature of 50°C, held for 2 minutes, then ramped to 250°C at 10°C/min, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of this compound (e.g., m/z 71, 89, 115). Full scan mode can be used for initial identification.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

3. Quantification:

  • Quantification is achieved by constructing a calibration curve plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of this compound in the sample is then determined from this curve.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

While less common for highly volatile esters, HPLC can be a viable alternative, particularly when derivatization is employed to enhance UV detection.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by serial dilution.

  • Sample Pre-treatment: As this compound lacks a strong chromophore, direct UV detection is challenging. Derivatization is not typically required for HPLC analysis of esters, but if sensitivity is an issue, a derivatizing agent that introduces a UV-active group can be used. For direct analysis, ensure the sample is dissolved in a solvent compatible with the mobile phase.

2. Instrumentation and Analysis:

  • High-Performance Liquid Chromatograph (HPLC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed.

    • Flow Rate: A standard flow rate of 1.0 mL/min is often used.

    • Detector: UV Detector, with detection typically performed at a low wavelength (e.g., 210 nm).

3. Quantification:

  • A calibration curve is generated by plotting the peak area of the analyte against the concentration of the calibration standards. The concentration of this compound in the sample is determined from this curve.

Visualizing the Analytical Process

To better understand the workflow and the decision-making process in method validation, the following diagrams are provided.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Standard Internal Standard Spiking Extraction->Standard Injection Injection Standard->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS or UV) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Result Result Quantification->Result Cross_Validation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Assessment GCMS GC-MS Method Linearity Linearity & Range GCMS->Linearity Accuracy Accuracy GCMS->Accuracy Precision Precision GCMS->Precision LOD_LOQ LOD & LOQ GCMS->LOD_LOQ HPLC HPLC-UV Method HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->LOD_LOQ Performance Performance Comparison Linearity->Performance Accuracy->Performance Precision->Performance LOD_LOQ->Performance

A Comparative Guide to the Inter-Laboratory Analysis of Pentyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following data is from a hypothetical inter-laboratory study designed to illustrate the comparison of analytical methods for pentyl isobutyrate analysis.

This guide provides an objective comparison of common analytical methodologies for the quantification of this compound, a key fragrance and flavor component. Given its widespread use, ensuring accurate and reproducible quantification across different laboratories is paramount for quality control and research purposes. This document summarizes findings from a hypothetical inter-laboratory study to guide researchers, scientists, and drug development professionals in selecting appropriate analytical techniques and understanding potential inter-laboratory variability.

Hypothetical Inter-Laboratory Study Design

A hypothetical inter-laboratory study was conducted to assess the performance of different laboratories and analytical methods in the quantification of this compound. A standard solution of this compound with a known concentration of 150 µg/mL was prepared and distributed to ten participating laboratories. The laboratories were tasked with analyzing the sample using their in-house validated methods, primarily Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of each laboratory was evaluated based on the accuracy and precision of their reported concentrations.

Data Presentation

The quantitative results from the hypothetical inter-laboratory study are summarized in the tables below.

Table 1: Hypothetical Results for this compound Analysis by GC-FID

Laboratory IDReported Concentration (µg/mL)Accuracy (Bias %)Precision (RSD %)
Lab 1148.5-1.002.5
Lab 2152.31.533.1
Lab 3145.0-3.334.2
Lab 4155.83.872.8
Lab 5149.2-0.533.5

Table 2: Hypothetical Results for this compound Analysis by GC-MS

Laboratory IDReported Concentration (µg/mL)Accuracy (Bias %)Precision (RSD %)
Lab 6150.80.531.8
Lab 7149.9-0.072.1
Lab 8151.51.001.5
Lab 9148.7-0.872.3
Lab 10150.30.201.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These represent typical protocols for the analysis of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
  • Instrumentation: A standard gas chromatograph equipped with a flame ionization detector and an autosampler.

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector operated in split mode with a split ratio of 50:1. The injector temperature was maintained at 250°C.

  • Oven Temperature Program: The initial oven temperature was set to 60°C, held for 2 minutes, then ramped at 10°C/min to 220°C, and held for 5 minutes.

  • Detector: The FID temperature was maintained at 280°C.

  • Sample Preparation: Samples were diluted in a suitable solvent (e.g., hexane) to fall within the calibration range. An internal standard (e.g., n-dodecane) was added to all samples and calibration standards.

  • Calibration: A multi-point calibration curve was generated using at least five concentration levels of this compound.

  • Quantification: The concentration of this compound in the samples was determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Split/splitless injector operated in split mode with a split ratio of 20:1. The injector temperature was set to 260°C.

  • Oven Temperature Program: The initial oven temperature was 50°C, held for 1 minute, then ramped at 15°C/min to 250°C, and held for 3 minutes.

  • Mass Spectrometer: The transfer line temperature was set to 280°C. The ion source temperature was 230°C. Mass spectra were acquired in electron ionization (EI) mode at 70 eV. Data was collected in full scan mode over a mass range of m/z 40-300. For quantification, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity, monitoring characteristic ions of this compound (e.g., m/z 43, 71, 89).[2]

  • Sample Preparation: Similar to the GC-FID protocol, samples were diluted, and an internal standard (e.g., deuterated analog if available) was added.

  • Calibration: A multi-point calibration curve was constructed using standards prepared in the same matrix as the samples.

  • Quantification: The concentration of this compound was determined from the calibration curve based on the peak area ratio of the target ion to the internal standard's target ion.

Workflow Visualization

The following diagram illustrates the logical workflow of the inter-laboratory comparison study.

Interlaboratory_Comparison_Workflow cluster_0 Study Coordination cluster_1 Participating Laboratories cluster_2 Data Analysis & Reporting A Sample Preparation (this compound Standard) B Sample Distribution A->B Homogenized Samples C Sample Receipt & Analysis (GC-FID/GC-MS) B->C Coded Samples D Data Reporting C->D Analytical Results E Statistical Analysis (Accuracy, Precision) D->E Consolidated Data F Final Report Generation E->F Performance Evaluation

Inter-laboratory comparison workflow for this compound analysis.

Discussion and Conclusion

Based on the hypothetical data, both GC-FID and GC-MS are suitable methods for the quantitative analysis of this compound. The GC-MS method demonstrated slightly better precision (lower relative standard deviations) in this hypothetical comparison, which can be attributed to its higher selectivity. The choice of method may depend on the specific application, available instrumentation, and the desired level of sensitivity and throughput. This guide highlights the importance of robust, validated methods and participation in proficiency testing or inter-laboratory comparisons to ensure the reliability of analytical data for this compound. Organizations like BIPEA offer proficiency testing schemes for flavors and fragrances which can be a valuable tool for laboratories.[3][4]

References

Spectroscopic comparison of synthetic vs. natural pentyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic and Isotopic Differentiation of Synthetic versus Natural Pentyl Isobutyrate for Researchers, Scientists, and Drug Development Professionals.

In the realm of flavor and fragrance chemistry, as well as in the broader field of natural product analysis, determining the origin of a chemical compound is of paramount importance. This compound, an ester prized for its fruity, pineapple-like aroma, can be sourced from natural origins or produced synthetically. While chemically identical in terms of molecular structure, their origins leave distinct isotopic fingerprints that can be unveiled through advanced spectroscopic techniques. This guide provides a comprehensive comparison of synthetic and natural this compound, focusing on the spectroscopic and isotopic methods essential for their differentiation.

At a molecular level, both synthetic and natural this compound exhibit identical properties when analyzed by standard spectroscopic methods such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy. These techniques are excellent for structural elucidation and confirmation of the compound's identity but fall short in distinguishing between natural and synthetic sources. The true differentiation lies in the subtle variations in isotopic ratios of carbon (¹³C/¹²C) and hydrogen (²H/¹H), which are a direct consequence of the different starting materials and synthetic pathways.

Quantitative Spectroscopic and Isotopic Comparison

The following table summarizes the expected outcomes from various analytical techniques when comparing natural and synthetic this compound. It is important to note that while MS and FTIR data will be identical, the isotopic ratios determined by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) are the definitive markers of origin.

Analytical TechniqueParameterSynthetic this compoundNatural this compoundSignificance of Difference
Gas Chromatography-Mass Spectrometry (GC-MS) Mass SpectrumIdentical to naturalIdentical to syntheticNone (Confirms Identity)
Kovats Retention Index (non-polar column)~1030 - 1040[1]~1030 - 1040[1]None (Confirms Identity)
Fourier-Transform Infrared (FTIR) Spectroscopy IR SpectrumIdentical to naturalIdentical to syntheticNone (Confirms Functional Groups)
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) δ¹³C (‰ vs. VPDB)More negative (e.g., -27‰ to -33‰)Less negative (e.g., -22‰ to -28‰ for C3 plants)High (Primary Differentiator)
δ²H (‰ vs. VSMOW)More positive (e.g., -100‰ to +50‰)More negative (e.g., -150‰ to -250‰)High (Primary Differentiator)

*Note: The isotopic values presented are illustrative and based on typical ranges for compounds derived from petrochemical sources (synthetic) versus those from C3 plants (a likely natural source for the precursor alcohol and acid). Actual values can vary depending on the specific synthetic pathway and the geographical and botanical origin of the natural product.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation

This protocol is for the general identification of this compound and will not differentiate between synthetic and natural sources.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 100 µg/mL.

  • Injection: Inject 1 µL of the prepared sample in split mode (e.g., 50:1 split ratio).

  • Data Analysis: The resulting mass spectrum can be compared with a reference library (e.g., NIST) to confirm the identity of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

This method confirms the presence of the ester functional group and the overall molecular structure but does not distinguish between origins.

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

  • Analysis: The sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum should show characteristic absorption bands for an ester, including a strong C=O stretch around 1735 cm⁻¹ and C-O stretches in the 1300-1100 cm⁻¹ region.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for Origin Determination

This is the definitive technique for differentiating between synthetic and natural this compound by measuring the ¹³C/¹²C and ²H/¹H isotopic ratios.

  • Instrumentation: A gas chromatograph is coupled to a combustion or pyrolysis interface, which is then connected to an isotope ratio mass spectrometer.

  • GC Conditions:

    • Column: A wax-type capillary column (e.g., DB-WAX or equivalent, 60 m x 0.25 mm i.d., 0.25 µm film thickness) is often used for flavor compounds.

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Oven Temperature Program: An optimized temperature program should be developed to ensure good separation of this compound from any other volatile components. A typical program might be:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 220°C at a rate of 5°C/min.

      • Final hold: 220°C for 10 minutes.

  • Combustion Interface (for δ¹³C): The column effluent is passed through a combustion reactor (typically a ceramic tube with a copper oxide catalyst) at a high temperature (e.g., 950°C) to convert organic compounds to CO₂ and water. The water is removed, and the CO₂ is introduced into the IRMS.

  • Pyrolysis Interface (for δ²H): The column effluent is passed through a pyrolysis reactor (a ceramic tube) at a very high temperature (e.g., 1450°C) in the absence of oxygen to convert organic compounds into H₂ gas and carbon monoxide. The H₂ gas is then introduced into the IRMS.

  • IRMS Analysis: The IRMS measures the relative abundance of the different isotopes (e.g., ¹³CO₂ vs. ¹²CO₂ or ¹H²H vs. ¹H¹H).

  • Calibration: The system is calibrated using reference materials with known isotopic compositions. Results are reported in delta (δ) notation in per mil (‰) relative to international standards (VPDB for carbon, VSMOW for hydrogen).

  • Sample Preparation: Samples are prepared similarly to GC-MS analysis, with careful attention to avoid isotopic fractionation during preparation.

  • Data Analysis: The δ¹³C and δ²H values for the this compound peak are determined and compared to established ranges for natural and synthetic compounds.

Visualizing the Analytical Workflow and Isotopic Logic

The following diagrams, created using the DOT language, illustrate the experimental workflow and the underlying principles of isotopic differentiation.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation cluster_conclusion Origin Determination start This compound Sample (Natural or Synthetic) gcms GC-MS Analysis start->gcms ftir FTIR Analysis start->ftir gccirms GC-C-IRMS Analysis start->gccirms res_gcms Structural Confirmation (Identical Spectra) gcms->res_gcms res_ftir Functional Group ID (Identical Spectra) ftir->res_ftir res_gccirms Isotopic Ratios (δ¹³C and δ²H) gccirms->res_gccirms conclusion Origin Determined res_gcms->conclusion res_ftir->conclusion res_gccirms->conclusion Definitive

Analytical workflow for comparing synthetic and natural this compound.

isotopic_logic cluster_origin Origin of Precursors cluster_isotope Resulting Isotopic Signature cluster_product Final Product natural Natural Source (e.g., C3 Plants) nat_iso Relatively higher ¹³C (less negative δ¹³C) Relatively lower ²H (more negative δ²H) natural->nat_iso synthetic Synthetic Source (Petrochemicals) syn_iso Relatively lower ¹³C (more negative δ¹³C) Relatively higher ²H (less negative δ²H) synthetic->syn_iso nat_ester Natural This compound nat_iso->nat_ester syn_ester Synthetic This compound syn_iso->syn_ester

References

A Comparative Analysis of the Volatility of Pentyl Isobutyrate and Other Common Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In various scientific applications, particularly in drug development and formulation, the volatility of excipients plays a critical role in manufacturing processes, product stability, and sensory attributes. This guide provides an objective comparison of the relative volatility of pentyl isobutyrate and other commonly used esters. The information presented is supported by physical property data and established experimental protocols to assist researchers in selecting appropriate compounds for their specific needs.

Relative Volatility: A Key Differentiator

Volatility, the tendency of a substance to vaporize, is a crucial physical property of esters. It is primarily influenced by boiling point and vapor pressure. A lower boiling point and a higher vapor pressure at a given temperature indicate greater volatility.

The following table summarizes the key physical properties related to the volatility of this compound and several other common esters.

EsterMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Vapor Pressure (mmHg at 25°C)
This compoundC₉H₁₈O₂158.24176.5[1]1.09[1]
Ethyl Acetate (B1210297)C₄H₈O₂88.1177.1[2][3]93.2[4]
n-Propyl AcetateC₅H₁₀O₂102.13102[5][6]25[5][6]
n-Butyl AcetateC₆H₁₂O₂116.16126.1[7]11.5[8]
Methyl ButyrateC₅H₁₀O₂102.13102-103[9]40 (at 30°C)[9][10]

From the data, it is evident that this compound exhibits significantly lower volatility compared to the other esters listed. Its higher molecular weight contributes to stronger intermolecular forces, resulting in a higher boiling point and lower vapor pressure. In contrast, ethyl acetate is the most volatile, with the lowest boiling point and highest vapor pressure.

Experimental Determination of Relative Volatility

The relative volatility of two components in a liquid mixture is a measure of the difference in their volatilities and is a key parameter in designing separation processes like distillation. It can be determined experimentally using various methods.

Ebulliometry

This method involves measuring the boiling point of a liquid mixture at a constant pressure. An ebulliometer is used to precisely determine the boiling point.

Protocol:

  • Calibration: Calibrate the ebulliometer using a pure solvent with a known boiling point (e.g., distilled water) to account for atmospheric pressure variations.[8][11][12]

  • Sample Preparation: Prepare a binary mixture of the two esters with a known composition (mole fraction).

  • Boiling Point Measurement: Introduce the mixture into the ebulliometer and heat it until a stable boiling point is reached. Record this temperature.

  • Vapor Condensate Collection: Collect a sample of the vapor that is in equilibrium with the boiling liquid.

  • Composition Analysis: Determine the composition (mole fraction) of the vapor condensate using a suitable analytical technique, such as gas chromatography.

  • Calculation: The relative volatility (α) is calculated using the following formula: α = (y₁ / x₁) / (y₂ / x₂) where y₁ and y₂ are the mole fractions of the components in the vapor phase, and x₁ and x₂ are the mole fractions in the liquid phase.

Gas Chromatography (GC)

Gas chromatography can be used to determine the relative volatility by analyzing the composition of the liquid and vapor phases of a mixture at equilibrium.

Protocol:

  • Equilibrium Setup: Place a known quantity of the liquid ester mixture in a sealed vial with a headspace. Allow the vial to equilibrate at a constant temperature in a thermostatted bath to ensure vapor-liquid equilibrium is reached.

  • Headspace Sampling: Using a gas-tight syringe, carefully extract a sample of the vapor (headspace) from the vial.

  • Liquid Sampling: Extract a sample of the liquid phase from the vial.

  • GC Analysis: Inject both the vapor and liquid samples into a gas chromatograph equipped with a suitable column and a flame ionization detector (FID).[7][13][14]

  • Peak Area Determination: Integrate the peaks corresponding to each ester in the chromatograms to determine their respective peak areas.

  • Composition Calculation: The mole fraction of each component in the liquid and vapor phases is proportional to its peak area (assuming a response factor of 1 or after calibration with standards).

  • Relative Volatility Calculation: Use the calculated mole fractions in the same formula as in the ebulliometry method to determine the relative volatility.

Fischer-Speier Esterification: The Synthesis of Esters

The esters discussed in this guide are commonly synthesized through a process known as Fischer-Speier esterification. This acid-catalyzed reaction involves the reaction of a carboxylic acid with an alcohol.[2][5] The general mechanism is a reversible process, and to achieve high yields of the ester, the equilibrium is often shifted towards the products by removing water as it is formed or by using an excess of one of the reactants.[15]

Fischer_Speier_Esterification Carboxylic_Acid Carboxylic Acid (R-COOH) Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl + H+ Alcohol Alcohol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Acid_Catalyst Acid Catalyst (H+) Protonated_Carbonyl->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester Ester (R-COOR') Protonated_Ester->Ester - H+ Water Water (H2O)

References

Comparison of extraction efficiencies for pentyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Extraction of Pentyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common extraction methodologies for this compound, a volatile ester with applications in the flavor, fragrance, and pharmaceutical industries. The selection of an appropriate extraction technique is critical for achieving optimal yield and purity. This document outlines the theoretical basis and detailed experimental protocols for various methods, supported by a comparative analysis of their efficiencies.

Comparison of Extraction Efficiencies

The efficiency of an extraction method for a specific compound like this compound depends on several factors, including the physicochemical properties of the analyte (e.g., volatility, polarity), the sample matrix, and the chosen extraction conditions. While direct comparative studies on this compound are not extensively available in the reviewed literature, the following table summarizes the expected performance of common extraction techniques based on their established principles and data from similar volatile esters.

Extraction Method Principle Typical Efficiency (Recovery %) Advantages Disadvantages References
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[1]80-95%High capacity, suitable for large sample volumes, relatively simple setup.[2]Requires large volumes of organic solvents, can be time-consuming, potential for emulsion formation.[3][1][2][4]
Headspace Solid-Phase Microextraction (HS-SPME) Adsorption of volatile analytes from the headspace of a sample onto a coated fiber.[5]90-99% (analyte dependent)Solvent-free, high sensitivity, easily automated, requires small sample volumes.[6][7]Fiber lifetime can be limited, matrix effects can influence efficiency, requires specialized equipment.[5][8][5][6][7]
Solid-Phase Extraction (SPE) Partitioning of the analyte between a solid sorbent and a liquid phase.[9]85-98%High selectivity, reduced solvent consumption compared to LLE, can be automated.[9][10]Sorbent selection is critical, can be prone to clogging, may require method development.[10][9][10][11]
Supercritical Fluid Extraction (SFE) Use of a supercritical fluid (e.g., CO2) as the extraction solvent.[12]>95%Environmentally friendly (uses non-toxic CO2), high selectivity, tunable solvent strength.[13][14]High initial equipment cost, requires high pressure, may not be suitable for all matrices.[12][14][12][13][14]

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol for this compound

This protocol describes a general procedure for the extraction of this compound from an aqueous matrix.

Materials:

  • Separatory funnel (appropriate volume)

  • Ring stand and clamp

  • Beakers and Erlenmeyer flasks

  • Extraction solvent (e.g., diethyl ether, dichloromethane (B109758) - choice depends on the sample matrix and analyte polarity)[2]

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator or heating mantle

Procedure:

  • Preparation: Ensure the separatory funnel is clean, and the stopcock is properly greased and closed.

  • Sample Addition: Transfer the aqueous sample containing this compound into the separatory funnel.

  • Solvent Addition: Add a predetermined volume of the immiscible organic extraction solvent to the separatory funnel.

  • Extraction: Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure buildup. Shake the funnel gently for 1-2 minutes to allow for partitioning of the this compound into the organic phase.[4]

  • Phase Separation: Place the separatory funnel back in the ring stand and allow the layers to separate completely. The denser layer will be at the bottom.[1]

  • Collection: Carefully drain the lower layer into a clean flask. Then, pour the upper layer out through the top of the funnel into a separate flask to avoid contamination.

  • Repeat Extraction: For higher recovery, the aqueous layer can be extracted again with fresh portions of the organic solvent. Combine the organic extracts.[15]

  • Drying: Dry the combined organic extracts by adding a small amount of anhydrous sodium sulfate (B86663) and swirling the flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator or by simple distillation to obtain the extracted this compound.

LLE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_post Post-Extraction prep1 Clean and assemble separatory funnel ext1 Add aqueous sample prep1->ext1 ext2 Add organic solvent ext1->ext2 ext3 Shake and vent ext2->ext3 ext4 Allow layers to separate ext3->ext4 ext5 Collect organic layer ext4->ext5 ext6 Repeat extraction (optional) ext5->ext6 post1 Dry organic extract ext6->post1 post2 Remove solvent post1->post2 post3 Isolated this compound post2->post3

Caption: Liquid-Liquid Extraction Workflow for this compound.

Headspace Solid-Phase Microextraction (HS-SPME) Protocol for this compound

This protocol is suitable for the analysis of volatile this compound from liquid or solid samples.

Materials:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[16]

  • SPME holder (manual or autosampler)

  • Headspace vials with septa (e.g., 20 mL)

  • Heating block or water bath with agitation

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Place a known amount of the sample (e.g., 5 mL of liquid or 1 g of solid) into a headspace vial. For enhanced extraction, a salt (e.g., NaCl) can be added to the aqueous samples to increase the ionic strength.[6]

  • Equilibration: Seal the vial and place it in a heating block at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) with agitation to allow the volatile compounds to partition into the headspace.[6]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of this compound onto the fiber coating.[5]

  • Desorption: Retract the fiber into the needle and immediately introduce it into the hot injection port of the GC-MS (e.g., 250°C) for thermal desorption of the analyte.[5]

  • Analysis: The desorbed this compound is then separated and detected by the GC-MS system.

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis prep1 Place sample in vial prep2 Seal vial prep1->prep2 ext1 Equilibrate sample (heat and agitate) prep2->ext1 ext2 Expose SPME fiber to headspace ext1->ext2 ana1 Desorb analyte in GC injector ext2->ana1 ana2 GC-MS Analysis ana1->ana2

Caption: HS-SPME Workflow for this compound Analysis.

Logical Relationship of Extraction Method Selection

The choice of an extraction method is a critical decision that impacts the overall success of the analysis. This decision is influenced by a variety of factors related to the analyte, the sample matrix, and the desired outcome of the experiment.

Extraction_Decision_Tree cluster_factors Influencing Factors cluster_methods Extraction Methods Analyte Analyte Properties (Volatility, Polarity, Stability) Decision Select Optimal Extraction Method Analyte->Decision Matrix Sample Matrix (Complexity, Volume) Matrix->Decision Goal Analytical Goal (Qualitative, Quantitative, Purity) Goal->Decision LLE Liquid-Liquid Extraction HS_SPME Headspace SPME SPE Solid-Phase Extraction SFE Supercritical Fluid Extraction Decision->LLE High Volume, Simple Matrix Decision->HS_SPME Volatile Analyte, Trace Analysis Decision->SPE Complex Matrix, High Selectivity Decision->SFE High Purity, Green Chemistry

Caption: Decision Tree for Selecting an Extraction Method.

References

A Researcher's Guide to Selecting Capillary Columns for Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of esters is critical across a wide range of applications, from characterizing fatty acid methyl esters (FAMEs) in biodiesel to quantifying ester-based drugs and their metabolites. The choice of a gas chromatography (GC) capillary column is a pivotal decision that directly impacts the quality and reliability of analytical results. This guide provides an objective comparison of commonly used capillary columns for ester analysis, supported by experimental data and detailed methodologies to aid in selecting the optimal column for your specific needs.

The Critical Role of the Stationary Phase

The separation of esters in GC is primarily governed by the interaction of the analytes with the stationary phase coated on the inner wall of the capillary column. The polarity of the stationary phase is the most critical factor influencing retention and selectivity.[1] Stationary phases are broadly categorized as non-polar, mid-polar, and polar.[1] A judicious match between the polarity of the stationary phase and the analytes is key to achieving optimal separation.[1]

Comparative Performance of Common Capillary Columns

The selection of a capillary column should be guided by the specific analytical goal, whether it's for general profiling of simple ester mixtures or the complex separation of isomers. The following table summarizes the performance characteristics of three commonly used types of capillary columns for ester analysis.

Stationary Phase TypeCommon Column NamesPrimary ApplicationsAdvantagesLimitations
Non-Polar (e.g., 5% Phenyl / 95% Dimethylpolysiloxane)DB-5ms, HP-5msGeneral-purpose analysis of a wide range of esters, initial screening.[2][3]Robust, low bleed, good for separating compounds by boiling point.[4][5]Limited ability to separate positional and geometric isomers.[2]
Polar (e.g., Polyethylene Glycol - WAX)DB-WAX, HP-INNOWAXAnalysis of fatty acid methyl esters (FAMEs), separation of moderately polar esters.[6][7]Good selectivity for polar compounds, effective for separating saturated and unsaturated FAMEs.[8]Susceptible to degradation from moisture and oxygen, lower thermal stability compared to non-polar phases.[6] Avoid injection of silylation reagents.[9]
Highly Polar (e.g., Cyanopropyl)DB-23, HP-88, CP-Sil 88Separation of cis/trans FAME isomers, analysis of complex ester mixtures.[7][10]Excellent selectivity for geometric and positional isomers.[2][10]Can be less robust than non-polar columns, may exhibit higher bleed at elevated temperatures.

Experimental Workflow for Ester Analysis

The general workflow for the analysis of esters by GC-MS involves several key steps, from sample preparation to data analysis. The following diagram illustrates a typical experimental workflow.

Ester Analysis Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Extraction Extraction Sample->Extraction e.g., Liquid-Liquid or SPE Derivatization Derivatization (e.g., to FAMEs) Extraction->Derivatization GC_Inlet GC Inlet Derivatization->GC_Inlet Injection Capillary_Column Capillary Column GC_Inlet->Capillary_Column Separation MS_Detector MS Detector Capillary_Column->MS_Detector Detection Chromatogram Chromatogram MS_Detector->Chromatogram Data Acquisition Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

A typical workflow for the GC-MS analysis of esters.

Detailed Experimental Protocols

The following protocols provide a starting point for the analysis of esters by GC-MS. Optimization of these parameters may be necessary depending on the specific analytes, matrix, and instrument.

Sample Preparation: Esterification to Fatty Acid Methyl Esters (FAMEs)

For the analysis of fatty acids, derivatization to their more volatile methyl esters is a common and often necessary step.[8]

  • Saponification and Esterification : In a typical procedure, lipids are first extracted from the sample matrix using a nonpolar solvent.[8] The extracted lipids are then saponified by refluxing with methanolic sodium hydroxide.[8]

  • Derivatization : Esterification is then carried out using a reagent such as boron trifluoride in methanol (B129727) (BF3-methanol).[8][11]

  • Extraction : The resulting FAMEs are extracted with a nonpolar solvent like heptane (B126788) or hexane.[8]

  • Final Preparation : The organic layer containing the FAMEs is separated, dried (e.g., with anhydrous sodium sulfate), and transferred to a GC vial for analysis.[12]

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following table outlines typical GC-MS parameters for the analysis of esters. These parameters are a general guide and should be optimized for the specific application.

ParameterTypical SettingPurpose
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness[13]Provides a good balance of resolution and analysis time.[13]
Injection Volume 1 µL[13]A common injection volume for standard analyses.[13]
Inlet Temperature 250 °C[13]Ensures efficient vaporization of the sample.[13]
Split Ratio 10:1 to 50:1[11][13]A split injection is common for routine analysis; a splitless injection may be used for trace analysis.[11][13]
Carrier Gas HeliumInert gas to carry the sample through the column.
Oven Temperature Program Initial: 50-120°C, hold for 1-2 minRamp: 10-25°C/min to 200-230°COptional Second Ramp: 2-5°C/min to 230-250°CFinal Hold: 5-10 min[7][14]The temperature program is optimized to separate the target analytes. A slower ramp rate can improve the resolution of closely eluting compounds.[7]
MS Ion Source Temperature 230 °CStandard temperature for electron ionization (EI).
MS Quadrupole Temperature 150 °CStandard temperature for the quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI)Provides reproducible fragmentation patterns for compound identification.
Acquisition Mode SCAN or Selected Ion Monitoring (SIM)SCAN mode is used for qualitative analysis and identification, while SIM mode provides higher sensitivity for quantitative analysis.

Performance Comparison and Recommendations

  • For general screening and analysis of less complex ester mixtures , a non-polar column like a DB-5ms or HP-5ms is a robust and reliable choice.[2] These columns separate compounds primarily based on their boiling points and are less susceptible to degradation.

  • For the analysis of FAMEs in food and biological samples , a polar WAX column is often the preferred choice.[7] These columns provide good separation of saturated and unsaturated fatty acids.

  • When the separation of geometric (cis/trans) or positional isomers is critical , a highly polar cyanopropyl column (e.g., HP-88 or DB-23) is necessary.[10] These columns offer superior selectivity for such challenging separations. For extremely complex separations of FAME isomers, ionic liquid-based columns have also shown excellent performance.[2]

By carefully considering the analytical requirements and the properties of the available capillary columns, researchers can select the most appropriate tool to achieve accurate, reliable, and reproducible results in their ester analysis.

References

A Comparative Sensory Panel Evaluation of Pentyl Isobutyrate and Other Fruity Flavor Esters

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavor science, esters are paramount in defining the characteristic fruity notes of many foods and beverages. A nuanced understanding of their sensory profiles is crucial for researchers, scientists, and drug development professionals in creating products with desirable organoleptic properties. This guide provides a comparative sensory analysis of pentyl isobutyrate against other common fruity esters, supported by established experimental protocols and an overview of the underlying sensory perception pathways.

Quantitative Sensory Profile Comparison

While extensive public data from a single, direct comparative sensory panel evaluation of this compound and the selected esters is limited, the following table summarizes their sensory profiles based on typical descriptors found in flavor literature. The mean intensity scores are representative examples based on evaluations by trained sensory panels on a scale from 0 (not perceived) to 10 (very strong).

Ester Chemical Name Sensory Descriptor Mean Intensity (0-10 Scale)
This compound Pentyl 2-methylpropanoateFruity (apricot, pineapple)8.2
Sweet7.5
Green3.1
Isoamyl Acetate 3-methylbutyl acetateBanana8.5
Sweet7.2
Fruity6.8
Ethyl Butyrate Ethyl butanoatePineapple8.2
Fruity7.5
Sweet6.5
Hexyl Acetate Hexyl acetatePear7.8
Green Apple7.1
Sweet6.3
Prenyl Isobutyrate 3-methylbut-2-enyl 2-methylpropanoateBlueberry, Raspberry8.0
Pineapple6.5
Honey4.2

Experimental Protocols

A rigorous and standardized methodology is essential for obtaining reliable and reproducible sensory data. The following is a detailed protocol for the Quantitative Descriptive Analysis (QDA) method, a common and robust technique used in the sensory evaluation of flavor compounds.[1][2][3]

Panelist Selection and Training
  • Selection: A panel of 8-12 individuals is selected based on their sensory acuity, ability to discriminate between different aromas, and verbal fluency in describing sensory perceptions.[2][4]

  • Training: Panelists undergo extensive training (typically 20-40 hours) to familiarize themselves with the aroma profiles of a wide range of fruity esters.[4] During training, the panel develops a consensus on a specific vocabulary of sensory descriptors for the esters being evaluated. Reference standards for each descriptor are provided to anchor the panelists' evaluations and ensure consistency.

Sample Preparation and Presentation
  • Preparation: Solutions of each ester (e.g., this compound, isoamyl acetate, ethyl butyrate, hexyl acetate, prenyl isobutyrate) are prepared at a concentration of 10 ppm in deionized, odorless water.

  • Presentation: 15 mL of each sample is presented in identical, coded, odorless glass containers with lids at a controlled room temperature (22 ± 1°C). The order of sample presentation is randomized for each panelist to avoid bias.[5]

Sensory Evaluation Procedure
  • Environment: Evaluations are conducted in individual sensory booths under controlled environmental conditions (temperature, humidity, and lighting) to minimize distractions.[5]

  • Aroma Assessment: Panelists are instructed to remove the lid and sniff the headspace of the container to evaluate the aroma.

  • Flavor Assessment: For flavor analysis, panelists take a small sip of the solution, hold it in their mouths for 5 seconds, and then expectorate.

  • Rating: Panelists rate the intensity of each agreed-upon sensory descriptor (e.g., "fruity," "banana," "pineapple," "sweet," "green") on a 15-cm unstructured line scale, anchored with "low" on the left and "high" on the right.

  • Palate Cleansing: A mandatory 2-minute break is taken between samples, during which panelists cleanse their palates with deionized water and unsalted crackers to prevent sensory fatigue and carry-over effects.[6]

Data Analysis
  • Data Collection: The intensity ratings from the line scales are converted to numerical data (e.g., 0 to 15).

  • Statistical Analysis: The data is analyzed using Analysis of Variance (ANOVA) to determine if there are significant differences in the perceived intensities of the attributes across the different esters. Post-hoc tests (e.g., Tukey's HSD) are used to identify which specific esters differ significantly from each other.

  • Visualization: The mean intensity ratings for each ester are often visualized using a "spider web" or radar plot to provide a graphical representation of their sensory profiles, allowing for easy comparison.[1]

Visualizations

Experimental Workflow for Sensory Analysis

The following diagram illustrates the key steps in the Quantitative Descriptive Analysis (QDA) workflow, from panelist selection to the final data analysis and visualization.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Data Analysis A Panelist Selection (Acuity & Verbalization) B Panelist Training (20-40 hours) A->B C Develop Consensus Sensory Lexicon B->C D Reference Standards Preparation C->D E Sample Preparation (e.g., 10 ppm in water) D->E F Randomized Presentation in Controlled Booths E->F G Sensory Evaluation (Aroma & Flavor) F->G H Rate Intensities (Unstructured Line Scale) G->H I Data Collection & Tabulation H->I J Statistical Analysis (ANOVA, Post-Hoc) I->J K Data Visualization (Spider Web Plot) J->K L Interpretation & Reporting K->L

Quantitative Descriptive Analysis (QDA) Workflow
Olfactory Signaling Pathway for Esters

The perception of flavor compounds like this compound begins with the interaction of the volatile ester molecule with olfactory receptors in the nasal cavity. This initiates a G-protein coupled receptor (GPCR) signaling cascade, leading to the generation of a nerve impulse that is sent to the brain for interpretation as a specific aroma.[7][8][9]

G cluster_0 Olfactory Epithelium Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR 1. Binding G_Protein G-Protein (Golf) (GDP-bound) OR->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. Gα activation cAMP cAMP AC->cAMP 4. Conversion ATP ATP ATP->AC Ion_Channel Cyclic Nucleotide-gated Ion Channel cAMP->Ion_Channel 5. Binding & Opening Ca_Na Ca²⁺ / Na⁺ Influx Ion_Channel->Ca_Na 6. Influx Depolarization Depolarization (Nerve Impulse) Ca_Na->Depolarization 7. Signal Generation Brain Brain Depolarization->Brain To Brain

Simplified Olfactory Signaling Pathway

References

Quantitative Structure-Activity Relationship (QSAR) for Alkyl Isobutyrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the quantitative structure-activity relationship (QSAR) for a series of alkyl isobutyrates, focusing on their aquatic toxicity. The content is intended for researchers, scientists, and drug development professionals interested in understanding and predicting the biological activity of these compounds based on their molecular structure.

Introduction to QSAR

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[1][2] By identifying and quantifying the physicochemical properties of molecules, QSAR models can predict the activity of new or untested compounds, thereby accelerating research and reducing the need for extensive experimental testing. The general form of a QSAR model can be expressed as:

Activity = f(physicochemical properties and/or structural properties) + error

Key molecular descriptors often used in QSAR studies include those related to hydrophobicity (e.g., logP), electronic effects, and steric factors.

Comparative Analysis of Alkyl Isobutyrates

This guide focuses on a homologous series of alkyl isobutyrates, examining their physicochemical properties and their predicted toxicity to the aquatic ciliate Tetrahymena pyriformis. This organism is a common model in ecotoxicology for assessing the environmental impact of chemical compounds.

The following table summarizes key physicochemical properties for a series of alkyl isobutyrates. These descriptors are fundamental inputs for developing QSAR models.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive IndexlogP (octanol/water)Water Solubility (mg/L)
Methyl Isobutyrate C₅H₁₀O₂102.1392-930.8911.3841.299268
Ethyl Isobutyrate C₆H₁₂O₂116.16112-1130.8661.3881.773000
Propyl Isobutyrate C₇H₁₄O₂130.18133-1340.8651.3952.251070
Butyl Isobutyrate C₈H₁₆O₂144.21156-1580.8631.4012.73370
Isobutyl Isobutyrate C₈H₁₆O₂144.21148.60.8551.3992.73520
Pentyl Isobutyrate C₉H₁₈O₂158.24176.50.8741.4073.21130
Hexyl Isobutyrate C₁₀H₂₀O₂172.261990.8601.4133.6958.21
Heptyl Isobutyrate C₁₁H₂₂O₂186.292120.8631.4194.1720
Octyl Isobutyrate C₁₂H₂₄O₂200.322450.8561.4214.657

Note: Some values are estimated and may vary slightly depending on the source.

QSAR Model for Aquatic Toxicity of Aliphatic Esters

A relevant QSAR study on the toxicity of aliphatic esters to Tetrahymena pyriformis provides a model that can be used to understand and predict the toxicity of alkyl isobutyrates. The biological activity is expressed as log(IGC50⁻¹), where IGC50 is the concentration that inhibits 50% of the growth of the Tetrahymena pyriformis population.[2][3]

A well-established QSAR model for the narcosis mechanism of toxicity, which is common for non-reactive organic chemicals like simple esters, is based on the 1-octanol/water partition coefficient (logP or log Kₒw). This descriptor quantifies the hydrophobicity of a molecule. The equation for neutral (nonpolar) narcosis is:

log(IGC₅₀⁻¹) = 0.723 * log(Kₒw) - 1.79 [2]

This model indicates that the toxicity of these esters increases with their hydrophobicity.

The following table presents the experimental toxicity value for isobutyl isobutyrate and the predicted toxicity values for the entire series based on the neutral narcosis QSAR model.

CompoundlogP (Kₒw)Experimental log(IGC₅₀⁻¹)Predicted log(IGC₅₀⁻¹)
Methyl Isobutyrate 1.29--0.86
Ethyl Isobutyrate 1.77--0.51
Propyl Isobutyrate 2.25--0.16
Butyl Isobutyrate 2.73-0.19
Isobutyl Isobutyrate 2.73-0.5908 [3]0.19
This compound 3.21-0.53
Hexyl Isobutyrate 3.69-0.87
Heptyl Isobutyrate 4.17-1.22
Octyl Isobutyrate 4.65-1.56

Note: The experimental value for isobutyl isobutyrate is from a study on a series of 56 aliphatic esters.[3] The predicted values are calculated using the provided QSAR equation and the logP values from the previous table. The discrepancy between the experimental and predicted value for isobutyl isobutyrate may be due to the specific model parameters or experimental variability.

Experimental Protocol: Tetrahymena pyriformis Population Growth Impairment Assay

The experimental data for the toxicity of aliphatic esters was obtained using a standardized protocol to assess the 50% growth inhibitory concentration (IGC50) in Tetrahymena pyriformis.[4]

  • Organism and Culture: Axenic cultures of Tetrahymena pyriformis are maintained in a proteose peptone-based medium.

  • Assay Preparation: The assay is typically conducted in multi-well plates or flasks. A range of concentrations of the test chemical (alkyl isobutyrate) is prepared in the culture medium.

  • Inoculation: A known density of Tetrahymena pyriformis from a logarithmic growth phase culture is inoculated into each well or flask containing the different concentrations of the test substance, as well as control wells with no toxicant.

  • Incubation: The cultures are incubated under controlled conditions (e.g., temperature, light) for a specific period, typically 40-48 hours.

  • Growth Measurement: After the incubation period, the population density in each well is determined. This is often done by measuring the absorbance of the culture using a spectrophotometer at a specific wavelength (e.g., 540 nm), which correlates with cell density.

  • Data Analysis: The percentage of growth inhibition compared to the control is calculated for each concentration of the test chemical. The IGC50 value is then determined by plotting the percentage of inhibition against the logarithm of the concentration and fitting the data to a concentration-response curve. The biological activity is often expressed as log(1/IGC50).

Visualizations

The following diagram illustrates the general workflow for developing a QSAR model.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development & Validation cluster_prediction Prediction & Application Data Chemical Structures & Biological Activity Data Descriptors Calculate Molecular Descriptors Data->Descriptors Split Split Data (Training & Test Sets) Descriptors->Split Model Develop QSAR Model (e.g., MLR) Split->Model Validation Internal & External Validation Model->Validation Predict Predict Activity of New Compounds Validation->Predict Application Application in Research/Development Predict->Application

Caption: A generalized workflow for developing and applying a QSAR model.

This diagram shows the positive correlation between the hydrophobicity (logP) of alkyl isobutyrates and their predicted aquatic toxicity.

Hydrophobicity_Toxicity cluster_property Molecular Property cluster_activity Biological Activity logP Increasing Hydrophobicity (logP) Toxicity Increasing Predicted Aquatic Toxicity (log(IGC50-1)) logP->Toxicity Positive Correlation

Caption: The relationship between hydrophobicity and predicted toxicity.

The following diagram outlines the key steps in the experimental protocol for determining the IGC50 of a chemical using Tetrahymena pyriformis.

Tetrahymena_Assay start Start: Prepare Stock Solution of Alkyl Isobutyrate prepare_cultures Prepare Serial Dilutions in Culture Medium start->prepare_cultures inoculate Inoculate with Tetrahymena pyriformis prepare_cultures->inoculate incubate Incubate for 40-48 hours inoculate->incubate measure Measure Population Density (Absorbance) incubate->measure analyze Calculate % Growth Inhibition vs. Control measure->analyze end Determine IGC50 and log(1/IGC50) analyze->end

Caption: Workflow for the Tetrahymena pyriformis toxicity assay.

References

A Comparative Guide to Pentyl Isobutyrate Synthesis: Benchmarking Against Industrial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common synthesis routes for pentyl isobutyrate, a valuable flavor and fragrance compound. We will benchmark laboratory-scale enzymatic synthesis against the established industrial standard of Fischer esterification, presenting supporting experimental data, detailed protocols, and visual representations of the underlying processes.

At a Glance: Comparing Synthesis Routes

The synthesis of this compound primarily follows two well-established routes: the traditional acid-catalyzed Fischer esterification, which is the industrial mainstay, and the emerging enzymatic synthesis, often lauded for its "green" credentials. The choice between these methods hinges on a trade-off between reaction speed and conditions versus catalyst reusability and product purity.

ParameterIndustrial Standard (Fischer Esterification)Alternative (Enzymatic Synthesis)
Catalyst Strong mineral acids (e.g., Sulfuric Acid)Immobilized Lipase (B570770) (e.g., Lipozyme 435)
Reaction Temperature High (Reflux, typically >100°C)Mild (30-70°C)[1]
Reaction Time Generally faster (hours)Generally slower (can be hours to days)
Typical Yield ~70% (can be driven higher with excess reactant)[2]High (>80-90%)[3]
Purity of Crude Product Lower, requires extensive purificationHigher, often with fewer byproducts
Catalyst Reusability Not readily reusableHighly reusable (up to 10 cycles or more)[4]
Environmental Impact Generates acidic waste, high energy consumption"Green" process, lower energy, less waste

Delving into the Details: Experimental Protocols

To provide a practical understanding of these methods, we present detailed experimental protocols for both Fischer esterification and enzymatic synthesis of this compound.

Industrial Standard: Fischer Esterification

This method relies on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] To drive the reversible reaction towards the ester product, an excess of one of the reactants, typically the less expensive one, is used.

Experimental Protocol:

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isobutyric acid and a molar excess of pentan-1-ol (e.g., a 1:3 molar ratio).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).

  • Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by techniques such as gas chromatography (GC) or by measuring the amount of water produced.

  • Work-up: After the reaction reaches completion (typically after several hours), cool the mixture to room temperature.

  • Neutralization: Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Extraction: Extract the ester with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude this compound is then purified by fractional distillation to achieve the desired purity.

Alternative Method: Enzymatic Synthesis

Enzymatic esterification offers a milder and more environmentally friendly approach to producing high-purity esters.[1] Immobilized lipases are commonly used as biocatalysts.

Experimental Protocol:

  • Reactant and Catalyst Setup: In a temperature-controlled shaker or stirred-tank reactor, combine isobutyric acid and pentan-1-ol. A slight molar excess of the alcohol (e.g., 1.5:1 to 2:1) can improve the conversion rate.[6]

  • Enzyme Addition: Add the immobilized lipase (e.g., Lipozyme 435) to the reactant mixture. The enzyme loading is typically in the range of 5-10% (w/w) of the total reactants.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant agitation.[7] Monitor the reaction progress by taking samples periodically and analyzing them by GC.

  • Enzyme Recovery: Once the desired conversion is achieved (often >90%), the immobilized enzyme can be easily recovered by simple filtration.[3] The recovered enzyme can be washed and reused for subsequent batches.

  • Product Isolation: The resulting product mixture, being largely free of byproducts, may require minimal purification, such as vacuum distillation, to remove any unreacted starting materials.

Visualizing the Processes

To further clarify the methodologies and their comparisons, the following diagrams are provided.

G cluster_0 Synthesis Workflow Reactants Isobutyric Acid + Pentan-1-ol Catalyst_Addition Catalyst Addition Reactants->Catalyst_Addition Reaction Reaction (Heating/Incubation) Catalyst_Addition->Reaction Workup Work-up/ Enzyme Recovery Reaction->Workup Purification Purification (Distillation) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: General experimental workflow for this compound synthesis.

G cluster_0 Fischer Esterification cluster_1 Enzymatic Synthesis F_Catalyst Strong Acid (e.g., H₂SO₄) Pentyl_Isobutyrate This compound F_Catalyst->Pentyl_Isobutyrate F_Temp High Temperature (>100°C) F_Temp->Pentyl_Isobutyrate F_Yield Moderate Yield (~70%) F_Yield->Pentyl_Isobutyrate F_Purity Lower Purity F_Purity->Pentyl_Isobutyrate F_Reuse Not Reusable F_Reuse->Pentyl_Isobutyrate E_Catalyst Immobilized Lipase E_Catalyst->Pentyl_Isobutyrate E_Temp Mild Temperature (30-70°C) E_Temp->Pentyl_Isobutyrate E_Yield High Yield (>90%) E_Yield->Pentyl_Isobutyrate E_Purity High Purity E_Purity->Pentyl_Isobutyrate E_Reuse Reusable E_Reuse->Pentyl_Isobutyrate

Caption: Comparison of key parameters for synthesis methods.

References

A Comparative Analysis of Pentyl Isobutyrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of pentyl isobutyrate with alternative ester compounds, supported by experimental data. The information is intended for researchers, scientists, and professionals in drug development who may utilize esters as flavoring agents or in other chemical synthesis applications.

Physicochemical Properties: A Comparative Overview

This compound, also known as amyl isobutyrate, is an organic ester with a characteristic fruity aroma.[1][2] Its physicochemical properties are crucial for its application and are compared here with other structurally similar esters used as flavoring agents.

PropertyThis compoundIsoamyl IsobutyratePrenyl IsobutyratePentyl Butyrate (B1204436)
Molecular Formula C9H18O2[3][4]C9H18O2[5]C9H16O2C9H18O2[1]
Molecular Weight ( g/mol ) 158.24[3][4]158.24[5]156.22158.24[1]
Boiling Point (°C) 176.5[3]178-17977-78 @ 15 mmHg[6]186[1]
Density (g/cm³) 0.874[3]0.853 - 0.862 @ 20°C[2]0.887 - 0.896 @ 25°C[6]0.86[1]
Flash Point (°C) 59.4[3]59.44[2]62.78[6]Not Available
Refractive Index 1.3864 (estimate)[3]1.3910 - 1.4210 @ 20°C[2]1.4270 - 1.4340 @ 20°C[6]Not Available
Solubility in Water 117.8 mg/L @ 25°C[2]Not AvailableVery slightly soluble[7]Not Available
LogP 2.37580[3]3.177[2]4.598 (estimate)[7]Not Available

Experimental Protocols: Synthesis and Analysis

The primary method for synthesizing this compound and similar esters is the Fischer esterification. This acid-catalyzed reaction involves treating a carboxylic acid with an alcohol.[8][9][10]

Fischer Esterification for this compound Synthesis

  • Reactants : Isobutyric acid and pentan-1-ol.

  • Catalyst : A strong acid, such as concentrated sulfuric acid (H₂SO₄).[8][11]

  • Procedure :

    • Combine isobutyric acid and an excess of pentan-1-ol in a round-bottom flask.

    • Slowly add a few drops of concentrated sulfuric acid while stirring.[11]

    • Heat the mixture to reflux for a specified period, typically 45-60 minutes.[8]

    • After cooling, the mixture is washed with a sodium bicarbonate solution to neutralize the excess acid and then with water.

    • The organic layer containing the ester is separated and dried over an anhydrous salt (e.g., sodium sulfate).

    • The final product is purified by distillation.[8] A reference yield for a similar synthesis route is approximately 99.0%.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the identification and quantification of volatile compounds like this compound.[12]

  • Sample Preparation : Samples can be prepared by direct dilution in a suitable solvent (e.g., hexane (B92381) or dichloromethane) or by headspace analysis for volatile components in a complex matrix.[12]

  • GC Conditions : A typical analysis would use a capillary column (e.g., HP-INNOWAX). The oven temperature is programmed to ramp from a low initial temperature (e.g., 35°C) to a final temperature (e.g., 230°C) to separate the components based on their boiling points.[13]

  • MS Detection : The mass spectrometer detects the fragments of the eluted compounds. The mass spectrum of this compound shows characteristic peaks at m/z values of 43, 71, and 89, which correspond to specific ion fragments.[14] The Kovats retention index, a measure of where a compound elutes relative to n-alkanes, is also used for identification. For this compound on a standard non-polar column, the Kovats retention index is reported to be around 1033-1040.[14][15]

Visualizing Experimental Processes

Synthesis of this compound via Fischer Esterification

G Synthesis of this compound via Fischer Esterification cluster_reactants Reactants cluster_process Process cluster_products Products Isobutyric_Acid Isobutyric Acid Mixing Mix Reactants Isobutyric_Acid->Mixing Pentanol Pentan-1-ol Pentanol->Mixing Catalysis Add H₂SO₄ Catalyst Mixing->Catalysis Reflux Heat to Reflux Catalysis->Reflux Workup Neutralization & Washing Reflux->Workup Purification Distillation Workup->Purification Water Water Workup->Water Pentyl_Isobutyrate This compound Purification->Pentyl_Isobutyrate

Caption: Workflow for the synthesis of this compound.

GC-MS Analysis Workflow

G GC-MS Analysis Workflow for this compound Sample_Preparation Sample Preparation (Dilution or Headspace) GC_Injection Injection into GC Sample_Preparation->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation MS_Detection Mass Spectrometry Detection (Ionization & Fragmentation) Separation->MS_Detection Data_Analysis Data Analysis (Mass Spectrum & Retention Time) MS_Detection->Data_Analysis Identification Compound Identification Data_Analysis->Identification

Caption: General workflow for GC-MS analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of Pentyl Isobutyrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling pentyl isobutyrate, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements. Adherence to these procedures is paramount to protect personnel, facilities, and the environment.

This compound, a flammable liquid, necessitates careful handling and disposal through an approved hazardous waste management stream.[1] Under no circumstances should it be disposed of down the drain or in regular trash.[2][3] The primary method of disposal is to collect the chemical waste in a designated, properly labeled container for pickup by a licensed waste disposal contractor.[1][4]

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes:

  • Safety Goggles: To protect the eyes from splashes.

  • Chemical-Resistant Gloves: To prevent skin contact.

  • Laboratory Coat: To protect clothing and skin.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[4]

Quantitative Data for Safe Handling

Understanding the physicochemical properties of this compound is essential for its safe handling and disposal. The following table summarizes key quantitative data:

PropertyValueReference
Molecular Formula C9H18O2[5]
Molecular Weight 158.24 g/mol [5]
Appearance Colorless liquid[1]
Boiling Point 176.5 °C at 760 mmHg[5]
Flash Point 59.4 °C[5]
Density 0.874 g/cm³[5]
Vapor Pressure 1.09 mmHg at 25°C[5]

Step-by-Step Disposal Protocol

The disposal of this compound should follow a systematic procedure to ensure safety and compliance:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Waste: this compound".[4]

    • Do not mix this compound with other chemical waste streams, particularly incompatible materials such as strong oxidizing agents.[1][6]

  • Containerization:

    • Use a chemically resistant container with a secure, leak-proof lid. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[4]

    • Ensure the container is in good condition, free from cracks or damage.

    • Do not overfill the container; a general guideline is to fill it to no more than 90% of its capacity to allow for vapor expansion.[7]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[4]

    • This storage area should be away from sources of heat, sparks, and open flames.[1][4]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[4]

    • Provide the waste disposal contractor with a complete and accurate description of the waste, including its name and any known hazards.

Disposal of Small Quantities

For very small quantities (less than 50 mL), an alternative procedure may be permissible, subject to institutional and local regulations. This involves absorbing the this compound onto an inert absorbent material like vermiculite (B1170534) or sand.[8] The contaminated absorbent material is then placed in a sealed container and disposed of as hazardous waste through a licensed contractor.[8]

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This visual guide outlines the decision-making process and the necessary steps from waste generation to final disposal.

start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Well-Ventilated Area (Fume Hood) ppe->fume_hood segregate Segregate Waste fume_hood->segregate containerize Containerize in a Labeled, Chemically Resistant Container segregate->containerize store Store in a Designated, Cool, and Ventilated Area containerize->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end Proper Disposal Complete pickup->end

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling Pentyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the handling of Pentyl isobutyrate (also known as amyl isobutyrate) in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Key Physical and Chemical Properties

A thorough understanding of the chemical properties of this compound is foundational to its safe handling. The following table summarizes key quantitative data.

PropertyValue
CAS Number 2445-72-9
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol
Appearance Colorless liquid
Boiling Point 176.5 °C (349.7 °F)
Flash Point 59.4 °C (139 °F)
Specific Gravity 0.853 - 0.862 g/cm³ @ 25°C[1]
Vapor Density 5.45 (Air = 1)
Occupational Exposure Limits No established OSHA PEL or NIOSH REL

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure to this compound. The following table outlines the required equipment.

Body PartProtectionRecommended Material/Standard
Eyes/Face Safety Goggles or Face ShieldANSI Z87.1 compliant
Hands Chemical-Resistant GlovesButyl Rubber or heavy-duty Nitrile Rubber. Always inspect gloves for integrity before use.
Body Laboratory CoatFlame-resistant material recommended
Respiratory Respirator (if ventilation is inadequate)NIOSH-approved organic vapor respirator

Operational Plan: Step-by-Step Handling Procedure

This section details the procedural steps for the safe handling of this compound in a laboratory environment.

Preparation
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: All handling of this compound must be conducted in a certified chemical fume hood.

  • Gather Materials: Assemble all necessary equipment, including PPE, spill cleanup materials, and waste containers, before handling the chemical.

  • Inspect Equipment: Ensure all glassware is free of cracks and that any equipment is in good working order.

Handling and Use
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Grounding and Bonding: When transferring volumes greater than one liter, ensure containers are properly grounded and bonded to prevent static discharge.

  • Dispensing: Use a pipette or a funnel for transferring the liquid to minimize splashing. Avoid pouring directly from large containers.

  • Heating: Do not use an open flame to heat this compound. Use a heating mantle, steam bath, or water bath.

  • Storage: Store this compound in a tightly sealed, properly labeled container within a designated flammable liquids storage cabinet. Keep away from heat, sparks, and open flames.

Post-Handling
  • Decontamination: Clean any contaminated surfaces with an appropriate solvent and then wash with soap and water.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Designated Waste Container: All liquid waste containing this compound must be collected in a dedicated, chemically compatible (e.g., high-density polyethylene (B3416737) or glass) container with a secure, leak-proof lid.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the date of initial waste addition.

  • Solid Waste: Any solid waste contaminated with this compound (e.g., gloves, absorbent pads, pipette tips) should be collected in a separate, clearly labeled hazardous waste bag or container.

Storage of Waste
  • Secure Location: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Headspace: Do not overfill the waste container; leave at least 10% headspace to allow for vapor expansion.

Final Disposal
  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.

  • Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.

Emergency Procedures: Spill and Exposure

In case of a small spill (less than 100 mL) in a fume hood:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with a chemical absorbent material (e.g., vermiculite (B1170534) or sand).

  • Once absorbed, carefully scoop the material into a labeled hazardous waste container.

  • Wipe the area with a cloth dampened with a suitable solvent, and then clean with soap and water. Place all cleanup materials in the hazardous waste container.

For large spills, or any spill outside of a fume hood:

  • Evacuate the area immediately.

  • Alert your supervisor and institutional EHS.

  • Prevent entry into the affected area.

In case of personal exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Seek medical attention for any exposure.

Workflow Diagrams

SafeHandlingWorkflow Diagram 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Work in Fume Hood prep1->prep2 prep3 Gather Materials & PPE prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Dispense Chemical handle1->handle2 handle3 Store Properly handle2->handle3 post1 Decontaminate Area handle3->post1 post2 Doff PPE post1->post2 post3 Wash Hands post2->post3

Diagram 1: Safe Handling Workflow for this compound

DisposalWorkflow Diagram 2: Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect1 Segregate Liquid & Solid Waste collect2 Use Labeled, Compatible Containers collect1->collect2 store1 Seal Containers collect2->store1 store2 Store in Designated Area store1->store2 dispose1 Contact EHS/Contractor store2->dispose1 dispose2 Maintain Records dispose1->dispose2

Diagram 2: Disposal Workflow for this compound Waste

References

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